molecular formula C12H16O2 B1330245 4-(3,4-Dimethylphenyl)butanoic acid CAS No. 5465-18-9

4-(3,4-Dimethylphenyl)butanoic acid

Cat. No.: B1330245
CAS No.: 5465-18-9
M. Wt: 192.25 g/mol
InChI Key: ABMVUAWFTZKZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylphenyl)butanoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,4-Dimethylphenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3,4-Dimethylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dimethylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-7-11(8-10(9)2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMVUAWFTZKZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282964
Record name 4-(3,4-dimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-18-9
Record name NSC28992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-DIMETHYLPHENYL)BUTYRIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dimethylphenyl)butanoic Acid (CAS: 5465-18-9)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-(3,4-Dimethylphenyl)butanoic acid, with the CAS number 5465-18-9, is a carboxylic acid derivative of o-xylene. While not a household name in chemical reagents, its structural motif—a substituted phenylalkanoic acid—represents a cornerstone in medicinal chemistry and materials science. The strategic placement of the methyl groups on the aromatic ring and the length of the butanoic acid chain provide a unique combination of lipophilicity and functional reactivity. This guide offers a comprehensive overview of its properties, a detailed protocol for its synthesis based on established and reliable chemical transformations, and an analysis of its spectral characteristics. For the drug development professional, understanding this molecule is to understand a versatile scaffold, a key building block for constructing more complex, biologically active molecules. Its relevance has been noted in the development of novel therapeutics, including dual inhibitors of MDM2/XIAP for oncology applications and integrin inhibitors for fibrotic diseases.[1][2] This document serves as a technical primer for researchers looking to incorporate this valuable intermediate into their synthetic and drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety properties is the bedrock of its effective and safe utilization in a laboratory setting. 4-(3,4-Dimethylphenyl)butanoic acid is a stable, solid compound at ambient temperatures.[3][4]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 5465-18-9[3][5][6]
Molecular Formula C₁₂H₁₆O₂[5][6]
Molecular Weight 192.26 g/mol [5][7]
Melting Point 49-51 °C[3][4]
Physical Form Powder[3][4]
Storage Temperature Room Temperature[3][4]
Purity Typically ≥95%[5]
Computational Chemistry Data
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 37.3 Ų[5]
LogP (octanol-water partition coefficient) 2.71[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bonds 4[5]
Safety and Handling

As a responsible Senior Application Scientist, it is imperative to underscore the importance of safety. 4-(3,4-Dimethylphenyl)butanoic acid is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[3][4]

  • Signal Word: Warning[3][4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3][4]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Rational Synthesis and Mechanistic Insight

The synthesis of 4-(3,4-Dimethylphenyl)butanoic acid is a classic two-step process that is both robust and illustrative of fundamental organic reactions. The overall strategy involves the initial formation of a keto acid intermediate via Friedel-Crafts acylation, followed by a reduction of the ketone to yield the final product. This approach is favored because direct Friedel-Crafts alkylation with a four-carbon chain is prone to carbocation rearrangements, leading to a mixture of products.[8][9] The acylation-reduction sequence circumvents this issue entirely.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction o_xylene o-Xylene keto_acid 4-(3,4-Dimethylphenyl)- 4-oxobutanoic acid o_xylene->keto_acid succinic_anhydride Succinic Anhydride succinic_anhydride->keto_acid AlCl3 AlCl₃ (Catalyst) AlCl3->keto_acid final_product 4-(3,4-Dimethylphenyl)butanoic acid keto_acid->final_product hydrazine Hydrazine (NH₂NH₂) KOH, Heat hydrazine->final_product

A two-step synthesis of 4-(3,4-Dimethylphenyl)butanoic acid.
Step 1: Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride

The first step is a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[10][11][12] Here, o-xylene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic. The electron-rich o-xylene ring then attacks this electrophilic center. The ortho and para directing effects of the two methyl groups favor substitution at the position para to one methyl group and ortho to the other, leading to the desired 3,4-disubstituted product.

Detailed Experimental Protocol:

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried.

  • Reagents: To the flask, add anhydrous aluminum chloride (2.2 equivalents) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath.

  • Addition: A solution of succinic anhydride (1.0 equivalent) and o-xylene (1.1 equivalents) in the same solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours until the evolution of HCl gas ceases.

  • Work-up: The reaction mixture is cooled and carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization from a mixture of water and ethanol.

Step 2: Wolff-Kishner Reduction of the Keto Acid Intermediate

With the keto acid in hand, the next critical step is the reduction of the ketone to a methylene group. While the Clemmensen reduction (using amalgamated zinc in hydrochloric acid) is a viable option, the Wolff-Kishner reduction is often preferred for substrates that may be sensitive to strongly acidic conditions.[4][8][13][14][15] The reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a strong base at high temperatures, collapses to release nitrogen gas and form a carbanion that is subsequently protonated to give the alkane.[15][16]

Detailed Experimental Protocol:

  • Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.

  • Reagents: To the flask, add the intermediate 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (1.0 equivalent), diethylene glycol as a high-boiling solvent, potassium hydroxide (4.0 equivalents), and hydrazine hydrate (3.0 equivalents).

  • Reaction: The mixture is heated to 110-120 °C for 1-2 hours to facilitate the formation of the hydrazone. After this period, the temperature is increased to 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. The reaction is typically complete within 3-4 hours.[3]

  • Work-up: The reaction mixture is cooled to room temperature and then diluted with water. The solution is then carefully acidified with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Extraction: The precipitated product is extracted with diethyl ether. The combined ethereal layers are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting solid, 4-(3,4-dimethylphenyl)butanoic acid, can be further purified by recrystallization from hexane or an ethanol/water mixture to yield a white crystalline powder.

Spectroscopic Analysis and Structural Elucidation

The identity and purity of the synthesized 4-(3,4-Dimethylphenyl)butanoic acid can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the compound's structure and data from analogous compounds.[17][18]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative.

  • Aromatic Protons (δ 6.9-7.1 ppm): The three protons on the aromatic ring will appear in this region. Due to their substitution pattern, they will likely present as a complex multiplet or as distinct signals (a singlet and two doublets).

  • Aliphatic Protons (δ 1.8-2.7 ppm): The six protons of the butanoic acid chain will appear in this region. The protons alpha to the carboxylic acid (C2) will be the most deshielded (around 2.3 ppm, triplet), followed by the protons alpha to the aromatic ring (C4) (around 2.6 ppm, triplet). The protons at C3 will appear as a multiplet around 1.9 ppm.

  • Methyl Protons (δ 2.2-2.3 ppm): The six protons of the two methyl groups on the aromatic ring will likely appear as two distinct singlets in this region.

  • Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the carboxyl group will appear as a broad singlet in this downfield region. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 10 distinct signals, confirming the symmetry of the molecule.

  • Carbonyl Carbon (δ ~179 ppm): The carbon of the carboxylic acid group will be the most downfield signal.[18][19]

  • Aromatic Carbons (δ 125-140 ppm): The six carbons of the aromatic ring will appear in this region. The two carbons bearing the methyl groups will be the most downfield among the substituted carbons.

  • Aliphatic Carbons (δ 20-35 ppm): The four carbons of the butanoic acid chain will appear in this region.

  • Methyl Carbons (δ ~19-21 ppm): The two carbons of the methyl groups will appear in the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups.[20][21]

  • O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretch (2850-3000 cm⁻¹): Aliphatic and aromatic C-H stretching vibrations.

  • C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid.[20]

  • C=C Stretch (1450-1600 cm⁻¹): Aromatic ring stretching vibrations.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 192. Key fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the aliphatic chain.[22]

Conclusion and Future Outlook

4-(3,4-Dimethylphenyl)butanoic acid is a compound of significant synthetic utility. The reliable and scalable two-step synthesis outlined in this guide, proceeding through a Friedel-Crafts acylation followed by a Wolff-Kishner reduction, provides a clear pathway for its production in a laboratory setting. The predicted spectroscopic data offer a robust framework for its characterization and quality control.

For researchers in drug discovery, this molecule represents more than just an intermediate; it is a validated scaffold. The 3,4-dimethylphenyl moiety offers a specific lipophilic and steric profile that can be exploited for targeted interactions with biological macromolecules. The butanoic acid "linker" provides a versatile handle for further chemical modification, such as amide bond formation or esterification, enabling the construction of diverse chemical libraries for screening. As the quest for novel therapeutics continues, the strategic application of well-characterized and accessible building blocks like 4-(3,4-dimethylphenyl)butanoic acid will remain a critical component of successful drug development campaigns.

References

  • Clemmensen Reduction . Wikipedia. [Link]

  • Wolff-Kishner Reduction: Mechanism & Examples . NROChemistry. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . Master Organic Chemistry. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride . Chemistry Stack Exchange. [Link]

  • Wolff–Kishner reduction . Wikipedia. [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? . Vedantu. [Link]

  • Acylation of benzene with anhydrides . Sciencemadness.org. [Link]

  • Clemmensen Reduction . Professor Dave Explains. [Link]

  • Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid . Chemistry Stack Exchange. [Link]

  • Friedel-Crafts acylation of benzene . Chemguide. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • Wolff-Kishner reduction . Name-Reaction.com. [Link]

  • 4: Wolff-Kishner reduction . Chad's Prep. [Link]

  • Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor . PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

  • Synthesis of 4-phenylbutyric acid.
  • Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis . ResearchGate. [Link]

  • Synthesis of 4-(4-phenylphenyl)butanoic acid . PrepChem.com. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039) . Human Metabolome Database. [Link]

  • Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons . The University of North Carolina at Chapel Hill. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents . ResearchGate. [Link]

  • 4-(2,4-Dimethylphenyl)butanoic acid | C12H16O2 | CID 294649 . PubChem. [Link]

  • 13C nmr spectrum of butanoic acid . Doc Brown's Chemistry. [Link]

  • Composition of butanoic acid determined by IR spectroscopy . AWS. [Link]

  • mass spectrum of butanoic acid . Doc Brown's Chemistry. [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. [Link]

  • Butanoic acid . NIST WebBook. [Link]

Sources

Physicochemical properties of 4-(3,4-Dimethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dimethylphenyl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Foreword

In the intricate process of drug discovery and chemical research, a molecule's identity is defined by its physicochemical properties. These characteristics are not merely data points; they are the fundamental determinants of a compound's behavior, governing everything from its synthetic route and formulation stability to its pharmacokinetic profile and biological activity. This guide provides a comprehensive technical analysis of 4-(3,4-Dimethylphenyl)butanoic acid, moving beyond a superficial listing of properties to explore the causal logic behind their experimental determination. As a senior application scientist, my objective is to present this information within a framework of self-validating protocols and authoritative scientific principles, ensuring that the insights provided are both accurate and actionable for the laboratory professional.

Molecular Identity and Structural Framework

4-(3,4-Dimethylphenyl)butanoic acid (CAS No. 5465-18-9) is an aromatic carboxylic acid. Its structure consists of a butanoic acid moiety linked at the fourth position to a 1,2-dimethylbenzene (o-xylene) ring. This specific arrangement of a flexible alkyl chain, a lipophilic aromatic system, and an ionizable carboxylic acid group dictates its chemical personality and potential interactions in a biological system.

Chemical Structure:

Caption: 2D representation of 4-(3,4-Dimethylphenyl)butanoic acid.

Core Physicochemical Data Summary

A quantitative profile is essential for computational modeling, formulation development, and predicting biological fate. The table below consolidates the known and predicted properties of this compound.

PropertyValueSource & Notes
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1][2]
Appearance White to off-white solidInferred from analogous compounds[3]
Melting Point Data not publicly availableSee Protocol 3.1 for experimental determination
Boiling Point Data not publicly availableSee Protocol 3.2 for experimental determination
Aqueous Solubility Sparingly solubleInferred from structure; high lipophilicity
Solubility (Organic) Soluble in methanol, ethanol, DMSO, DMFInferred from structure and supplier data[4]
pKa (Acid Diss. Const.) ~4.8Predicted based on butanoic acid (pKa 4.82)[5]. See Protocol 3.3 for determination.
LogP (Octanol/Water) 2.71Calculated Value[1]
Topological Polar Surface Area 37.3 ŲCalculated Value[1]

Experimental Protocols for Physicochemical Characterization

The trustworthiness of physicochemical data hinges entirely on the validity of the experimental methods used for their determination. The following section details robust, self-validating protocols for the key parameters.

Protocol: Melting Point Determination via the Capillary Method

Expertise & Experience: The melting point is a rapid and cost-effective indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. The choice of a slow heating ramp near the melting point is critical to allow for thermal equilibrium between the sample and the heating block, preventing artificially inflated readings.

Methodology:

  • Sample Preparation: Finely crush a small sample of dry 4-(3,4-Dimethylphenyl)butanoic acid to a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, then gently tap the sealed bottom on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement: Place the loaded capillary into a melting point apparatus.

  • Heating: Heat rapidly to ~15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination:

G cluster_prep Sample Preparation cluster_measurement Instrumental Measurement cluster_analysis Data Analysis & Validation prep1 Step 1 Finely powder the crystalline sample. prep2 Step 2 Pack sample into a capillary tube (2-3 mm height). prep1->prep2 meas1 Step 3 Place capillary in melting point apparatus. prep2->meas1 meas2 Step 4 Apply controlled heating ramp (1-2 °C/min near melting point). meas1->meas2 meas3 Step 5 Record T₁ (first liquid) and T₂ (all liquid). meas2->meas3 analysis1 Result Report melting point as the range T₁ - T₂. meas3->analysis1 analysis2 analysis2 analysis1->analysis2

Caption: Standard operating procedure for melting point determination.

Protocol: Boiling Point Determination via Simple Distillation

Expertise & Experience: While less relevant for a solid compound at standard conditions, the boiling point provides data on volatility and thermal stability. This method is suitable for small-scale determination if the compound is thermally stable at its boiling point.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood using a small round-bottom flask, a condenser, a collection flask, and a calibrated thermometer. Ensure the top of the thermometer bulb is level with the bottom of the condenser side arm.

  • Sample Addition: Place a small amount of the compound and a boiling chip into the distillation flask.

  • Heating: Gently heat the flask.

  • Observation: As the liquid boils, vapor will rise and condense in the condenser. The temperature will rise and then stabilize.

  • Recording: Record the stable temperature at which the liquid is actively distilling. This is the boiling point.

Protocol: pKa Determination via Potentiometric Titration

Trustworthiness: The pKa dictates the ionization state of the carboxylic acid at different pH values, which profoundly impacts solubility, membrane permeability, and target binding. Potentiometric titration is a gold-standard method. Its self-validating nature comes from the mandatory pre-calibration of the pH electrode against certified buffer standards (e.g., pH 4.00, 7.00, 10.00) to ensure accurate pH measurement.

Methodology:

  • Solution Preparation: Accurately weigh ~10-20 mg of 4-(3,4-Dimethylphenyl)butanoic acid and dissolve it in a suitable solvent, such as a 50:50 mixture of methanol and water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).

  • Titration: While stirring, add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each increment, allowing the reading to stabilize.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steep inflection region of the titration curve).

Spectroscopic and Spectrometric Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum serves to identify key functional groups. For this compound, the defining absorptions are a very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer, typically found between 2500-3300 cm⁻¹, and a strong, sharp C=O (carbonyl) stretch around 1700-1725 cm⁻¹.[6]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the hydrogen framework. Expected signals include:

    • A highly deshielded, often broad singlet for the acidic OH proton, typically >10 ppm.[6]

    • Singlets for the two aromatic CH ₃ groups around 2.2-2.3 ppm.

    • Aromatic protons on the benzene ring between 6.9-7.2 ppm.

    • Three distinct methylene (-CH ₂-) signals for the butanoic acid chain between ~1.6-2.6 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR identifies each unique carbon environment. The most downfield signal will be the carboxylic acid C =O carbon, typically in the 175-185 ppm range.[6][7] The aromatic carbons and the aliphatic carbons of the chain and methyl groups will appear at higher fields.

  • Mass Spectrometry (MS): MS provides the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₂H₁₆O₂) by providing a highly accurate mass measurement. The fragmentation pattern can also offer structural clues.

Conclusion and Strategic Outlook

The physicochemical properties detailed herein provide the essential data for any research or development program involving 4-(3,4-Dimethylphenyl)butanoic acid. A thorough characterization, grounded in the robust experimental protocols described, is the non-negotiable first step for predictive modeling of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for rational formulation design. Future work should focus on obtaining experimental data for the melting point and aqueous solubility across a physiologically relevant pH range. Furthermore, solid-state characterization (e.g., via X-ray diffraction and differential scanning calorimetry) would be invaluable for identifying potential polymorphs, which can have critical implications for the compound's stability, dissolution rate, and bioavailability.

References

  • Wikipedia. Butyric acid. [Link].

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link].

  • MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link].

  • Barcelona Fine Chemicals. 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. [Link].

  • PubChem. 4-(2,4-Dimethylphenyl)butanoic acid. [Link].

  • ETH Zürich Research Collection. Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. [Link].

  • ResearchGate. 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. [Link].

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. [Link].

  • NIH National Center for Biotechnology Information. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link].

  • Google Patents.
  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link].

  • Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link].

  • NIST WebBook. Butanoic acid. [Link].

  • Tetrahedron Letters. Table from pKa values in organic chemistry – making maximum use of the available data. [Link].

  • ResearchGate. Experimental study of the hydrothermal reactivity of organic acids and acid anions: II. Acetic acid, acetate, and valeric acid. [Link].

  • MDPI. Organic Acids for Lignin and Hemicellulose Extraction from Black Liquor: A Comparative Study in Structure Analysis and Heavy Metal Adsorption Potential. [Link].

  • Data in Brief. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. [Link].

  • Secondary Science 4 All. Untitled. [Link].

  • Cheméo. Chemical Properties of Butanoic acid (CAS 107-92-6). [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: This document provides a comprehensive guide to the spectroscopic characterization of 4-(3,4-Dimethylphenyl)butanoic acid (CAS No. 5465-18-9). As experimental spectral data for this specific compound is not extensively available in public-access databases, this guide leverages high-fidelity predicted data derived from established spectroscopic principles and comparative analysis with structurally analogous compounds. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of similar small molecules.

Introduction: The Imperative for Structural Elucidation

In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. 4-(3,4-Dimethylphenyl)butanoic acid, a carboxylic acid derivative featuring a substituted aromatic moiety, represents a class of compounds with potential applications as building blocks in organic synthesis and medicinal chemistry. Its molecular formula is C₁₂H₁₆O₂ with a molecular weight of 192.25 g/mol .[1][2]

The precise arrangement of its aliphatic chain, the substitution pattern on the phenyl ring, and the integrity of the carboxylic acid functional group are critical determinants of its chemical reactivity and biological activity. This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to achieve full structural verification. Our approach emphasizes not just the data itself, but the underlying scientific rationale for the experimental design and the logical process of spectral interpretation.

The Analytical Workflow: A Systematic Approach

A rigorous analytical workflow ensures reproducibility and minimizes ambiguity. The process begins with sample preparation, proceeds through data acquisition using multiple orthogonal techniques, and culminates in a holistic interpretation where all data points converge to support a single structural hypothesis.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Integration & Verification A Synthesized Compound (Purity Check via TLC/LC) B Mass Spectrometry (MS) (Molecular Weight & Fragmentation) A->B Parallel Analysis C Infrared Spectroscopy (IR) (Functional Group ID) A->C Parallel Analysis D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Connectivity & Skeleton) A->D Parallel Analysis E Correlate All Spectra B->E C->E D->E F Propose/Confirm Structure E->F

Figure 1: A generalized workflow for the spectroscopic characterization of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity 4-(3,4-Dimethylphenyl)butanoic acid in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃). The choice of CDCl₃ is strategic; its residual proton signal at ~7.26 ppm provides a convenient internal reference, and it is an excellent solvent for a wide range of organic compounds.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for ¹H nuclei. Higher field strengths provide superior signal dispersion and resolution, which is critical for resolving complex splitting patterns.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3]

Predicted ¹H NMR Data and Interpretation

The structure of 4-(3,4-Dimethylphenyl)butanoic acid presents several distinct proton environments, which are expected to yield a well-resolved spectrum.

G img_node

Figure 2: Structure of 4-(3,4-Dimethylphenyl)butanoic acid with proton and carbon labeling.

Label Predicted δ (ppm) Integration Predicted Multiplicity Assignment
H₉, H₁₀2.236HSinglet (s)Aromatic Methyl Protons (-CH₃)
H₅1.932HQuintet-CH₂-CH₂ -CH₂-
H₄2.352HTriplet (t)Ar-CH₂-CH₂ -COOH
H₆2.622HTriplet (t)Ar-CH₂ -CH₂-
H₁, H₂, H₃6.95 - 7.053HMultiplet (m)Aromatic Protons (Ar-H)
H₈~11-121HBroad Singlet (br s)Carboxylic Acid Proton (-COOH)

Interpretation Insights:

  • Carboxylic Acid Proton (H₈): The highly deshielded signal appearing far downfield (~11-12 ppm) is characteristic of a carboxylic acid proton.[4] Its broadness is a result of hydrogen bonding and chemical exchange. This is a definitive indicator of the -COOH functional group.

  • Aromatic Region (H₁, H₂, H₃): The signals between 6.95 and 7.05 ppm correspond to the three protons on the 1,2,4-trisubstituted benzene ring. The overlapping nature of these signals often results in a complex multiplet.

  • Aliphatic Chain (H₄, H₅, H₆): The three methylene groups of the butanoic acid chain are distinct. The benzylic protons (H₆) at ~2.62 ppm are deshielded by the adjacent aromatic ring. The protons alpha to the carbonyl group (H₄) at ~2.35 ppm are deshielded by its electron-withdrawing effect. The central methylene protons (H₅) appear furthest upfield at ~1.93 ppm. The triplet and quintet patterns arise from spin-spin coupling with their neighbors, confirming the linear -CH₂-CH₂-CH₂- connectivity.

  • Methyl Protons (H₉, H₁₀): The two methyl groups attached to the aromatic ring are in very similar electronic environments, and their signals are expected to overlap, producing a single, sharp peak integrating to 6 protons at ~2.23 ppm.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Label Predicted δ (ppm) Assignment
C₈~179Carboxylic Acid Carbonyl (C =O)
C₁~137Aromatic Quaternary Carbon
C₂~136Aromatic Quaternary Carbon
C₃~135Aromatic Quaternary Carbon
C₄~130Aromatic CH
C₅~127Aromatic CH
C₆~126Aromatic CH
C₇~35Ar-C H₂-
C₉~33-C H₂-COOH
C₁₀~26-CH₂-C H₂-CH₂-
C₁₁, C₁₂~19Aromatic Methyl Carbons (-C H₃)

Interpretation Insights:

  • Carbonyl Carbon (C₈): The signal at ~179 ppm is diagnostic for a carboxylic acid carbonyl carbon.[5]

  • Aromatic Carbons (C₁-C₆): The signals in the 126-137 ppm range are characteristic of sp²-hybridized carbons in a benzene ring.[5] The substituted (quaternary) carbons appear at slightly different shifts than the protonated carbons.

  • Aliphatic and Methyl Carbons (C₇-C₁₂): The sp³-hybridized carbons of the alkyl chain and methyl groups appear in the upfield region (~19-35 ppm), consistent with standard chemical shift tables.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is robust. A few milligrams of the compound are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be cast between two salt (NaCl or KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000 to 400 cm⁻¹.[7]

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
2500-3300Broad, StrongO-H StretchCarboxylic Acid (-COOH)
2960-2850Medium-SharpC-H StretchAliphatic (CH₂, CH₃)
~3030Weak-MediumC-H StretchAromatic (Ar-H)
~1710Strong, SharpC=O StretchCarboxylic Acid Dimer (C=O)
1610, 1500Medium-WeakC=C StretchAromatic Ring

Interpretation Insights:

  • The Carboxylic Acid Signature: The most definitive feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[8][9] This band is so wide that it typically overlaps with the sharper C-H stretching vibrations.

  • Carbonyl Stretch: A very strong and sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl (C=O) group.[8] Its position is characteristic of a saturated, dimerized carboxylic acid.

  • C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) are due to the C-H bonds of the alkyl chain and methyl groups. Weaker absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[10]

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals.[10]

  • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The molecular weight of 4-(3,4-Dimethylphenyl)butanoic acid is 192.25 Da.

Predicted m/z Proposed Fragment Ion Structural Origin / Fragmentation Pathway
192[C₁₂H₁₆O₂]⁺•Molecular Ion (M⁺•)
175[C₁₂H₁₅O]⁺Loss of hydroxyl radical (•OH) from M⁺•
147[C₁₁H₁₅]⁺Loss of carboxyl group (•COOH) from M⁺•
119[C₉H₁₁]⁺Benzylic cleavage, forming the stable dimethylbenzyl cation
60[C₂H₄O₂]⁺•McLafferty rearrangement, characteristic of carboxylic acids

Interpretation and Fragmentation Logic:

The analysis of a mass spectrum is a deductive process, akin to solving a puzzle. The molecular ion peak confirms the compound's molecular weight. The subsequent fragments reveal the weakest bonds and the most stable resulting ions.

G M Molecular Ion (M⁺•) m/z = 192 F1 Fragment 1 m/z = 175 M->F1 - •OH (17) F2 Fragment 2 m/z = 147 M->F2 - •COOH (45) F3 Fragment 3 (Base Peak) m/z = 119 M->F3 Benzylic Cleavage F4 Fragment 4 m/z = 60 M->F4 McLafferty Rearr.

Figure 3: Predicted major fragmentation pathways for 4-(3,4-Dimethylphenyl)butanoic acid in EI-MS.

  • Molecular Ion (m/z 192): The presence of a peak at m/z 192 confirms the molecular weight of the compound.[11]

  • Benzylic Cleavage (m/z 119): Cleavage of the C-C bond between the alkyl chain and the aromatic ring is highly favorable because it produces a resonance-stabilized benzylic carbocation.[12] This fragment, the 3,4-dimethylbenzyl cation, is expected to be very stable and thus may represent the base peak (the most abundant ion) in the spectrum.

  • Alpha-Cleavage (Loss of •COOH): Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire carboxyl group as a radical, leading to a fragment at m/z 147.

  • McLafferty Rearrangement (m/z 60): Carboxylic acids with a gamma-hydrogen can undergo a characteristic rearrangement where a hydrogen atom is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This process yields a neutral alkene and a charged enol fragment with m/z = 60.[11] The presence of this peak is strong evidence for a butanoic acid (or longer) chain.

Conclusion: A Unified Structural Hypothesis

The power of this multi-spectroscopic approach lies in the convergence of evidence. The MS data establishes the correct molecular formula and reveals key structural motifs through fragmentation. The IR spectrum provides unambiguous confirmation of the carboxylic acid functional group. Finally, the NMR data meticulously maps out the carbon-hydrogen skeleton, confirming the substitution pattern of the aromatic ring and the connectivity of the aliphatic chain. Each piece of data validates the others, leading to a single, irrefutable structural assignment for 4-(3,4-Dimethylphenyl)butanoic acid. This rigorous, evidence-based process is fundamental to ensuring the quality, safety, and efficacy of chemical entities in scientific research and development.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • ChemicalBook. (2023). 4-(3,4-dimethylphenyl)butanoic acid. Link

  • PubChem. (n.d.). 4-(2,4-Dimethylphenyl)butanoic acid. Link

  • AiFChem. (n.d.). 4-(3,4-Dimethylphenyl)butanoic acid. Link

  • ChemScene. (n.d.). 4-(3,4-Dimethylphenyl)butanoic acid. Link

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Link

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Link

  • ResearchGate. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Link

  • Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II. Link

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry. Link

  • Bangladesh Journals Online. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Link

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Link

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (Butyric acid). Link

  • ChemicalBook. (n.d.). Butyric Acid(107-92-6) 13C NMR spectrum. Link

  • SpectraBase. (n.d.). Succinic acid, di(3,4-dimethylphenyl) ester. Link

  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Link

  • AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Link

  • SpectraBase. (n.d.). Phthalic acid, butyl 3,4-dimethylphenyl ester. Link

  • Chemguide. (n.d.). Fragmentation patterns in mass spectra. Link

  • Chemistry LibreTexts. (2023). Interpreting Proton NMR Spectra. Link

  • Royal Society of Chemistry. (n.d.). A-level Chemistry: Mass Spectrometry. Link

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Link

  • ResearchGate. (2024). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Link

  • PubChemLite. (n.d.). 4-(3,4-dimethylphenyl)butyric acid. Link

  • MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds. Link

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Link

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link

Sources

An In-depth Technical Guide to the Solubility of 4-(3,4-Dimethylphenyl)butanoic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream processability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3,4-Dimethylphenyl)butanoic acid, a molecule of interest in drug discovery and development. In the absence of extensive experimental data in publicly accessible literature, this document combines theoretical principles with established predictive models and detailed experimental protocols to serve as a foundational resource for researchers. We will explore the physicochemical properties of the compound, delve into the theoretical underpinnings of solubility, present predicted solubility data in a range of solvents, and provide a robust, step-by-step methodology for experimental solubility determination via the universally recognized shake-flask method.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A thorough understanding of a compound's solubility in various solvent systems is paramount for formulation development, purification, and ensuring adequate bioavailability. 4-(3,4-Dimethylphenyl)butanoic acid, with its distinct chemical architecture, presents a unique solubility profile that warrants detailed investigation. This guide is designed to provide drug development professionals with the necessary tools to both predict and experimentally validate the solubility of this compound, thereby facilitating informed decision-making in the development pipeline.

Physicochemical Properties of 4-(3,4-Dimethylphenyl)butanoic Acid

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. The structural features of 4-(3,4-Dimethylphenyl)butanoic acid, a carboxylic acid with a substituted aromatic ring, dictate its interactions with different solvents.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
Melting Point 49-51 °C
CAS Number 5465-18-9[3]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
Predicted LogP (XLogP3) 2.8[2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

The molecule possesses a polar carboxylic acid head capable of hydrogen bonding and a nonpolar tail consisting of a dimethylphenyl group and a butyl chain. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The positive LogP value indicates a preference for lipophilic environments over aqueous ones.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This concept is more formally quantified through solubility parameters, such as the Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] A solute will be most soluble in a solvent that has a similar HSP profile.

The "distance" (Ra) between the HSP of a solute and a solvent in three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Diagram: The Principle of "Like Dissolves Like"

G cluster_0 High Solubility cluster_1 Low Solubility Solute_A Solute (Polar) Solvent_A Solvent (Polar) Solute_A->Solvent_A Similar Intermolecular Forces Solute_B Solute (Polar) Solvent_B Solvent (Nonpolar) Solute_B->Solvent_B Dissimilar Intermolecular Forces

Caption: Conceptual diagram illustrating the principle of solubility.

Predicted Solubility of 4-(3,4-Dimethylphenyl)butanoic Acid

Due to the lack of publicly available experimental data, the following solubility values have been computationally predicted. These estimations provide a valuable starting point for solvent selection.

SolventSolvent ClassPredicted Solubility (g/L)
WaterPolar Protic< 0.1
MethanolPolar Protic50 - 100
EthanolPolar Protic100 - 200
AcetonePolar Aprotic> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200
Ethyl AcetateModerately Polar100 - 200
TolueneNonpolar20 - 50
HexaneNonpolar< 1

Disclaimer: These values are estimations generated from computational models and should be experimentally verified.

Hansen Solubility Parameters of Selected Solvents

The following table provides the Hansen Solubility Parameters for a range of common laboratory solvents to aid in the rational selection of solvents for solubility trials.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Water15.516.042.3
Methanol15.112.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
Hexane14.90.00.0

Data sourced from publicly available Hansen Solubility Parameter tables.[4][5][6]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8][9] This protocol outlines a detailed, self-validating procedure for obtaining reliable solubility data for 4-(3,4-Dimethylphenyl)butanoic acid.

6.1. Materials and Equipment

  • 4-(3,4-Dimethylphenyl)butanoic acid (purity ≥ 95%)

  • Analytical grade solvents

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and solvent-compatible 0.22 µm syringe filters

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

6.2. Experimental Workflow Diagram

G prep 1. Preparation - Add excess solute to vials - Add known volume of solvent equil 2. Equilibration - Shake at constant temperature (e.g., 25°C for 24-72h) prep->equil sep 3. Phase Separation - Centrifuge vials - Settle undissolved solid equil->sep sample 4. Sampling & Filtration - Withdraw supernatant - Filter through 0.22µm filter sep->sample quant 5. Quantification - Dilute sample - Analyze by validated HPLC method sample->quant calc 6. Calculation - Determine concentration from calibration curve quant->calc

Sources

An In-depth Technical Guide to the Safe Handling of 4-(3,4-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 4-(3,4-Dimethylphenyl)butanoic acid (CAS No. 5465-18-9), a compound utilized in various research and development settings.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This document is intended for researchers, laboratory technicians, and drug development professionals with a foundational knowledge of chemical safety principles.

Section 1: Hazard Identification and Risk Assessment

4-(3,4-Dimethylphenyl)butanoic acid is a solid, crystalline powder with specific handling requirements dictated by its hazard profile.[1] A thorough understanding of its associated risks is the cornerstone of safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1][4][5]

GHS Classification Summary

A summary of the key hazard information is presented below for quick reference.

Parameter Description References
Physical Form Powder[1]
Signal Word Warning [1][4][5]
Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4][5]
Precautionary Statements Prevention: P261, P264, P270, P271, P280Response: P301+P312, P302+P352, P304+P340, P305+P351+P338Storage: P403+P233, P405Disposal: P501[1][4][6]

The causality behind these classifications is rooted in the compound's chemical properties as an aromatic carboxylic acid. The carboxylic acid group can act as an irritant to mucosal surfaces and skin, while the fine powder form presents an inhalation risk.[7]

Proactive Risk Assessment Workflow

Before handling this compound, a systematic risk assessment is mandatory. The goal is to move beyond simply acknowledging the hazards and to implement concrete control measures. The workflow below illustrates a self-validating system for ensuring safety prior to any experimental work.

RiskAssessment cluster_planning Phase 1: Planning cluster_control Phase 2: Control Implementation cluster_execution Phase 3: Execution & Review A Identify Task (e.g., Weighing, Dissolving) B Review SDS & Hazards (H302, H315, H319, H335) A->B Consult C Select Engineering Controls (Fume Hood, Ventilated Enclosure) B->C Mitigate D Determine Required PPE (Gloves, Goggles, Lab Coat) C->D Supplement E Perform Experiment D->E Proceed F Post-Procedure Review (Any incidents or near-misses?) E->F Document

Caption: Risk assessment workflow for handling 4-(3,4-Dimethylphenyl)butanoic acid.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplementing with appropriate PPE, is essential.[8]

Engineering Controls

Engineering controls are the primary line of defense as they isolate the hazard from the user.

  • Chemical Fume Hood: All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335).[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE)

PPE is a mandatory secondary control measure to protect against direct contact.[9][10]

Protection Type Specific Requirement Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety goggles.[11]Protects against dust particles and accidental splashes. Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher splash risk.[4]
Hand Chemical-resistant nitrile gloves.[11][12]Provides a barrier against skin irritation (H315). Gloves must be inspected for tears before use and removed promptly if contaminated, using proper technique to avoid skin contact.[4][12]
Body Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination. A chemical-resistant apron provides an additional layer of protection.[13]
Respiratory Not required if using a fume hood.If engineering controls fail or for emergency situations, a NIOSH-approved P95 or P1 particle respirator should be used to prevent inhalation of dust.[4][12]
Footwear Closed-toe, non-perforated shoes.[14]Protects feet from spills and dropped items.

Section 3: Standard Operating Procedures for Handling and Storage

Systematic procedures minimize the risk of exposure and cross-contamination.

Step-by-Step Handling Protocol (Weighing and Solution Preparation)
  • Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Don all required PPE as specified in Section 2.2.

  • Weighing:

    • Use an anti-static weighing dish or a tared glass container to prevent dispersal of the fine powder.

    • Slowly and carefully transfer the solid using a spatula. Avoid any actions that could create airborne dust.

    • Close the primary container immediately after extracting the required amount.

  • Dissolution:

    • Place the vessel containing the weighed solid into a larger beaker for secondary containment.

    • Slowly add the desired solvent, aiming the stream at the inner wall of the vessel to avoid splashing.

    • If necessary, stir using a magnetic stirrer at a low speed to prevent aerosolization.

  • Cleanup:

    • Carefully wipe down the spatula and any affected surfaces within the fume hood with a damp cloth.

    • Dispose of all contaminated disposables (bench paper, wipes, gloves) into a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[15]

Chemical Storage and Segregation

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.[16]

  • Container: Keep the compound in its original, tightly sealed container.[6]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6][16]

  • Incompatibilities: This compound is a carboxylic acid and must be segregated from incompatible chemical classes.[7] Store it away from strong bases, strong oxidizing agents, and reactive metals.[6][17] Storing acids in dedicated wooden or corrosion-resistant cabinets is best practice, as metal cabinets can corrode from acid vapors over time.[13][16]

Caption: Chemical storage segregation plan for 4-(3,4-Dimethylphenyl)butanoic acid.

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

In the event of an exposure, follow these procedures immediately and seek medical attention.[6]

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][18]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][18]
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][18]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Have the person drink 1-2 glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[6][19]
Accidental Release and Spill Cleanup

For a small, solid spill, follow this workflow.

SpillResponse A Spill Occurs B Alert personnel and secure the area. Restrict access. A->B C Don appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) B->C D Gently cover the spill with an absorbent material to prevent dust generation. C->D E Carefully sweep the material into a designated hazardous waste container. Do NOT dry sweep. D->E F Decontaminate the spill area with soap and water. E->F G Seal and label the waste container. F->G H Properly dispose of waste and contaminated PPE. G->H I Report the incident to the lab supervisor. H->I

Caption: Step-by-step workflow for cleaning a solid chemical spill.

Section 5: Waste Disposal

All waste containing 4-(3,4-Dimethylphenyl)butanoic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4][15]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your EHS department for specific institutional procedures.

References

  • SAFETY DATA SHEET. (2014, August 28). Unknown Source.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet - Fisher Scientific. (2014, December 22). Fisher Scientific.
  • 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 6). CymitQuimica.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675. PubChem.
  • Personal Protective Equipment (PPE). CHEMM.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9. ChemicalBook.
  • 5465-18-9 | 4-(3,4-Dimethylphenyl)butanoic acid. AiFChem.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • Chemical Safety: Personal Protective Equipment. Unknown Source.
  • 4-(2,4-Dimethylphenyl)butanoic acid | C12H16O2 | CID 294649. PubChem.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • SAFETY DATA SHEET. (2018, December 28). Spectrum Chemical.
  • 4-(3,4-DIMETHYLPHENYL)BUTYRIC ACID AldrichCPR. Sigma-Aldrich.
  • Acid Safety. Flinn Scientific.
  • 4-(3,4-dimethylphenyl)butyric acid (C12H16O2). PubChemLite.
  • chemical handling and storage section 6. University of Toronto Scarborough.
  • Safe Storage of Chemicals. Unknown Source.
  • SAFETY D

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Arylbutanoic Acids via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-Arylbutanoic Acids

4-Arylbutanoic acids and their derivatives are pivotal structural motifs in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents.[1] A prominent and efficient route to these valuable compounds is the two-step synthesis commencing with the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, followed by the reduction of the resulting 4-aryl-4-oxobutanoic acid. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of this synthetic sequence.

Part 1: The Friedel-Crafts Acylation of Arenes with Succinic Anhydride

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[2] In the context of synthesizing 4-arylbutanoic acid precursors, an arene (an aromatic hydrocarbon) is reacted with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction yields a 4-aryl-4-oxobutanoic acid.

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group. This deactivation prevents polysubstitution, leading to monoacylated products with higher selectivity.[2][3]

Reaction Mechanism: A Stepwise Perspective

The generally accepted mechanism for the Friedel-Crafts acylation with succinic anhydride proceeds through the following key steps:[4][5]

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, followed by the cleavage of the C-O bond to generate a highly reactive and resonance-stabilized acylium ion.[2][5] This electrophile is the key species that attacks the aromatic ring.

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with the leaving group), abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the 4-aryl-4-oxobutanoic acid product complexed with the Lewis acid.

  • Workup: An aqueous workup is necessary to decompose the aluminum chloride complex and liberate the final ketone product.[6]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arene Arene Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 4-Aryl-4-oxobutanoic Acid Product_Complex->Final_Product + H₂O

Caption: Workflow of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid

This protocol details the synthesis of 4-oxo-4-phenylbutanoic acid from benzene and succinic anhydride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Anhydrous Aluminum Chloride (AlCl₃)133.3429.4 g0.22
Benzene78.1125 mL (21.9 g)0.28
Succinic Anhydride100.0710.0 g0.10
Dichloromethane (DCM)84.93100 mL-
Concentrated Hydrochloric Acid (HCl)36.46~50 mL-
Ice-~200 g-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (29.4 g, 0.22 mol) and dry dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in benzene (25 mL, 0.28 mol). Transfer this solution to the dropping funnel.

  • Reaction: Add the benzene-succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~50 mL) in a large beaker. Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL), followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to yield 4-oxo-4-phenylbutanoic acid as a white solid.

Part 2: Reduction of the Carbonyl Group to Yield 4-Arylbutanoic Acids

The second stage in the synthesis of 4-arylbutanoic acids involves the reduction of the ketone functionality in the 4-aryl-4-oxobutanoic acid intermediate. The Clemmensen reduction is a classic and highly effective method for this transformation, particularly for aryl-alkyl ketones.[7][8]

The Clemmensen Reduction: Mechanism and Application

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce aldehydes and ketones to the corresponding alkanes.[7][8] While the exact mechanism is not fully elucidated due to its heterogeneous nature, it is believed to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group.[8][9] Importantly, this method is well-suited for substrates that are stable in strongly acidic conditions.[8][9] A key advantage of the Clemmensen reduction in this synthetic sequence is its ability to selectively reduce the ketone in the presence of the carboxylic acid group.[10][11]

Clemmensen_Reduction Start 4-Aryl-4-oxobutanoic Acid Product 4-Arylbutanoic Acid Start->Product Reduction Reagents Zn(Hg), conc. HCl Reagents->Product

Caption: Clemmensen Reduction of 4-Aryl-4-oxobutanoic Acid.

Experimental Protocol: Synthesis of 4-Phenylbutanoic Acid

This protocol describes the Clemmensen reduction of 4-oxo-4-phenylbutanoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Oxo-4-phenylbutanoic Acid178.1810.0 g0.056
Zinc Amalgam (Zn(Hg))-30 g-
Concentrated Hydrochloric Acid (HCl)36.4650 mL-
Toluene92.1450 mL-
Water18.02100 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the zinc amalgam (30 g), concentrated hydrochloric acid (50 mL), water (100 mL), and toluene (50 mL).

  • Reagent Addition: Add 4-oxo-4-phenylbutanoic acid (10.0 g, 0.056 mol) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 4-phenylbutanoic acid can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the characterization of the products at each stage.

  • 4-Aryl-4-oxobutanoic Acid: The intermediate product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR). The presence of both a ketone and a carboxylic acid functionality should be confirmed.

  • 4-Arylbutanoic Acid: The final product's identity and purity should be verified by melting point (if solid), ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone signal and the appearance of a new methylene signal in the NMR spectra are key indicators of a successful reduction.

For authoritative data on the physical and spectral properties of the synthesized compounds, consult the NIST Chemistry WebBook.[12][13][14][15][16]

Conclusion

The two-step synthesis of 4-arylbutanoic acids via Friedel-Crafts acylation followed by Clemmensen reduction is a robust and reliable method for accessing this important class of molecules. By understanding the underlying mechanisms and carefully following the detailed protocols, researchers can confidently synthesize these valuable intermediates for applications in drug discovery and materials science. For further reliable and detailed synthetic procedures, "Organic Syntheses" is a highly recommended resource.[17]

References

  • Application Note: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation - Benchchem.
  • Welcome to the NIST WebBook. National Institute of Standards and Technology.
  • NIST Chemistry WebBook - PubChem Data Source. National Institute of Standards and Technology.
  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology.
  • NIST Standard Reference Data - Online Databases. National Institute of Standards and Technology.
  • Organic Syntheses. ACS Division of Organic Chemistry.
  • NIST Chemistry WebBook - SRD 69. National Institute of Standards and Technology.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.
  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu.
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. The Chemistry Blog.
  • CLEMMENSEN REDUCTION.
  • Clemmensen Reduction reaction. BYJU'S.
  • Clemmensen reduction. Wikipedia.
  • Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Chemistry Stack Exchange.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

Sources

Application Notes & Protocols: Suzuki Coupling for the Synthesis of 4-Arylbutanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Arylbutanoic acids are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Ketoprofen.[1][2][3] The efficient construction of the C(sp²)–C(sp³) bond between the aromatic ring and the butanoic acid side-chain is a critical step in the synthesis of these molecules and their analogs. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging this bond, offering broad functional group tolerance, mild reaction conditions, and the use of stable, non-toxic organoboron reagents.[4][5][6][7]

This guide provides a comprehensive overview of the key principles, a detailed experimental protocol, and practical troubleshooting advice for employing the Suzuki coupling reaction to synthesize 4-arylbutanoic acid precursors, targeting researchers and professionals in drug discovery and development.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[4][8][9] The catalytic cycle is a well-studied process involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][8][10] Understanding these steps is crucial for rationally selecting reagents and optimizing reaction conditions.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.[8][10]

  • Transmetalation : A base activates the organoboron reagent, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[8][9][11]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Components for C(sp²)–C(sp³) Coupling

Synthesizing 4-arylbutanoic acids involves forming a bond between an aromatic carbon (sp²) and an alkyl carbon (sp³). While highly efficient for C(sp²)-C(sp²) couplings, C(sp²)-C(sp³) bond formation can be more challenging due to competing side reactions like β-hydride elimination.[8] Careful selection of each component is therefore critical.

1. The Coupling Partners
  • Aryl Electrophile (Ar-X) : Aryl bromides and iodides are the most common electrophiles due to their high reactivity in the oxidative addition step.[8] Aryl chlorides are more economical but often require more specialized, highly active catalyst systems.[8][9] Aryl triflates (Ar-OTf) are also excellent coupling partners.[9][11]

  • Alkylboron Nucleophile : The key reagent is a butanoic acid derivative functionalized with a boron group.

    • Boronic Acids (R-B(OH)₂) : While common, alkylboronic acids can be prone to decomposition (protodeboronation).[4]

    • Boronate Esters (e.g., Pinacol Esters, R-Bpin) : These are generally more stable, easier to handle, and less prone to side reactions than the corresponding boronic acids.[12][13][14][15] For the synthesis of 4-arylbutanoic acid precursors, using a protected form, such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate, is highly recommended.

2. The Catalyst System

The choice of palladium source and ligand is paramount for success, especially for challenging C(sp²)-C(sp³) couplings.

  • Palladium Precatalyst : Common sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][9] These are Pd(II) or Pd(0) sources that generate the active Pd(0) species in situ.

  • Ligands : Ligands stabilize the palladium catalyst, prevent its decomposition into palladium black, and critically modulate its reactivity.[4] For C(sp²)-C(sp³) couplings, bulky, electron-rich phosphine ligands are the state-of-the-art.[7][8][16] They promote the oxidative addition and reductive elimination steps while suppressing β-hydride elimination.[8]

LigandStructure TypeKey Features & Applications
SPhos Biaryl MonophosphineHighly active for C(sp²)-C(sp³) couplings. Excellent general ligand.[17]
XPhos Biaryl MonophosphineVery bulky, effective for hindered substrates and aryl chlorides.[16]
RuPhos Biaryl MonophosphineElectron-rich, useful for a wide range of challenging couplings.
cataCXium® A Di-adamantylalkylphosphineEffective for coupling alkyl potassium trifluoroborate salts.[18]
3. The Base and Solvent
  • Base : The base is essential for activating the boronic acid/ester to facilitate transmetalation.[5][9] The choice of base can significantly impact yield.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical.[2][11]

    • Phosphates (K₃PO₄): Often the base of choice for C(sp²)-C(sp³) couplings, particularly when using boronic acids, as it promotes high reaction rates.[11][17]

    • Alkoxides (KOtBu): A strong base used in more challenging systems.[11]

  • Solvent : The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water to dissolve the inorganic base.[4][11][19] A biphasic system (e.g., Toluene/Water) is very common.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with ethyl 4-(pinacolato)boronobutanoate to yield an ethyl 4-arylbutanoate precursor.

Reaction Scheme: Ar-Br + (pin)B-(CH₂)₃CO₂Et --[Pd catalyst, Ligand, Base]--> Ar-(CH₂)₃CO₂Et

Materials and Reagents
  • Aryl bromide (1.0 equiv)

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Toluene or Dioxane, ~0.2 M)

  • Degassed Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, Hexanes (for workup and chromatography)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup : To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), ethyl 4-(pinacolato)boronobutanoate (1.2 mmol), and finely powdered K₃PO₄ (3.0 mmol).

  • Catalyst Addition : In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%). Add them to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas is crucial to prevent oxidation of the Pd(0) catalyst.[12][16]

  • Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Degassing is critical and can be achieved by bubbling argon through the solvents for 20-30 minutes.[16]

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-24 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup :

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[20][21]

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-arylbutanoate product.

Caption: General experimental workflow for Suzuki coupling synthesis.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (oxidized)- Inefficient base or solvent system- Poor quality of boronate reagent (degradation)- Ensure rigorous degassing of solvents and maintain a positive inert atmosphere.[12][16]- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.[16]- Use a fresh, high-purity boronate ester. Consider pinacol esters for enhanced stability.[12]
Dehalogenation of Starting Material The aryl halide is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture (e.g., certain solvents or bases).- Avoid amine bases or alcohol solvents if this is observed.[16]- Ensure the base is of high purity.
Homocoupling of Boronic Ester Two molecules of the boronic ester couple together. Often promoted by oxygen.- Improve degassing procedures to minimize O₂ exposure.[16]- Lower the reaction temperature or catalyst loading slightly.
Protodeboronation The C-B bond of the nucleophile is cleaved by a proton source, rendering it inactive.- Use a stable boronate ester (pinacol or MIDA) instead of a boronic acid.[4]- Ensure the base is sufficiently strong and dry.
Reaction Stalls The catalyst may have decomposed over the course of the reaction.- Use a more robust ligand (e.g., a bulky biarylphosphine like SPhos or XPhos).- Consider using a pre-formed, air-stable precatalyst (e.g., SPhos Pd G3).[18]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. [Online] Available at: [Link]

  • News-Medical.Net. (2021). Suzuki-Miyaura Cross-Coupling Reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online] Available at: [Link]

  • ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Online] Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. [Online] Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. [Online] Available at: [Link]

  • National Institutes of Health. (2021). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. PMC. [Online] Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online] Available at: [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Online] Available at: [Link]

  • JoVE. (2022). Synthesis of a Borylated Ibuprofen Derivative Through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. [Online] Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online] Available at: [Link]

  • JoVE. (2022). Synthesis of Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. [Online] Available at: [Link]

  • ResearchGate. (2023). (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Online] Available at: [Link]

  • DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Online] Available at: [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Online] Available at: [Link]

  • ResearchGate. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Online] Available at: [Link]

  • National Institutes of Health. (2020). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. [Online] Available at: [Link]

  • eScholarship.org. (2010). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Online] Available at: [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Online] Available at: [Link]

  • PubMed. (2024). A Rationally Designed Iron(II) Catalyst for C(sp3)-C(sp2) and C(sp3)-C(sp3) Suzuki-Miyaura Cross-Coupling. [Online] Available at: [Link]

  • ResearchGate. (2021). Cobalt-Catalyzed C(sp2)-C(sp3) Suzuki-Miyaura Cross Coupling. [Online] Available at: [Link]

  • HETEROCYCLES. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. [Online] Available at: [Link]

  • RSC Publishing. (2022). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts. [Online] Available at: [Link]

Sources

Protocol for the Purification of 4-(3,4-Dimethylphenyl)butanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-(3,4-Dimethylphenyl)butanoic acid via recrystallization. The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of organic compounds. This guide emphasizes the scientific principles behind solvent selection and the procedural steps to ensure high purity and recovery of the target compound. Potential impurities, particularly the unreacted starting material from a Wolff-Kishner reduction, are considered in the development of this robust purification strategy.

Introduction

4-(3,4-Dimethylphenyl)butanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and materials science research. As with many synthesized organic compounds, the crude product often contains impurities that must be removed to ensure the reliability of subsequent experiments and the quality of the final product. A common and effective method for the purification of solid organic compounds is recrystallization, which leverages differences in solubility between the desired compound and its impurities in a given solvent or solvent system.

This protocol details the purification of 4-(3,4-Dimethylphenyl)butanoic acid, which is often synthesized via the Wolff-Kishner reduction of 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. Consequently, the primary impurity is likely to be the unreacted starting material. The significant difference in polarity and melting points between the desired product and this key impurity allows for an efficient separation by recrystallization.

Physicochemical Properties of Compound and Key Impurity

A thorough understanding of the physicochemical properties of the target compound and its potential impurities is fundamental to developing an effective recrystallization protocol.

Property4-(3,4-Dimethylphenyl)butanoic Acid (Product)4-(3,4-dimethylphenyl)-4-oxobutanoic Acid (Impurity)
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₄O₃
Molecular Weight 192.25 g/mol 206.24 g/mol [1]
Melting Point 49-51 °C~129 °C[2]
Appearance White to off-white powderCrystalline solid
Polarity Moderately polarMore polar than the product

The lower melting point and reduced polarity of the final product compared to the starting material are key indicators that support the feasibility of purification by recrystallization. The removal of the polar ketone group in the product significantly alters its solubility characteristics.

Principles of Solvent Selection for Recrystallization

The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility at all temperatures.

  • Chemical inertness (the solvent should not react with the compound).

  • A boiling point that is below the melting point of the compound to prevent "oiling out".

  • Volatility for easy removal from the purified crystals.

For 4-(3,4-Dimethylphenyl)butanoic acid, a moderately polar compound, solvents of similar polarity are good starting points. The principle of "like dissolves like" is a guiding tenet in solvent selection.

Recommended Solvent System

Based on the structural characteristics of 4-(3,4-Dimethylphenyl)butanoic acid (an aromatic carboxylic acid), a mixed solvent system of isopropanol and water is recommended.

Rationale:

  • Isopropanol is a moderately polar protic solvent that is expected to readily dissolve the target compound at elevated temperatures due to favorable interactions with the carboxylic acid group.

  • Water is a highly polar solvent in which the largely nonpolar aromatic and alkyl portions of the molecule will have limited solubility. It will act as an "anti-solvent" or "non-solvent".

By using a mixed solvent system, the solubility of the compound can be finely tuned. The compound is first dissolved in a minimal amount of the "good" solvent (isopropanol) at an elevated temperature. The "bad" solvent (water) is then added dropwise until the solution becomes turbid, indicating the saturation point has been reached. This approach allows for a high recovery of the purified compound upon cooling.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4-(3,4-Dimethylphenyl)butanoic acid. Adjust volumes accordingly for different starting quantities.

Materials and Equipment:

  • Crude 4-(3,4-Dimethylphenyl)butanoic acid (containing 4-(3,4-dimethylphenyl)-4-oxobutanoic acid as the primary impurity)

  • Isopropanol

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Ice bath

Procedural Steps:

  • Dissolution:

    • Place 5.0 g of crude 4-(3,4-Dimethylphenyl)butanoic acid into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20 mL of isopropanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.

    • If the solid has not completely dissolved, add more isopropanol dropwise until a clear solution is obtained. Use the minimum amount of hot isopropanol necessary to fully dissolve the solid.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial for removing any particulate matter that will not be removed by recrystallization.

    • To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling isopropanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask.

    • Carefully and quickly pour the hot solution of your compound through the fluted filter paper. The hot solvent in the receiving flask will help to prevent premature crystallization in the funnel.

    • Rinse the original flask with a small amount of hot isopropanol and pass it through the filter paper to ensure complete transfer of the product.

  • Addition of Anti-Solvent:

    • Bring the clear isopropanol solution back to a gentle boil.

    • Using a Pasteur pipette, add deionized water dropwise to the boiling solution while stirring continuously.

    • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

    • To ensure that the cloudiness is not due to premature crystallization, add a few drops of hot isopropanol until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this initial cooling phase.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of a cold 1:1 isopropanol/water mixture to remove any residual soluble impurities.

    • Continue to draw air through the crystals for several minutes to aid in drying.

  • Drying:

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of the compound (e.g., 35-40 °C).

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (49-51 °C) is indicative of high purity.

    • The purity can be further assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product Dissolved Clear Solution Crude->Dissolved Dissolve Solvent Hot Isopropanol Solvent->Dissolved Saturated Saturated Solution (Turbid) Dissolved->Saturated Add Anti-Solvent AntiSolvent Hot Water AntiSolvent->Saturated Crystals Pure Crystals in Mother Liquor Saturated->Crystals Cool Cooling Slow Cooling Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Mixture Filtration->Washing PureProduct Pure, Dry Product Washing->PureProduct

Sources

HPLC method for the analysis and purification of 4-(3,4-Dimethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis and Purification of 4-(3,4-Dimethylphenyl)butanoic Acid by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methodologies for 4-(3,4-Dimethylphenyl)butanoic acid. Developed for researchers, scientists, and professionals in drug development, this document provides a first-principles approach to method development, explaining the rationale behind chromatographic choices to ensure reproducibility and high purity. The protocols cover everything from initial analytical-scale analysis to a fully scalable preparative purification workflow, complete with step-by-step instructions and troubleshooting advice.

Introduction and Scientific Background

4-(3,4-Dimethylphenyl)butanoic acid is an aromatic carboxylic acid of interest in synthetic chemistry and pharmaceutical research. Accurate quantification and the ability to isolate this compound in high purity are critical for subsequent experimental use, characterization, and quality control. High-Performance Liquid Chromatography (HPLC) is the premier technique for both the analysis and purification of such compounds due to its high resolution, speed, and adaptability.

This application note addresses the specific challenges of chromatographing an ionizable acidic compound. The core principle of the described method is Reversed-Phase (RP) chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. For an acidic analyte like 4-(3,4-Dimethylphenyl)butanoic acid, controlling the mobile phase pH is paramount to achieving sharp, symmetrical peaks and reproducible retention times. By acidifying the mobile phase, we suppress the ionization of the carboxylic acid moiety, rendering the molecule more nonpolar and enhancing its interaction with the C18 stationary phase.[1][2]

Compound Profile: 4-(3,4-Dimethylphenyl)butanoic acid
PropertyValueSource
CAS Number 5465-18-9[3][4]
Molecular Formula C₁₂H₁₆O₂[5]
Molecular Weight 192.25 g/mol [5][6]
Structure
Predicted pKa ~4.8 (similar to butyric acid)[7]
Predicted logP 2.71[5]

The predicted pKa and logP values indicate a moderately hydrophobic compound that is acidic, making it an ideal candidate for reversed-phase HPLC with a pH-adjusted mobile phase.

Part I: Analytical Method for Analysis and Purity Assessment

The analytical method is designed for rapid, high-resolution separation to determine the purity of a sample and quantify the target compound.

Principle of Separation: The Role of Mobile Phase pH

The key to successfully chromatographing carboxylic acids on a reversed-phase column is to maintain them in their neutral, protonated state (R-COOH). In an unbuffered mobile phase, the compound can exist in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The ionized form is highly polar and will have minimal retention, eluting very early with a poor peak shape. The neutral form is significantly more hydrophobic and will be retained effectively by the C18 stationary phase.

By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase, we lower the pH to well below the compound's pKa (~4.8), ensuring it remains fully protonated.[1] This results in a single, well-defined chromatographic peak.

G cluster_equilibrium Analyte State in Solution cluster_condition HPLC Mobile Phase Condition Ionized R-COO⁻ (Deprotonated) Highly Polar Poor Retention Neutral R-COOH (Protonated) Less Polar Good Retention Ionized->Neutral Equilibrium Low_pH Low pH Mobile Phase (e.g., + 0.1% Formic Acid) Low_pH->Neutral Shifts Equilibrium to Favor Protonated State G cluster_workflow Purification Workflow Start Crude Sample Analytical 1. Develop & Validate Analytical Method Start->Analytical ScaleUp 2. Calculate Scale-Up Parameters (Flow, Gradient) Analytical->ScaleUp PrepRun 3. Perform Preparative HPLC Run ScaleUp->PrepRun Collect 4. Collect Fractions Based on UV Signal PrepRun->Collect Analyze 5. Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Combine 6. Pool Pure Fractions Analyze->Combine Evaporate 7. Remove Solvent Combine->Evaporate End Purified Compound (>98%) Evaporate->End

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Butanoic Acid and Its Derivatives

Introduction: The Analytical Imperative for Butanoic Acid Derivatives

Butanoic acid (butyrate) and its related short-chain fatty acid (SCFA) derivatives are pivotal metabolites, primarily produced by microbial fermentation of dietary fibers in the gastrointestinal tract.[1][2] Their influence extends from being a primary energy source for colonocytes to modulating systemic host processes, including immune response, glucose homeostasis, and inflammation.[2][3][4] Consequently, the accurate quantification of these molecules in complex biological matrices such as feces, plasma, and serum is critical for researchers in microbiology, clinical diagnostics, and drug development to understand their role in health and disease.[1][2][5]

Gas chromatography-mass spectrometry (GC-MS) stands as a premier analytical technique for this task, offering unparalleled sensitivity and selectivity for identifying and quantifying volatile compounds.[4][6] However, the intrinsic properties of butanoic acid and other SCFAs—high polarity, hydrophilicity, and volatility—present significant analytical challenges that necessitate a meticulously designed workflow.[3][6] Direct injection of aqueous samples containing free acids can lead to poor chromatographic peak shape, damage to the GC column, and low sensitivity.[7][8]

This comprehensive application note provides an in-depth guide to the robust analysis of butanoic acid derivatives by GC-MS. We move beyond a simple recitation of steps to explain the underlying principles of sample preparation, the rationale for chemical derivatization, and the optimization of instrumental parameters, empowering researchers to develop and validate a self-sufficient and reliable analytical system.

The Core Challenge: Volatility and Polarity Management

The primary obstacle in GC-MS analysis of SCFAs is their physicochemical nature. The carboxylic acid functional group promotes strong intermolecular hydrogen bonding, which reduces volatility and can cause significant peak tailing on common GC columns. Furthermore, their high polarity makes them poorly soluble in typical GC stationary phases. To overcome these issues, a two-pronged strategy is essential: meticulous sample preparation to isolate the analytes from a complex matrix, followed by chemical derivatization to enhance their amenability to GC analysis.[9][10]

Part 1: Foundational Sample Preparation Protocols

The goal of sample preparation is to extract the SCFAs from the biological matrix while removing interfering substances like lipids and proteins.[2][6][7] The choice of method depends heavily on the sample type.

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Matrices (Plasma/Serum)

This protocol is optimized for samples where SCFA concentrations are significantly lower than in fecal matter.[2]

Causality: Acidification of the sample (pH < 2) is a critical first step.[1] It protonates the carboxylate anions (R-COO⁻) to their neutral carboxylic acid form (R-COOH), which significantly increases their partition coefficient into an organic solvent. Salting out with NaCl further reduces the solubility of the SCFAs in the aqueous phase, driving them into the organic layer for improved extraction efficiency.[11]

Step-by-Step Methodology:

  • Aliquoting: In a 2 mL microcentrifuge tube, place 200 µL of the plasma or serum sample.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS). Deuterated standards (e.g., d7-butyric acid) are ideal for correcting variations in extraction and derivatization.[4] Alternatively, a structural analog not present in the sample, such as 2-ethylbutyric acid, can be used.[5][8]

  • Acidification: Add 50 µL of a strong acid (e.g., 5M HCl) to bring the sample pH below 2.[1][11]

  • Salting Out: Add sodium chloride (NaCl) to saturate the aqueous solution.[11]

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether [MTBE] or ethyl acetate).[1][11]

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.[5]

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization.

Protocol 2: Extraction from Complex Solid Matrices (Feces)

Fecal samples are rich in interfering lipids and particulate matter, requiring a more rigorous cleanup process.[6]

Causality: Homogenization in a basic solution initially helps to bring the SCFAs into solution as salts. The subsequent chloroform wash is a crucial "de-fatting" step; it removes non-polar lipids that can interfere with the derivatization reaction and contaminate the GC system.[6][7]

Step-by-Step Methodology:

  • Weighing: Weigh approximately 100-150 mg of the fecal sample into a 2 mL screw-cap tube containing ceramic beads.[6]

  • Homogenization: Add 1 mL of sterile water and homogenize using a bead beater.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 21,000 x g) for 5 minutes.[6][7]

  • Supernatant Collection: Transfer a defined volume (e.g., 675 µL) of the supernatant to a new tube.[6][7]

  • Internal Standard & Basification: Add the internal standard, followed by 125 µL of 20 mM NaOH to ensure the SCFAs are in their salt form.[6][7]

  • Lipid Removal (De-fatting): Add 400 µL of chloroform, vortex for 1 minute, and centrifuge for 2 minutes.[6][7]

  • Aqueous Phase Collection: Carefully transfer the upper aqueous phase (e.g., 400 µL) to a new tube, leaving the chloroform layer and any precipitated material behind.[6][7] This aqueous extract is now ready for derivatization.

Part 2: Chemical Derivatization – The Key to Volatility

Derivatization chemically modifies the carboxylic acid group, replacing the active hydrogen with a non-polar moiety. This blocks hydrogen bonding, increases volatility, and improves thermal stability, making the analytes suitable for GC-MS.[7][9][10][12]

Workflow for Sample Derivatization and Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Feces, Plasma, etc.) Extract Extraction & Cleanup (LLE / Homogenization) Sample->Extract Isolate SCFAs Dried_Extract Dried / Aqueous Extract Extract->Dried_Extract Reaction Reaction (Heating) Dried_Extract->Reaction Deriv_Reagent Derivatization Reagent (e.g., IBCF, MTBSTFA) Deriv_Reagent->Reaction Deriv_Sample Derivatized Sample Reaction->Deriv_Sample GC_MS GC-MS System Deriv_Sample->GC_MS Injection Data Data Acquisition & Processing GC_MS->Data

Caption: General workflow for GC-MS analysis of SCFAs.

Protocol 3: Esterification using Isobutyl Chloroformate (IBCF)

This method is performed in an aqueous solution, which can be advantageous as it avoids the potentially problematic step of completely drying the sample, during which volatile SCFAs can be lost.[6]

Causality: In the presence of pyridine (a base catalyst) and an alcohol (isobutanol), IBCF reacts with the carboxylic acid to form a mixed anhydride, which then reacts with the isobutanol to form a stable, volatile isobutyl ester.[6]

Step-by-Step Methodology:

  • Reagent Preparation: To the aqueous extract from Protocol 2 (e.g., 400 µL), add 100 µL of pyridine and 80 µL of isobutanol. Adjust the final volume to 650 µL with ultrapure water.[6][7]

  • Reaction Initiation: Carefully add 50 µL of isobutyl chloroformate (IBCF) to the solution. Caution: This reaction produces CO₂ gas; use appropriate vials with pressure-release caps.[6]

  • Vortexing: Vortex the sample for 1 minute.

  • Derivative Extraction: Add 150-170 µL of hexane, vortex again, and centrifuge to separate the phases.[6][7]

  • Sample Collection: The upper hexane layer, containing the isobutyl-derivatized SCFAs, is transferred to an autosampler vial for GC-MS analysis.[6][7]

Protocol 4: Silylation using MTBSTFA

Silylation is a common and effective derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9] MTBSTFA (N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide) creates TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives.

Causality: MTBSTFA reacts with the acidic proton of the carboxylic acid group to form a silyl ester. This derivative is significantly less polar and more volatile than the parent acid. This reaction requires anhydrous conditions, as water will preferentially react with the silylation reagent.[3][13]

Step-by-Step Methodology:

  • Ensure Anhydrous Conditions: Start with the completely dried extract from Protocol 1. Any residual water must be removed, as it will consume the derivatizing reagent.[13]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 50 µL of ethyl acetate).

  • Reagent Addition: Add 50 µL of MTBSTFA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to drive the reaction to completion.[11]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Summary of Derivatization Reagents
ReagentDerivative TypeKey AdvantagesConsiderations
Isobutyl Chloroformate (IBCF) Isobutyl EsterCan be performed in aqueous solution, avoiding sample drying losses.[6]Reaction produces gas; requires careful handling and vented vials.[6]
MTBSTFA / BSTFA TBDMS / TMS Silyl EsterProduces stable, volatile derivatives. Well-established method.[3][11]Requires completely anhydrous conditions. Reagents are moisture-sensitive.[13][14]
Pentafluorobenzyl Bromide (PFBBr) PFB EsterCreates derivatives with excellent electron-capturing properties, enhancing sensitivity in ECD or NCI-MS.PFBBr is a strong lachrymator and must be handled in a fume hood.[10][14]

Part 3: GC-MS Instrumental Configuration and Data Analysis

Proper setup of the GC-MS system is paramount for achieving good separation and sensitive detection.

Recommended GC-MS Parameters

The following table provides a validated starting point for method development. Parameters should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentStandard, robust platform for metabolomics.[6]
MS System Agilent 5977B MSD or equivalentSingle quadrupole is sufficient for targeted quantification.[6]
Injection Mode Split (e.g., 10:1 or 20:1)Prevents column overload, especially with complex matrices like fecal extracts.[5][8] Splitless may be used for trace analysis (e.g., plasma).[3][5]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the derivatized analytes.[3][5]
Injection Vol. 1 µLStandard volume for capillary GC.[3][5]
Carrier Gas HeliumInert carrier gas providing good efficiency.
Column Type Mid-to-polar column (e.g., DB-FFAP, VF-5ms, SH-WAX)A polar stationary phase (e.g., FFAP - Free Fatty Acid Phase) is designed to resolve fatty acids and their derivatives effectively.[8][15][16] A 5% phenyl column (e.g., -5ms) is a good general-purpose alternative.[7]
Oven Program Initial: 60°C (1 min hold) Ramp: 10°C/min to 325°C Hold: 10 min at 325°CA temperature ramp is essential to separate volatile derivatives with different boiling points. The final hold ensures all heavier compounds are eluted from the column.[3]
MS Ion Source Electron Ionization (EI)Standard, robust ionization technique creating reproducible fragmentation patterns.
Source Temp. 230 °CStandard temperature for EI sources.[3]
Acquisition Mode Full Scan (m/z 50-600) & SIMUse Full Scan for initial identification by matching fragmentation patterns against a library (e.g., NIST).[3][17] Use Selected Ion Monitoring (SIM) for quantification to maximize sensitivity and selectivity by monitoring characteristic ions of the target analytes and internal standards.[4]
Data Interpretation and Quantification
  • Peak Identification: Analytes are identified based on two criteria:

    • Retention Time (RT): The RT of a peak in the sample chromatogram must match the RT of the corresponding authenticated standard, run under identical conditions.[17]

    • Mass Spectrum: The fragmentation pattern of the sample peak must match the pattern from the standard or a trusted library like NIST.[17]

  • Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The concentration of the analyte in the unknown sample is then calculated from this curve. This ratiometric approach corrects for variations in injection volume and sample workup.[4]

Alternative Approach: Derivatization-Free Analysis

While derivatization is the most common approach, direct analysis of acidified extracts is also possible.[4][14]

Causality: This method relies on acidifying the sample to protonate the SCFAs and then injecting the aqueous or organic extract directly.[4][8] Special GC columns designed for free fatty acid analysis (e.g., DB-FFAP) are required to minimize peak tailing.[8]

Pros:

  • Simplifies and shortens the sample preparation workflow.[1]

  • Reduces the cost and handling of hazardous derivatization reagents.

Cons:

  • Risk of contaminating the GC inlet and column with non-volatile matrix components.[8][14]

  • Water is detrimental to most MS systems and can lead to poor peak shape.[8]

  • Generally results in lower sensitivity and poorer reproducibility compared to methods employing derivatization.[2]

Conclusion

The GC-MS analysis of butanoic acid and its derivatives is a powerful tool for biological and clinical research. The challenges posed by the high polarity and volatility of these compounds can be reliably overcome through a well-designed analytical workflow. The cornerstone of this workflow is a robust sample preparation protocol to isolate the analytes, followed by a chemical derivatization step—most commonly esterification or silylation—to enhance their chromatographic properties. By carefully selecting an internal standard, optimizing GC-MS parameters, and using a combination of retention time and mass spectral data for confirmation, researchers can achieve accurate, sensitive, and reproducible quantification of these critical metabolites. This guide provides the foundational protocols and scientific rationale necessary for drug development professionals and scientists to implement these methods with confidence.

References

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (n.d.). MDPI. Retrieved from [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. Retrieved from [Link]

  • Z. Zhou, et al. (2022). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. J Vis Exp, (189). Retrieved from [Link]

  • Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(15), 4391–4399. Retrieved from [Link]

  • Heimann, E., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 149. Retrieved from [Link]

  • Hanuš, M., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Chemistry, 11, 1251670. Retrieved from [Link]

  • Hibbs, K. J., et al. (2022). TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. Journal of Animal Science, 100(11), skac314. Retrieved from [Link]

  • HS GC-MS analysis of VFA. (n.d.). MASONACO. Retrieved from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Identification of butanoic, hexanoic and octanoic acids by GC-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Sobolevsky, T. G. (2003). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker.
  • Heimann, E., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). ResearchGate. Retrieved from [Link]

  • GC-MS Volatile Fatty acids. (2014). Chromatography Forum. Retrieved from [Link]

  • Butanoic acid, 2,3-dihydroxypropyl ester GC-MS (TMS_2_1). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Butanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • GCMS analysis of Butyrate, Propionate and acetate. (2005). Chromatography Forum. Retrieved from [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Butanoic Acid Results on GC-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). ResearchGate. Retrieved from [Link]

Sources

In vitro assay for testing the anti-inflammatory activity of 4-(3,4-Dimethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Evaluation of 4-(3,4-Dimethylphenyl)butanoic acid for Anti-Inflammatory Activity

Application Note & Protocols

Abstract: The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This document provides a comprehensive framework for the in vitro characterization of 4-(3,4-Dimethylphenyl)butanoic acid, a compound of interest for its potential anti-inflammatory properties. We present a multi-tiered, logical workflow designed to move from broad screening to specific mechanistic insights. This guide details the scientific rationale behind assay selection, provides step-by-step protocols for key experiments, and explains how to interpret the resulting data to build a robust biological activity profile. The protocols are designed as self-validating systems to ensure data integrity and reproducibility for researchers in pharmacology and drug development.

Scientific Rationale & Strategic Workflow

Inflammation is a complex biological response involving various cell types and signaling cascades.[1] A primary driver of inflammation is the arachidonic acid pathway, where cyclooxygenase (COX) enzymes catalyze the production of prostaglandins, key mediators of pain and inflammation.[2] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its levels rise significantly during an inflammatory response.[2][3] Many NSAIDs exert their effects by inhibiting these enzymes.[4][5]

Beyond the COX pathway, a robust inflammatory response in immune cells like macrophages involves the activation of transcription factors, notably Nuclear Factor-kappa B (NF-κB).[6] Upon stimulation by agents like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, driving the expression of numerous pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8]

Therefore, a thorough in vitro assessment of a potential anti-inflammatory agent should interrogate these key nodes. Our proposed workflow for 4-(3,4-Dimethylphenyl)butanoic acid is designed to first establish its effect on the primary NSAID target (COX enzymes) and then to characterize its broader impact on cellular inflammatory responses in a relevant immune cell model.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Cellular Activity Profiling cluster_2 Tier 3: Downstream Mechanistic Assays COX_Assay Enzymatic Assay: COX-1 & COX-2 Inhibition IC50 Determine IC50 Values & COX-2 Selectivity Index COX_Assay->IC50 Quantify Inhibition Stimulation Induce Inflammation: LPS Stimulation with Test Compound IC50->Stimulation Informs Cellular Dosing Strategy Cell_Culture Culture Macrophage Cell Line (e.g., RAW 264.7 or J774A.1) Cell_Culture->Stimulation Harvest Harvest Supernatant & Cell Lysates Stimulation->Harvest NO_Assay Nitric Oxide Production: Griess Assay on Supernatant Harvest->NO_Assay Cytokine_Assay Cytokine Quantification: ELISA for TNF-α, IL-6 on Supernatant Harvest->Cytokine_Assay Nuc_Extract Prepare Nuclear & Cytoplasmic Extracts Harvest->Nuc_Extract NFkB_Assay NF-κB Activation: Western Blot or ELISA for p65 Translocation Nuc_Extract->NFkB_Assay

Figure 1: A multi-tiered workflow for characterizing the anti-inflammatory activity of 4-(3,4-Dimethylphenyl)butanoic acid.

Tier 1 Protocol: COX-1 & COX-2 Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. This is the most direct way to determine if the compound functions as a classical NSAID. The assay measures the peroxidase component of COX activity colorimetrically.[9]

Principle: The peroxidase activity of COX is determined by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9] By running parallel assays for both COX-1 and COX-2, a selectivity index can be calculated.[2]

Materials:

  • COX Activity Assay Kit (e.g., Cayman Chemical Cat# 760151 or similar)[9]

  • Purified Ovine or Human COX-1 and COX-2 enzymes

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

  • 4-(3,4-Dimethylphenyl)butanoic acid

  • Positive Controls: Celecoxib (COX-2 selective), Diclofenac (non-selective)[10]

  • DMSO (vehicle solvent)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all buffers and reagents as specified in the manufacturer's protocol.

  • Compound Dilution: Prepare a stock solution of 4-(3,4-Dimethylphenyl)butanoic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in assay buffer. Also, prepare identical dilution series for the positive controls.

  • Assay Setup: Set up the 96-well plate as follows for both COX-1 and COX-2 enzymes in separate plates or sections:

    • 100% Initial Activity Wells: Enzyme, buffer, and vehicle (DMSO).

    • Inhibitor Wells: Enzyme, buffer, and varying concentrations of the test compound or positive controls.

    • Blank Wells: Buffer only (for background subtraction).

  • Reaction Initiation: Add heme and the colorimetric substrate (TMPD) to all wells.

  • Incubation: Incubate the plate according to the kit's instructions, typically for 5-10 minutes at room temperature, protected from light.

  • Initiate Reaction: Add arachidonic acid to all wells except the blank to start the reaction.

  • Data Acquisition: Immediately read the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.

Data Analysis & Interpretation:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the data by subtracting the background rate and expressing the inhibition as a percentage of the vehicle control (100% activity).

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%).[2]

  • Calculate the COX-2 Selectivity Index (SI): SI = IC50 (COX-1) / IC50 (COX-2).

Expected Outcome & Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
4-(3,4-Dimethylphenyl)butanoic acidExperimentalExperimentalCalculated
Diclofenac (Non-selective control)~1-5~0.1-1~1-10
Celecoxib (COX-2 selective control)>50~0.05-0.5>100

Note: Literature values for controls can vary based on assay conditions.[11]

A high SI value suggests the compound is more selective for COX-2, which is often a desirable trait for reducing gastrointestinal side effects associated with COX-1 inhibition.[4]

Tier 2 & 3 Protocols: Cellular Anti-Inflammatory Activity

These assays assess the compound's effects in a more biologically relevant context using an immune cell model. We use LPS, a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response in a macrophage cell line.[12]

Cell Culture and LPS Stimulation

Principle: Mouse macrophage cell lines like RAW 264.7 or J774A.1 are robust models that, when stimulated with LPS, produce a variety of pro-inflammatory mediators, including nitric oxide and cytokines.[13][14]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well cell culture plates

  • Cell scraper

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Pre-treatment: Remove the old media. Add fresh media containing various non-toxic concentrations of 4-(3,4-Dimethylphenyl)butanoic acid or a vehicle control (DMSO). Incubate for 1-2 hours. (Concentrations should be informed by the COX assay results and preliminary cytotoxicity tests).

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control wells.

  • Incubation: Incubate the plates for 18-24 hours.

  • Harvesting: After incubation, carefully collect the cell culture supernatant from each well and store at -80°C for downstream analysis (Nitric Oxide and Cytokine assays). The remaining cells can be washed and lysed to prepare extracts for NF-κB analysis.

Nitric Oxide (NO) Production via Griess Assay

Principle: iNOS, an enzyme upregulated by LPS, produces large amounts of NO. NO is unstable, but it rapidly oxidizes to stable nitrite (NO2-) in the culture medium. The Griess reagent assay is a simple colorimetric method to quantify nitrite concentration.[15] In this reaction, nitrite reacts with sulfanilamide and N-(1-Naphthyl)ethylenediamine to form a purple azo compound, with absorbance proportional to the nitrite concentration.[16]

Materials:

  • Collected cell culture supernatants

  • Griess Reagent System (e.g., Sigma-Aldrich Cat# G2930 or similar)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

Step-by-Step Protocol:

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100 µM to 0 µM) in cell culture medium.

  • Plate Setup: Add 50 µL of each standard and 50 µL of each collected supernatant sample to separate wells of a 96-well plate.

  • Griess Reaction: Add the Griess reagents to each well according to the manufacturer's protocol (typically 50 µL of sulfanilamide solution followed by 50 µL of NED solution).

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[15]

Data Analysis & Interpretation:

  • Subtract the blank absorbance from all readings.

  • Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the equation of the line.

  • Use this equation to calculate the nitrite concentration in each sample.

  • Plot the nitrite concentration against the test compound concentration to visualize the dose-dependent inhibition of NO production.

Expected Outcome & Data Presentation:

Treatment ConditionCompound Conc. (µM)Nitrite Conc. (µM) ± SD% Inhibition
Unstimulated Control0< 1-
LPS + Vehicle0e.g., 25.5 ± 2.10%
LPS + 4-(3,4-Dimethylphenyl)butanoic acid1ExperimentalCalculated
LPS + 4-(3,4-Dimethylphenyl)butanoic acid10ExperimentalCalculated
LPS + 4-(3,4-Dimethylphenyl)butanoic acid50ExperimentalCalculated

A significant, dose-dependent decrease in nitrite concentration indicates the compound can suppress the inflammatory response in macrophages.

Pro-Inflammatory Cytokine Quantification (TNF-α, IL-6) via ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the collected supernatants.[13]

Protocol: This protocol should be performed using commercially available ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific) and following the manufacturer's instructions precisely. The general steps involve capturing the cytokine of interest on an antibody-coated plate, detecting it with a second, enzyme-linked antibody, and adding a substrate to produce a measurable colorimetric signal. The results are quantified against a standard curve of the recombinant cytokine.

NF-κB Activation Assay

Principle: A hallmark of canonical NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[6][7] This can be quantified by separating the nuclear and cytoplasmic fractions of the cells and measuring the amount of p65 in each fraction using Western blotting or a dedicated ELISA-based assay.[17][18][19]

G cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB (p65/p50) (Inactive) IkB->NFkB_complex Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription

Sources

Cell-based assays for evaluating the cytotoxicity of 4-(3,4-Dimethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-Based Assays for Evaluating the Cytotoxicity of 4-(3,4-Dimethylphenyl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Cytotoxicity Profiling

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment. 4-(3,4-Dimethylphenyl)butanoic acid is a compound whose biological and toxicological profile is not extensively characterized in public literature. Therefore, a systematic, multi-parametric investigation is required to determine its effect on cell viability and to elucidate the potential mechanisms of cell death.

This guide, designed for senior application scientists, moves beyond a simple recitation of steps. It presents a tiered, logical workflow for characterizing the cytotoxic profile of a novel compound, using 4-(3,4-Dimethylphenyl)butanoic acid as the exemplar test article. We will explain the causality behind our choice of assays, ensuring that each step builds upon the last to create a comprehensive and trustworthy dataset. Our approach is to first establish if the compound induces a cytotoxic effect, then to differentiate the mode of cell death, and finally, to probe key molecular pathways involved.

Guiding Principle: The Multi-Assay Imperative

No single assay can definitively capture the complexity of cellular toxicity. A robust cytotoxicity profile relies on the integration of data from orthogonal assays that measure different cellular health indicators. This multi-assay strategy mitigates the risk of compound-specific artifacts and provides a more nuanced understanding of the mechanism of action. Our investigation will progress through three logical tiers:

  • Tier 1: Primary Screening for Viability and Cytotoxicity. Fast, reliable assays to determine if the compound affects cell viability or compromises membrane integrity.

  • Tier 2: Differentiating Necrosis, Apoptosis, and Lysosomal Health. Assays to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), while also assessing lysosomal integrity.

  • Tier 3: Mechanistic Insight into Apoptotic Pathways. Focused assays to confirm the involvement of key enzymatic mediators of apoptosis.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mode of Death cluster_2 Tier 3: Mechanistic Deep Dive MTT MTT Assay (Metabolic Activity) is_toxic is_toxic MTT->is_toxic Is compound cytotoxic? LDH LDH Release Assay (Membrane Integrity) LDH->is_toxic Is compound cytotoxic? NR Neutral Red Assay (Lysosomal Integrity) AVPI Annexin V / PI Assay (Apoptosis vs. Necrosis) is_apoptotic is_apoptotic AVPI->is_apoptotic Differentiate Cell Populations Caspase Caspase-3/7 Assay (Executioner Caspase Activity) end_apoptotic end_apoptotic Caspase->end_apoptotic Confirm Apoptotic Pathway start Compound Treatment (4-(3,4-Dimethylphenyl)butanoic acid) start->MTT Dose-response 24h, 48h, 72h start->LDH Dose-response 24h, 48h, 72h is_toxic->NR Yes is_toxic->AVPI Yes end_non_toxic end_non_toxic is_toxic->end_non_toxic No (IC50 > Highest Conc.) is_apoptotic->Caspase Apoptosis Detected end_necrotic end_necrotic is_apoptotic->end_necrotic Primarily Necrosis

PART 1: CORE PROTOCOLS & METHODOLOGIES

A. Essential Preliminary Step: Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general screening, a common, well-characterized cell line such as HeLa (cervical cancer), A549 (lung cancer), or HepG2 (liver cancer) is appropriate. For more targeted studies, a cell line relevant to the compound's intended therapeutic area should be used.

Best Practices in Cell Culture:

  • Consistency is Key: Maintain cells in a consistent culture environment (37°C, 5% CO2, >90% humidity). Passage cells at a consistent confluence (e.g., 70-80%) to ensure they are in the logarithmic growth phase for experiments.

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses.

  • Vehicle Control: 4-(3,4-Dimethylphenyl)butanoic acid may require solubilization in a vehicle like dimethyl sulfoxide (DMSO). The final concentration of the vehicle in the culture medium must be kept constant across all wells (including "untreated" controls) and should be non-toxic (typically ≤0.5%).

B. Tier 1 Protocol: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

Causality: This is an excellent first-pass screening assay because a decrease in metabolic rate is often one of the earliest indicators of cellular stress or cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(3,4-Dimethylphenyl)butanoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

C. Tier 1 Protocol: Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity, which is a direct indicator of cytotoxicity and cytolysis.

Causality: This assay is complementary to the MTT assay. While MTT measures a loss of metabolic function, the LDH assay measures a loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis. A positive result here strongly indicates cell death rather than just a cytostatic effect.

G cluster_0 Intact Cell cluster_1 Compromised Cell cell1 {Plasma Membrane (Intact) | {Cytosol | LDH (contained)}} cell2 {Plasma Membrane (Leaky) | {Cytosol |  LDH}} medium Culture Medium (LDH Measured Here) cell2:f0->medium LDH Release

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Establish Controls: It is critical to include three types of controls:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™, Sigma-Aldrich TOX7). Add 50-100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance/Luminescence Reading: Add stop solution if required by the kit. Measure the absorbance (at 490 nm) or luminescence according to the kit's specifications.

D. Tier 2 Protocol: Neutral Red (NR) Uptake Assay

Principle: The Neutral Red assay assesses cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The dye is a weak cationic dye that penetrates cell membranes and accumulates in lysosomes, which have a low internal pH. Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye.

Causality: This assay provides a different perspective on cell health, specifically the integrity of lysosomes. Lysosomal membrane permeabilization is a known step in some cell death pathways, making this a valuable secondary assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Dye Incubation: After the treatment period, remove the culture medium and add 100 µL of medium containing Neutral Red dye (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Wash and Destain: Remove the dye-containing medium and wash the cells once with 150 µL of a wash buffer (e.g., DPBS).

  • Dye Solubilization: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.

E. Tier 2 Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost.

Causality: This assay provides clear, quantitative data on the mode of cell death.

  • Live Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells (Primary): Annexin V- / PI+ (can be observed)

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of 4-(3,4-Dimethylphenyl)butanoic acid for the desired time. Include a positive control for apoptosis (e.g., staurosporine or camptothecin).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to detach them. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

F. Tier 3 Protocol: Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases critical for the initiation and execution of apoptosis. Caspases-3 and -7 are key "executioner" caspases. This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.

Causality: If the Annexin V assay indicates apoptosis, this assay confirms that the cell death is occurring through the canonical caspase-dependent pathway.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably using white-walled 96-well plates suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega). Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours. The optimal time should be determined empirically.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

PART 2: DATA ANALYSIS & INTERPRETATION

A. Calculating Percentage Viability and Cytotoxicity

For absorbance/luminescence-based assays (MTT, NR, Caspase), the percentage of cell viability is calculated as follows:

% Viability = [(AbsSample - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

For the LDH release assay, cytotoxicity is calculated relative to the maximum LDH release control:

% Cytotoxicity = [(LDHSample - LDHSpontaneous) / (LDHMaximum - LDHSpontaneous)] x 100

B. Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces the cell viability or desired biological response by 50%.

  • Plot the Data: Plot the percentage viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.

  • Calculate IC50: The software will calculate the IC50 value from the fitted curve.

C. Data Presentation and Interpretation

Summarize the calculated IC50 values from each assay in a clear, structured table.

Table 1: Example Cytotoxicity Profile of 4-(3,4-Dimethylphenyl)butanoic acid on A549 Cells

AssayEndpoint Measured24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTT Metabolic Activity150.285.645.1
LDH Membrane Integrity>200180.495.3
Neutral Red Lysosomal Integrity180.599.152.8

Interpreting the Combined Data:

  • MTT vs. LDH: If the MTT IC50 is significantly lower than the LDH IC50 at an early time point (e.g., 24h), it may suggest that the compound initially causes metabolic arrest (cytostatic effect) before leading to cell death (cytotoxic effect).

  • Apoptosis vs. Necrosis: The Annexin V/PI data provides the most direct evidence. An increase in the Annexin V+/PI- population confirms an apoptotic mechanism.

  • Caspase Activation: A dose-dependent increase in luminescence in the Caspase-Glo 3/7 assay confirms that the observed apoptosis is mediated by executioner caspases.

References

  • Buzun, K., Gornowicz, A., Lesyk, R., Kryshchyshyn-Dylevych, A., Gzella, A., Czarnomysy, R., Latacz, G., Olejarz-Maciej, A., Handzliga, J., Bielawski, K., & Bielawska, A. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International Journal of Molecular Sciences, 23(8), 4091. [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Agal, I. (2012). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 17(10), 11438–11448. [Link]

  • Crouch, S. P. M., & Riss, T. L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 119-124. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2,4-Dimethylphenyl)butanoic acid. PubChem Compound Database. [Link]

  • protocols.io. (2023). *MTT

The Strategic Utility of 4-(3,4-Dimethylphenyl)butanoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthetic Protocols

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 4-(3,4-dimethylphenyl)butanoic acid as a versatile precursor for the synthesis of diverse heterocyclic compounds. We will explore key synthetic transformations, including intramolecular cyclizations to form tetralones, and its utility in constructing more complex heterocyclic systems such as quinolones and indoles. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure reliable and reproducible outcomes.

Introduction: The Versatility of a Privileged Precursor

4-(3,4-Dimethylphenyl)butanoic acid is a valuable starting material in organic synthesis, particularly for the construction of heterocyclic frameworks that are central to many pharmacologically active molecules. Its structure, featuring a substituted aromatic ring and a flexible butanoic acid chain, allows for a variety of cyclization strategies to generate polycyclic systems. The dimethylphenyl moiety can influence the electronic and steric properties of the final molecule, which is often crucial for modulating biological activity. This application note will delve into the practical aspects of utilizing this precursor for the synthesis of key heterocyclic scaffolds.

Intramolecular Friedel-Crafts Acylation: Synthesis of Tetralones

One of the most direct applications of 4-(3,4-dimethylphenyl)butanoic acid is its intramolecular cyclization to form 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one (a tetralone derivative). This reaction is a classic example of a Friedel-Crafts acylation, where the carboxylic acid is activated to an acylating agent that then reacts with the electron-rich aromatic ring.

Mechanistic Rationale and Catalyst Selection

The choice of catalyst is critical for promoting the intramolecular Friedel-Crafts acylation. Strong Brønsted acids like methanesulfonic acid or polyphosphoric acid (PPA), and Lewis acids such as aluminum chloride, are commonly employed.[1] These acids facilitate the formation of a highly electrophilic acylium ion or a related activated species, which is necessary to overcome the activation energy of the aromatic substitution. Methanesulfonic acid is often a preferred choice due to its strong acidity, high boiling point, and its ability to act as a solvent for the reaction, simplifying the experimental setup.[1]

Experimental Protocol: Synthesis of 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Materials:

  • 4-(3,4-Dimethylphenyl)butanoic acid

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 4-(3,4-dimethylphenyl)butanoic acid in 10 mL of methanesulfonic acid.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and carefully pour it into 100 mL of ice-water with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tetralone.

Table 1: Reaction Parameters for Tetralone Synthesis

ParameterValue
Starting Material4-(3,4-Dimethylphenyl)butanoic acid
CatalystMethanesulfonic acid
Temperature80-90 °C
Reaction Time2-4 hours
Typical Yield85-95%

Diagram 1: Synthesis of Tetralone

G cluster_0 Intramolecular Friedel-Crafts Acylation start 4-(3,4-Dimethylphenyl)butanoic acid reagent Methanesulfonic Acid, Heat start->reagent product 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one reagent->product G cluster_1 Quinolone Synthesis Pathway start 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one step1 Reaction with DMF-DMA start->step1 intermediate Enaminone Intermediate step1->intermediate step2 Cyclization with Amine intermediate->step2 product Substituted Quinolone Derivative step2->product

Caption: A potential pathway to quinolone derivatives.

Fischer Indole Synthesis: Accessing Indole Derivatives

The Fischer indole synthesis is a powerful and classic method for the preparation of indoles. [2][3][4]The tetralone derived from 4-(3,4-dimethylphenyl)butanoic acid can be utilized as the ketone component in this reaction.

Mechanistic Overview

The reaction proceeds by the acid-catalyzed reaction of an arylhydrazine with a ketone (in this case, the tetralone) to form a phenylhydrazone. [4]This intermediate then undergoes a-[5][5]sigmatropic rearrangement, followed by the elimination of ammonia to yield the final indole product. [4]The choice of acid catalyst, such as polyphosphoric acid, zinc chloride, or Brønsted acids, is crucial for the success of the reaction. [4][6]

Experimental Protocol: Synthesis of a Tetrahydrocarbazole Derivative

Materials:

  • 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one

  • Phenylhydrazine hydrochloride

  • Ethanol

  • Concentrated Sulfuric Acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one and 1.2 equivalents of phenylhydrazine hydrochloride in 20 mL of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure tetrahydrocarbazole derivative.

Table 2: Reaction Parameters for Fischer Indole Synthesis

ParameterValue
Ketone Component6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Hydrazine ComponentPhenylhydrazine hydrochloride
CatalystSulfuric Acid
SolventEthanol
Reaction Time4-6 hours
Typical Yield70-85%

Diagram 3: Fischer Indole Synthesis Workflow

G cluster_2 Fischer Indole Synthesis ketone 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one catalyst Acid Catalyst ketone->catalyst hydrazine Phenylhydrazine hydrazine->catalyst intermediate Phenylhydrazone Intermediate catalyst->intermediate rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement product Tetrahydrocarbazole Derivative rearrangement->product

Caption: Key steps in the Fischer indole synthesis.

Conclusion and Future Perspectives

4-(3,4-Dimethylphenyl)butanoic acid is a readily accessible and highly versatile precursor for the synthesis of a variety of important heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of tetralones, quinolones, and indoles. The inherent modularity of these synthetic routes allows for the introduction of further diversity, making this precursor a valuable tool in the quest for novel bioactive molecules. Future work could focus on developing more sustainable and efficient catalytic systems for these transformations, as well as expanding the scope of accessible heterocyclic scaffolds.

References

  • Premasagar, V., Palaniswamy, V. A., & Eisenbraun, E. J. (1981). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry, 46(14), 2974–2976. [Link]

  • Grokipedia. Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • Sayed, G. H., Hamed, A. A., Meligi, G. A., Boraie, W. E., & Shafik, M. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 8(3), 322-332. [Link]

  • Vasil’ev, A. V., & Shcherbinin, V. A. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 19, 1546-1554. [Link]

  • Asif, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8593. [Link]

  • Van der Heiden, S., Gemoets, H., De Vooght, L., Liu, Y., De Kimpe, N., & Dhooghe, M. (2014). Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. Bioorganic & Medicinal Chemistry Letters, 24(4), 1214-1217. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Omae, I. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12565-12573. [Link]

  • Duarte, M. P., & Ferreira, M. J. (2018). Synthesis of 4-quinolinones. ResearchGate. [Link]

  • PubChem. 4-(3,4-dimethylphenyl)butyric acid. [Link]

Sources

Application Notes and Protocols: Investigating 4-(3,4-Dimethylphenyl)butanoic acid as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer.[1][2] This has led to the development of HDAC inhibitors as promising therapeutic agents, with several already approved for clinical use.[3][4][5] This document provides a comprehensive guide for the investigation of 4-(3,4-Dimethylphenyl)butanoic acid as a potential novel HDAC inhibitor. We present detailed protocols for the characterization of this compound, from initial in vitro enzymatic assays to cell-based assessments of its biological activity. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to evaluate its therapeutic potential.

Introduction: The Significance of Targeting Histone Deacetylases

Gene expression is intricately regulated by the dynamic process of histone acetylation and deacetylation. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation.[6] Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[7][8] An imbalance in the activities of HATs and HDACs can lead to aberrant gene expression, contributing to the development and progression of cancer and other diseases.[7][9]

HDAC inhibitors counteract the effects of HDACs, leading to the accumulation of acetylated histones and the re-expression of silenced tumor suppressor genes.[9] This can induce cancer cell cycle arrest, differentiation, and apoptosis.[2] The clinical success of FDA-approved HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat has validated HDACs as important therapeutic targets.[3][4][10][11]

The exploration of novel chemical scaffolds for HDAC inhibition is crucial for developing next-generation therapeutics with improved efficacy and selectivity. 4-(3,4-Dimethylphenyl)butanoic acid presents an interesting candidate for investigation due to its structural features, which bear some resemblance to other known HDAC inhibitors like 4-phenylbutyrate.[12][13][14] These application notes provide a structured approach to systematically evaluate its potential as an HDAC inhibitor.

Experimental Design and Workflow

The comprehensive evaluation of a potential HDAC inhibitor requires a multi-faceted approach. The following workflow outlines the key stages of investigation, from initial screening to cellular characterization.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Evaluation cluster_2 Phase 3: Data Analysis & Interpretation a Compound Preparation & QC (Purity, Solubility) b In Vitro HDAC Enzymatic Assay (Determine IC50 values) a->b Solubilized Compound c Cytotoxicity Assay (Determine GI50 in cancer cell lines) b->c Potent Compound Identified d Cell-Based HDAC Activity Assay (Confirm target engagement in cells) c->d Non-toxic concentrations e Western Blot Analysis (Measure histone acetylation levels) d->e Effective concentrations f Correlate IC50 and GI50 values e->f g Assess therapeutic window f->g

Figure 1. A streamlined workflow for the characterization of 4-(3,4-Dimethylphenyl)butanoic acid as a potential HDAC inhibitor.

Protocols

Preparation of 4-(3,4-Dimethylphenyl)butanoic acid

For initial studies, 4-(3,4-Dimethylphenyl)butanoic acid can be procured from commercial suppliers. Ensure the compound's purity (≥95%) is verified by analytical methods such as NMR and mass spectrometry. For larger scale needs, synthesis can be achieved through methods like the Friedel-Crafts acylation of o-xylene with succinic anhydride, followed by reduction.[15]

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-(3,4-Dimethylphenyl)butanoic acid in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • For all experiments, dilute the stock solution to the desired final concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assays does not exceed a level that affects cell viability or enzyme activity (typically ≤0.5%).

In Vitro HDAC Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified HDACs. Commercially available fluorescence-based or colorimetric assay kits are recommended for their reliability and high-throughput compatibility.[16][17][18]

Principle: These assays typically utilize a substrate containing an acetylated lysine residue linked to a fluorophore or chromophore. Upon deacetylation by an HDAC enzyme, a developing agent cleaves the deacetylated substrate, releasing the signaling molecule, which can be quantified.[16]

Materials:

  • Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3 for Class I).

  • HDAC Assay Kit (containing substrate, developing agent, assay buffer, and a known HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control).[17][19]

  • 4-(3,4-Dimethylphenyl)butanoic acid stock solution.

  • 96-well black, flat-bottom plates (for fluorescent assays).

  • Microplate reader capable of fluorescence or absorbance detection.

Procedure:

  • Prepare serial dilutions of 4-(3,4-Dimethylphenyl)butanoic acid in the assay buffer. A common concentration range for initial screening is from 1 nM to 100 µM.

  • In a 96-well plate, add the diluted compound, the HDAC enzyme, and the assay buffer. Include wells for a "no inhibitor" (vehicle control, e.g., DMSO) and a "no enzyme" (background) control. Also, include a positive control inhibitor (e.g., TSA).

  • Initiate the reaction by adding the HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), as recommended by the kit manufacturer.[20]

  • Stop the enzymatic reaction and develop the signal by adding the developing solution as per the kit's instructions.

  • Incubate for a further 15-30 minutes at room temperature.

  • Measure the fluorescence (e.g., excitation 340-360 nm, emission 440-460 nm) or absorbance (e.g., 450 nm) using a microplate reader.[17][21]

  • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Positive Control A known HDAC inhibitor (e.g., TSA, SAHA) to validate assay performance.
Vehicle Control Contains the solvent (e.g., DMSO) used to dissolve the test compound.
Background Control Contains all reagents except the enzyme to measure non-enzymatic signal.
Cell Viability and Cytotoxicity Assays

Before assessing the compound's effect on HDAC activity in a cellular context, it is essential to determine its cytotoxicity to establish a suitable concentration range for subsequent experiments. Common methods include MTT, and CellTiter-Glo assays.[22][23][24][25]

Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[24][26]

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116, MCF-7).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics).

  • 4-(3,4-Dimethylphenyl)butanoic acid stock solution.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well clear, flat-bottom plates.

  • Microplate reader capable of absorbance measurements at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[26]

  • Prepare serial dilutions of 4-(3,4-Dimethylphenyl)butanoic acid in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Cell-Based HDAC Activity Assay

This assay measures the compound's ability to inhibit HDAC activity within intact cells, providing evidence of cell permeability and target engagement.[27]

Principle: This assay uses a cell-permeable substrate that is deacetylated by intracellular HDACs. A subsequent lysis and development step generates a fluorescent or luminescent signal proportional to the HDAC activity.[8][21]

Materials:

  • Cell-Based HDAC Activity Assay Kit.[8][21][28]

  • Cancer cell lines cultured in 96-well plates.

  • 4-(3,4-Dimethylphenyl)butanoic acid.

  • Positive control inhibitor (e.g., Trichostatin A).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of 4-(3,4-Dimethylphenyl)butanoic acid and controls for a predetermined time (e.g., 4-24 hours).

  • Add the cell-permeable HDAC substrate to the wells and incubate at 37°C for the time specified by the kit manufacturer (e.g., 1-3 hours).[8]

  • Add the lysis/developer solution to each well.

  • Incubate for a short period to allow for signal development.

  • Measure the fluorescence or luminescence using a microplate reader.

  • Determine the IC50 value for the inhibition of cellular HDAC activity.

Western Blot Analysis of Histone Acetylation

Western blotting is a key method to directly visualize the downstream effect of HDAC inhibition – the hyperacetylation of histones.

Principle: Cells are treated with the inhibitor, and total histones or nuclear proteins are extracted. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated forms of histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4). A loading control (e.g., total Histone H3 or β-actin) is used for normalization.[29][30]

Materials:

  • Cancer cell lines.

  • 4-(3,4-Dimethylphenyl)butanoic acid.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels (a higher percentage, e.g., 15%, is recommended for better resolution of low molecular weight histones).[31]

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for optimal retention of histones).[31]

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and treat with increasing concentrations of 4-(3,4-Dimethylphenyl)butanoic acid for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells and lyse them to extract total protein or prepare nuclear extracts.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and run the electrophoresis.[30]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[32]

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • If necessary, strip the membrane and re-probe for a loading control.

  • Quantify the band intensities using densitometry software and normalize the acetylated histone levels to the loading control.

G cluster_0 Mechanism of HDAC Inhibition a Histone Tail (Acetylated Lysine) b HDAC Enzyme a->b Substrate d Deacetylation Blocked a->d b->d c 4-(3,4-Dimethylphenyl)butanoic acid (HDAC Inhibitor) c->b Inhibition e Acetylated Histone (Transcriptionally Active Chromatin) d->e

Sources

Application Notes & Protocols: A Framework for Investigating 4-(3,4-Dimethylphenyl)butanoic Acid as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a master regulator of adipogenesis, glucose homeostasis, and inflammatory responses. As a validated therapeutic target for type 2 diabetes (e.g., via thiazolidinediones), the search for novel PPARγ modulators with improved efficacy and safety profiles is a significant focus in drug discovery. This document outlines a comprehensive framework for the initial characterization of 4-(3,4-Dimethylphenyl)butanoic acid, a compound of interest, to determine its potential as a PPARγ modulator.

The protocols herein are designed as a self-validating cascade, beginning with direct target engagement and progressing to cell-based functional and downstream gene expression analyses. This guide emphasizes the causality behind experimental choices, providing the user with not just a set of instructions, but a strategic approach to modulator characterization.

Compound Profile: 4-(3,4-Dimethylphenyl)butanoic Acid

Property Value Source
IUPAC Name 4-(3,4-dimethylphenyl)butanoic acidPubChem
Molecular Formula C₁₂H₁₆O₂PubChem
Molecular Weight 192.25 g/mol PubChem
Structure (Structure available from chemical databases)
Known Activity Currently uncharacterized with respect to PPARγN/A

Rationale for Investigation: The structural motif of a carboxylic acid linked to an aromatic ring is present in various known PPAR agonists. While this provides a structural hypothesis for potential binding, empirical validation is essential.

Foundational Science: The PPARγ Signaling Pathway

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). In its unliganded state, this complex is often bound to DNA at specific sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, and is associated with co-repressor proteins that inhibit transcription.

Upon binding of an agonist (ligand), a conformational change occurs in the PPARγ protein. This change facilitates the dissociation of co-repressors and the recruitment of co-activator proteins (e.g., PGC-1α, SRC-1). This entire complex then activates the transcription of downstream target genes involved in critical metabolic and inflammatory pathways.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-(3,4-Dimethylphenyl)butanoic acid (Test Ligand) PPARg PPARγ Ligand->PPARg binds & activates CoRepressor Co-Repressor Complex RXR RXR PPARg->RXR PPARg->CoRepressor releases CoActivator Co-Activator Complex PPARg->CoActivator recruits PPRE PPRE (DNA Response Element) PPARg->PPRE binds RXR->PPRE binds CoRepressor->PPARg represses CoActivator->PPRE activates TargetGene Target Gene Transcription (e.g., FABP4, ADIPOQ) PPRE->TargetGene initiates

Figure 1: PPARγ Signaling Pathway. Agonist binding to the PPARγ-RXR heterodimer induces a conformational change, leading to co-activator recruitment and transcription of target genes.

Experimental Workflow: A Three-Tiered Validation Strategy

A robust investigation into a novel compound requires a multi-faceted approach. We propose a tiered workflow to efficiently screen and characterize the activity of 4-(3,4-Dimethylphenyl)butanoic acid.

Experimental_Workflow Start Hypothesis: Is the compound a PPARγ modulator? Tier1 Tier 1: Target Engagement (In Vitro Ligand Binding Assay) Start->Tier1 Decision Decision Point: Does it bind? Tier1->Decision Tier2 Tier 2: Functional Activity (Cell-Based Reporter Assay) Decision2 Decision Point: Is it functional? Tier2->Decision2 Tier3 Tier 3: Downstream Effects (Target Gene Expression - qPCR) Analysis Data Analysis & Conclusion: Agonist, Antagonist, or Inactive? Tier3->Analysis Decision->Tier2 Yes Decision->Analysis No Decision2->Tier3 Yes Decision2->Analysis No

Figure 2: Tiered Experimental Workflow. A sequential process from initial binding assessment to functional and downstream gene expression analysis.

Detailed Protocols

Protocol 1: In Vitro PPARγ Ligand Binding Assay (Competitive)

Principle: This assay quantifies the ability of the test compound, 4-(3,4-Dimethylphenyl)butanoic acid, to displace a known high-affinity fluorescently-labeled PPARγ ligand from the Ligand Binding Domain (LBD) of the receptor. The resulting decrease in the fluorescence polarization (FP) signal is directly proportional to the binding affinity of the test compound.

Materials:

  • Recombinant Human PPARγ-LBD Protein

  • Fluorescent PPARγ Ligand (e.g., LanthaScreen™ TR-FRET PPARγ Coactivator Assay kit)

  • Rosiglitazone (Positive Control Agonist)

  • DMSO (Vehicle Control)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT)

  • 384-well, non-stick microplates

  • Fluorescence plate reader capable of FP detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3,4-Dimethylphenyl)butanoic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Also prepare a serial dilution of Rosiglitazone for the positive control.

  • Reagent Preparation: Dilute the PPARγ-LBD and the fluorescent ligand in assay buffer to the manufacturer's recommended concentrations.

  • Assay Plate Setup:

    • Add 5 µL of assay buffer to "background" wells.

    • Add 5 µL of each test compound dilution to respective wells.

    • Add 5 µL of each Rosiglitazone dilution to positive control wells.

    • Add 5 µL of assay buffer containing DMSO (at the same final concentration as the compound wells) to "no displacement" control wells.

  • Reagent Addition: Add 10 µL of the diluted PPARγ-LBD/fluorescent ligand mix to all wells except the background.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader.

Data Analysis:

  • Calculate the percent inhibition of the fluorescent ligand binding for each concentration of the test compound.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration at which 50% of the fluorescent ligand is displaced).

Protocol 2: Cell-Based PPARγ Reporter Gene Assay

Principle: This assay measures the functional consequence of ligand binding. A host cell line (e.g., HEK293T) is engineered to co-express full-length PPARγ and a reporter gene (e.g., Luciferase) under the control of a PPRE promoter. If the test compound is an agonist, it will activate PPARγ, leading to the transcription of the luciferase gene and a quantifiable light signal.

Materials:

  • HEK293T or other suitable cell line

  • PPARγ expression plasmid

  • PPRE-driven Luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM

  • 4-(3,4-Dimethylphenyl)butanoic acid

  • Rosiglitazone (Positive Control Agonist)

  • GW9662 (Positive Control Antagonist, if testing for antagonism)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment:

    • Remove the transfection medium.

    • Add fresh medium containing serial dilutions of 4-(3,4-Dimethylphenyl)butanoic acid (e.g., 100 µM to 1 nM).

    • Include wells for:

      • Vehicle control (DMSO).

      • Positive control (Rosiglitazone, e.g., 1 µM).

      • (Optional) For antagonist mode: Co-treat with a fixed concentration of Rosiglitazone and serial dilutions of the test compound.

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Incubate for 10 minutes to ensure complete cell lysis.

    • Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Normalize the raw luminescence units (RLU) to a cell viability assay if cytotoxicity is suspected.

  • Calculate the fold activation relative to the vehicle control.

  • Plot the fold activation against the log concentration of the test compound.

  • Fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved).

Protocol 3: Target Gene Expression Analysis by qPCR

Principle: To confirm that the observed activity in the reporter assay translates to the regulation of endogenous PPARγ target genes, we use quantitative Polymerase Chain Reaction (qPCR). This protocol measures changes in the mRNA levels of known PPARγ target genes (e.g., FABP4, ADIPOQ) in a biologically relevant cell line (e.g., 3T3-L1 pre-adipocytes) following treatment with the test compound.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • Differentiation medium (containing insulin, dexamethasone, IBMX)

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR™ Green)

  • Primers for target genes (FABP4, ADIPOQ) and a housekeeping gene (ACTB, GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 cells and induce differentiation into adipocytes. This step is crucial as PPARγ expression increases significantly during adipogenesis.

  • Compound Treatment: On day 4-5 of differentiation, treat the cells with:

    • Vehicle control (DMSO).

    • Positive control (Rosiglitazone, 1 µM).

    • Test compound, 4-(3,4-Dimethylphenyl)butanoic acid (at its EC₅₀ and 10x EC₅₀ concentration determined from the reporter assay).

  • Incubation: Incubate for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for each target gene and the housekeeping gene.

    • Run the reactions on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

Data Interpretation & Expected Outcomes

Assay Outcome if Agonist Outcome if Antagonist Outcome if Inactive
Ligand Binding Dose-dependent displacement of fluorescent ligand (Low IC₅₀)Dose-dependent displacement of fluorescent ligand (Low IC₅₀)No displacement (High or no IC₅₀)
Reporter Assay Dose-dependent increase in luciferase signal (Low EC₅₀)No increase in signal alone; dose-dependent decrease in signal when co-treated with an agonistNo change in luciferase signal
qPCR Significant upregulation of FABP4 and ADIPOQ mRNA levelsNo upregulation; may decrease agonist-induced upregulationNo significant change in mRNA levels

Conclusion

This document provides a validated, tiered approach to systematically evaluate the potential of 4-(3,4-Dimethylphenyl)butanoic acid as a novel PPARγ modulator. By progressing from direct biochemical binding to cell-based functional assays and finally to endogenous gene expression, this workflow ensures a high-confidence characterization of the compound's activity. The successful execution of these protocols will definitively classify the compound as a PPARγ agonist, antagonist, or as an inactive molecule, thereby guiding future drug development efforts.

References

  • Title: PPARγ as a Therapeutic Target in Metabolic Disease Source: Medscape URL: [Link]

  • Title: The Role of PPARγ in Diabetes and Cancer Source: International Journal of Molecular Sciences URL: [Link]

  • Title: PPAR-gamma: a therapeutic target in cardiovascular diseases Source: Journal of Cardiovascular Translational Research URL: [Link]

  • Title: The PPARs and PGC-1α: a partnership in search of transactional success Source: Current Opinion in Cell Biology URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3,4-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-(3,4-dimethylphenyl)butanoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this compound. Here, we address common challenges encountered during its synthesis through a detailed question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies.

Overview of Synthetic Strategy

The most prevalent and classical approach to synthesizing 4-(3,4-dimethylphenyl)butanoic acid involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of o-xylene with succinic anhydride in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to form the intermediate, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid.[1]

  • Reduction of the Ketone: The carbonyl group of the intermediate keto-acid is then reduced to a methylene group to yield the final product. The most common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[2][3][4]

This guide will focus on troubleshooting and optimizing each of these critical steps.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction o_xylene o-Xylene intermediate 4-(3,4-Dimethylphenyl)- 4-oxobutanoic acid o_xylene->intermediate + Succinic Anhydride AlCl₃ succinic_anhydride Succinic Anhydride final_product 4-(3,4-Dimethylphenyl)butanoic acid intermediate->final_product Clemmensen or Wolff-Kishner Reduction

Caption: Overall synthetic route for 4-(3,4-dimethylphenyl)butanoic acid.

Part 1: Troubleshooting the Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic rings. However, its efficiency is highly dependent on the reaction conditions and the purity of the reagents.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the common causes?

A1: Low yields in this step can often be attributed to several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5][6] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to maintain anhydrous (water-free) conditions throughout the experiment.

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid.[7] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[5] A common practice is to use a slight excess (1.1 to 2.0 equivalents) of the catalyst.[6]

  • Sub-optimal Reaction Temperature: The reaction temperature is a crucial parameter. While some acylations proceed at room temperature, others may require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting materials or product.

  • Poor Reagent Quality: The purity of o-xylene and succinic anhydride is vital. Impurities can interfere with the reaction, leading to the formation of unwanted byproducts.[7]

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to Friedel-Crafts alkylation, the formation of multiple products can still occur.[5] The primary acyl group added to the ring is deactivating, which makes a second acylation less favorable.[5] However, isomers can form depending on the directing effects of the methyl groups on the o-xylene ring. The reaction can also be sensitive to the solvent and temperature, which can influence the regioselectivity.

Q3: The reaction mixture turned into a thick, intractable sludge after adding the reagents. What went wrong?

A3: This is a common observation in Friedel-Crafts acylations, especially when run at a high concentration. The complex formed between the product ketone and the aluminum chloride catalyst can precipitate out of the reaction mixture. While this can be alarming, it doesn't necessarily mean the reaction has failed. Ensure vigorous stirring to maintain a homogenous suspension. Using a solvent in which the complex is more soluble, or slightly increasing the solvent volume, can help mitigate this issue.

Troubleshooting Workflow: Friedel-Crafts Acylation

Troubleshooting_FC_Acylation start Low Yield in Friedel-Crafts Acylation q1 Are you using anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst stoichiometry correct? a1_yes->q2 sol1 Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you optimized the reaction temperature? a2_yes->q3 sol2 Use at least a stoichiometric amount of AlCl₃ (e.g., 1.1-2.0 eq.). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are the reagents of high purity? a3_yes->q4 sol3 Experiment with a range of temperatures (e.g., 0 °C to reflux). a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol5 Consider alternative Lewis acids or solvents. a4_yes->sol5 sol4 Purify starting materials if necessary. a4_no->sol4

Caption: Stepwise troubleshooting for low yields in Friedel-Crafts acylation.

Part 2: Troubleshooting the Reduction of the Keto-Acid

The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall stability of your molecule to acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q4: My Clemmensen reduction is giving a low yield of the desired product. What could be the problem?

A4: The Clemmensen reduction, while effective for aryl-alkyl ketones, is a heterogeneous reaction, and its success can be variable.[2] Common issues include:

  • Ineffective Zinc Amalgam: The activity of the zinc amalgam is crucial. It should be freshly prepared to ensure a reactive surface.

  • Strongly Acidic Conditions: The substrate must be stable to hot, concentrated hydrochloric acid.[2] If your starting material or product has acid-sensitive functional groups, this method is not suitable.

  • Incomplete Reaction: The reaction can sometimes be sluggish. Ensuring sufficient reaction time and maintaining a vigorous reflux is important. The use of a co-solvent like toluene can sometimes improve the solubility of the organic substrate and enhance the reaction rate.

Q5: I am considering the Wolff-Kishner reduction. What are the main challenges with this method?

A5: The Wolff-Kishner reduction is performed under strongly basic conditions at high temperatures.[4] The main challenges are:

  • Harsh Conditions: The use of a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol requires high temperatures (often 180-200 °C).[8][9] The substrate must be stable under these conditions.

  • Hydrazone Formation: The reaction proceeds via the formation of a hydrazone intermediate.[4] Sterically hindered ketones may form this intermediate slowly or not at all, which will prevent the reduction from occurring.

  • Safety: Hydrazine is toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

Q6: Can I use other reduction methods?

A6: Yes, catalytic hydrogenation is another possibility. However, reducing an aryl ketone all the way to the alkane can be challenging and may require high pressures and specific catalysts like Palladium on carbon (Pd/C) under acidic conditions. Often, this method will stop at the alcohol stage.[8]

Comparison of Reduction Methods
FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zinc Amalgam (Zn(Hg)), conc. HCl[2]Hydrazine (N₂H₄), KOH or KOtBu[4]
Conditions Strongly acidic, reflux[2]Strongly basic, high temp. (~200 °C)[8]
Advantages Good for acid-stable compounds.[10]Good for base-stable compounds.[10]
Disadvantages Not suitable for acid-sensitive substrates.[2]Not suitable for base-sensitive substrates.[4]
Common Issues Inactive amalgam, incomplete reaction.Steric hindrance, harsh conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Succinic Anhydride

  • o-Xylene (anhydrous)

  • Nitrobenzene (anhydrous, as solvent)

  • 5% Hydrochloric Acid (HCl)

  • Crushed Ice

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • In the flask, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous nitrobenzene.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in anhydrous nitrobenzene and add this solution to the dropping funnel.

  • Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add o-xylene (1.1 equivalents) dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • Once the addition of o-xylene is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto a large excess of crushed ice and 5% HCl.

  • The resulting mixture should be stirred until all the dark-colored complex has decomposed.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to extract the acidic product.

  • Acidify the bicarbonate washings with concentrated HCl to precipitate the crude 4-(3,4-dimethylphenyl)-4-oxobutanoic acid.

  • Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Clemmensen Reduction of 4-(3,4-Dimethylphenyl)-4-oxobutanoic Acid

Materials:

  • 4-(3,4-Dimethylphenyl)-4-oxobutanoic Acid

  • Zinc dust

  • Mercuric Chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Prepare Zinc Amalgam: In a flask, add zinc dust (4 equivalents) and a solution of mercuric chloride (0.2 equivalents) in water. Swirl for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • To the freshly prepared zinc amalgam, add water, concentrated HCl (8 equivalents), and toluene.

  • Add the 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (1.0 equivalent) to the mixture.

  • Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Periodically, add more concentrated HCl to maintain the acidic conditions.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer (toluene) and extract the aqueous layer with more toluene.

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-(3,4-dimethylphenyl)butanoic acid by recrystallization or column chromatography.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]

  • GeeksforGeeks. (2025). Clemmensen Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II. Retrieved from [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3,4-dimethylphenyl)butyric acid (C12H16O2). Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • ResearchGate. (n.d.). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
  • Journal of Analytical Methods in Chemistry. (n.d.). Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,4-Dimethylphenyl)butanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Side-Product Formation in the Friedel-Crafts Synthesis of 4-Arylbutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-arylbutanoic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side-product formation during Friedel-Crafts reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

The synthesis of 4-arylbutanoic acids is pivotal for creating a wide range of biologically active molecules.[1] The most common synthetic route involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by reduction of the resulting keto-acid.[1][2] While robust, this and alternative pathways are susceptible to side reactions that can complicate purification and reduce yields. This guide will help you troubleshoot these challenges effectively.

Troubleshooting Guide: Diagnosis and Resolution of Side-Products

This section is structured to help you diagnose issues based on the component of the reaction you suspect is causing the problem: the electrophile, the aromatic substrate, or the catalyst and conditions.

Section 1: Issues Related to the Electrophile (Acylating/Alkylating Agent)

Answer: You are likely observing the results of carbocation rearrangement, a classic limitation of Friedel-Crafts alkylation.[3][4]

  • Causality: The reaction proceeds by generating a carbocation electrophile.[5][6] If the initial carbocation is primary or secondary, it can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before it reacts with the aromatic ring.[4][7][8] For example, the reaction of benzene with 1-chloropropane yields isopropylbenzene, not n-propylbenzene, because the initial primary carbocation rearranges to a more stable secondary one.[4]

  • Troubleshooting & Resolution:

    • Switch to Friedel-Crafts Acylation: This is the most reliable solution. Acylium ions, the electrophiles in acylation, are resonance-stabilized and do not undergo rearrangement.[9][10][11] React your arene with succinic anhydride in the presence of a Lewis acid like AlCl₃.[1][12] This forms a 4-aryl-4-oxobutanoic acid.

    • Subsequent Reduction: The resulting ketone can then be reduced to the desired alkane using methods like the Clemmensen or Wolff-Kishner reduction.[2][13] This two-step acylation-reduction sequence provides the straight-chain product without rearrangement issues.[11]

dot

Rearrangement_vs_Acylation cluster_alkylation Problem: Alkylation Pathway cluster_acylation Solution: Acylation-Reduction Pathway start_alk Arene + 4-Halobutanoic Acid Derivative lewis_acid_alk Lewis Acid (e.g., AlCl₃) primary_carb Primary Carbocation (Unstable) lewis_acid_alk->primary_carb Generates rearrangement Hydride Shift primary_carb->rearrangement secondary_carb Secondary Carbocation (More Stable) rearrangement->secondary_carb isomer_product Undesired Isomeric Side-Product secondary_carb->isomer_product Attacks Arene start_ac Arene + Succinic Anhydride lewis_acid_ac Lewis Acid (e.g., AlCl₃) acylium_ion Acylium Ion (Resonance-Stabilized, No Rearrangement) lewis_acid_ac->acylium_ion Generates keto_acid 4-Aryl-4-oxobutanoic Acid (Intermediate) acylium_ion->keto_acid Attacks Arene reduction Reduction (Clemmensen or Wolff-Kishner) keto_acid->reduction desired_product Desired 4-Arylbutanoic Acid reduction->desired_product

Caption: Alkylation vs. Acylation pathways for 4-arylbutanoic acids.

Section 2: Issues Related to the Aromatic Substrate

Question 2: My reaction is producing a complex mixture, and I suspect multiple acyl groups are being added to the aromatic ring. How can I prevent this?

Answer: The issue you're describing is polysubstitution . This is a major drawback in Friedel-Crafts alkylation but is fortunately much less common in Friedel-Crafts acylation.[3][10][14]

  • Causality:

    • In Alkylation: The addition of an alkyl group activates the aromatic ring, making it more nucleophilic and thus more reactive than the starting material.[10][14] This leads to subsequent alkylations, often at a faster rate than the initial reaction.[3][8]

    • In Acylation: The acyl group (a ketone) is strongly electron-withdrawing and deactivates the aromatic ring.[9][11][13] This makes the mono-acylated product significantly less reactive than the starting material, effectively preventing a second acylation reaction.[10]

  • Troubleshooting & Resolution: If you are observing polyacylation, it is a rare event but could be caused by an extremely activated aromatic substrate (e.g., phenols, anilines).

    • Control Stoichiometry: Ensure you are not using a large excess of the acylating agent (succinic anhydride).

    • Use a Milder Lewis Acid: A very strong Lewis acid with a highly reactive arene might force the reaction. Consider switching from AlCl₃ to a milder catalyst like FeCl₃ or ZnCl₂.[15]

    • Protecting Groups: For highly activated substrates like phenols or anilines, the Lewis acid will complex with the lone pairs on the oxygen or nitrogen, deactivating the ring.[3] It's often better to protect these groups (e.g., as an acetate or amide) before attempting the Friedel-Crafts reaction.

Question 3: I am getting little to no product, and my aromatic ring has a nitro (-NO₂) or trifluoromethyl (-CF₃) group on it. Why is the reaction failing?

Answer: Friedel-Crafts reactions, both alkylation and acylation, fail with strongly deactivated aromatic rings.[3][15][16]

  • Causality: The reaction is an electrophilic aromatic substitution, meaning the aromatic ring acts as a nucleophile.[12] Strong electron-withdrawing groups (deactivators) pull electron density out of the ring, making it too "electron-poor" to attack the electrophile.[16]

  • Resolution: There is no simple workaround for this. The Friedel-Crafts reaction is generally not suitable for substrates more deactivated than halobenzenes. You will need to consider an alternative synthetic strategy, such as a cross-coupling reaction, or plan your synthesis to introduce the deactivating group after the Friedel-Crafts step.

Section 3: Issues Related to the Lewis Acid Catalyst & Conditions

Question 4: My reaction isn't working, and I'm using AlCl₃. What are the common points of failure for the catalyst?

Answer: The most common reasons for catalyst failure are moisture contamination and improper stoichiometry.

  • Causality & Troubleshooting:

    • Moisture Sensitivity: Lewis acids like AlCl₃ react vigorously with water.[15] Any moisture in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.

      • Protocol: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and fresh, high-quality AlCl₃.[16]

    • Stoichiometry: In Friedel-Crafts acylation, the Lewis acid coordinates to the carbonyl oxygen of the ketone product.[2] This forms a stable complex, effectively removing the AlCl₃ from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required, not a catalytic amount.[2][13]

dot

Catalyst_Stoichiometry Catalyst Stoichiometry in Acylation reagents Arene + Succinic Anhydride acylium Acylium Ion (Electrophile) reagents->acylium Reacts with catalyst AlCl₃ (Catalyst) catalyst->acylium Generates complex Product-AlCl₃ Complex (Inactive) catalyst->complex Catalyst product 4-Aryl-4-oxobutanoic Acid (Product) acylium->product Forms product->complex Sequesters

Caption: AlCl₃ is consumed by complexing with the ketone product.

Question 5: How do I choose between different Lewis acids like AlCl₃, FeCl₃, and ZnCl₂?

Answer: The choice depends on the reactivity of your aromatic substrate. A balance must be struck between reactivity and the potential for side reactions.

  • General Principle: The reactivity of common Lewis acids generally follows the order: AlCl₃ > FeCl₃ > ZnCl₂.[6]

  • Application Guide:

CatalystRelative ActivityBest For...Potential Issues
AlCl₃ HighUnactivated or weakly activated/deactivated arenes (e.g., benzene, toluene, halobenzenes).Can cause charring or polymerization with very reactive substrates. Highly sensitive to moisture.[15]
FeCl₃ MediumActivated arenes (e.g., anisole, phenols). Offers a milder alternative to AlCl₃.May be too slow for deactivated substrates.
ZnCl₂ LowHighly activated, sensitive substrates. Useful in preventing side reactions.[2]Often requires higher temperatures and may result in lower yields for unactivated substrates.

FAQs: Quick Reference

Q: Why do I need a separate reduction step? Can't I just do a Friedel-Crafts alkylation? A: You can try, but direct alkylation to form a primary alkyl chain is prone to carbocation rearrangement, which leads to isomeric side-products.[3][4] The acylation-reduction pathway is a reliable method to synthesize straight-chain arylalkanes.[9][11]

Q: I've finished the acylation and have my 4-aryl-4-oxobutanoic acid. Which reduction method, Clemmensen or Wolff-Kishner, should I use? A: The choice depends entirely on the other functional groups in your molecule.[17]

  • Clemmensen Reduction (Zn(Hg), HCl): Uses strongly acidic conditions. Avoid this method if your molecule has acid-sensitive groups (e.g., esters, acetals, some protecting groups).[17][18] It is very effective for aryl ketones.[19]

  • Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): Uses strongly basic and high-temperature conditions.[17][20] Avoid this if you have base-sensitive groups (e.g., halides that could undergo elimination) or if the molecule is not thermally stable.[19]

Q: Can I use an intramolecular Friedel-Crafts reaction to form a cyclic ketone from my 4-arylbutanoic acid? A: Yes, this is a very common and powerful application known as the Haworth synthesis, often used to build polycyclic systems.[2] Treatment of a 4-arylbutanoic acid with a strong acid (like polyphosphoric acid or liquid HF) can induce intramolecular acylation to form a six-membered ring (an α-tetralone).[21]

Experimental Protocols

Protocol 1: Synthesis of 4-phenyl-4-oxobutanoic acid via Friedel-Crafts Acylation

This protocol describes the reliable synthesis of the keto-acid intermediate, avoiding rearrangement side-products.

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a powder addition funnel. Allow to cool to room temperature under a dry nitrogen atmosphere.

  • Reagents: Add anhydrous aluminum chloride (AlCl₃, 0.22 mol) to the flask. Add a dry solvent, such as 1,2-dichloroethane (100 mL).

  • Addition: Begin stirring the suspension and add succinic anhydride (0.1 mol) portion-wise through the powder funnel over 15 minutes.

  • Reaction: To the stirring suspension, add anhydrous benzene (0.1 mol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C with an ice bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 50-60°C for 2 hours or until gas evolution (HCl) ceases.

  • Work-up: Cool the reaction mixture in an ice bath. Very slowly and cautiously, pour the mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Clemmensen Reduction of 4-phenyl-4-oxobutanoic acid

This protocol is for substrates stable to strong acid.

  • Catalyst Preparation: Prepare zinc amalgam (Zn(Hg)) by adding granulated zinc (50 g) to a solution of mercury(II) chloride (5 g) in water (75 mL) and concentrated HCl (2.5 mL). Stir for 10 minutes, then decant the aqueous solution.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated HCl (75 mL), water (50 mL), and toluene (50 mL).

  • Reaction: Add 4-phenyl-4-oxobutanoic acid (0.05 mol) to the flask. Heat the mixture to a vigorous reflux with strong stirring for 6-8 hours. Periodically (e.g., every 2 hours), add an additional portion of concentrated HCl (10 mL) to maintain the acid concentration.

  • Work-up: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Purification: Combine the organic extracts, wash with water and then saturated sodium bicarbonate solution, dry over anhydrous MgSO₄, and remove the solvent by rotary evaporation to yield the crude 4-phenylbutanoic acid.

References

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry Steps. Friedel–Crafts Acylation. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Available at: [Link]

  • YouTube. (2020). Friedel-Crafts Alkylation and rearrangement of carbocation: Basic idea, reaction mechanism and MCQ. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. Available at: [Link]

  • National Institutes of Health (NIH). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Available at: [Link]

  • Beilstein Journals. (2012). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]

  • Testbook. Polysubstitution is a major drawback in. Available at: [Link]

  • Filo. Poly-substitution products are observed in friedel crafts alkylation but. Available at: [Link]

  • ResearchGate. (2006). Use of Solid Catalysts in Friedel—Crafts Acylation Reactions. Available at: [Link]

  • Pediaa. (2018). Difference Between Clemmensen and Wolff Kishner Reduction. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Clemmensen reduction vs. Wolff-Kishner reduction. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available at: [Link]

  • Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. Available at: [Link]

  • Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Available at: [Link]

  • Quora. (2018). What is the difference between clemenson and wolf kishner reduction?. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]

  • Sathee Forum. Difference between Clemmensen reduction and Wolff–Kishner reduction ?. Available at: [Link]

  • YouTube. (2023). Friedel Crafts Acylation Acid Anhydride Mechanism. Available at: [Link]

  • University of SlidePlayer. ORGANIC REACTION MECHANISM. Available at: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]

Sources

Resolving peak tailing in HPLC analysis of acidic compounds like 4-(3,4-Dimethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 4-(3,4-Dimethylphenyl)butanoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Part 1: The "Why" - Understanding the Root Causes of Peak Tailing

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2][3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[4] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][5]

Q2: What are the primary causes of peak tailing for acidic compounds like 4-(3,4-Dimethylphenyl)butanoic acid?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[2][4] For acidic compounds, this involves a combination of the desired hydrophobic interaction and undesirable secondary interactions. Key causes include:

  • Mobile Phase pH Near Analyte pKa: This is the most critical factor for ionizable compounds.[5] If the mobile phase pH is close to the pKa of the acidic analyte, the compound will exist as a mixture of its protonated (neutral) and deprotonated (ionized) forms.[6] These two forms have different polarities and interact with the stationary phase differently, leading to a distorted, tailing, or split peak.[6][7]

  • Secondary Silanol Interactions: While the classic example of silanol interaction involves basic analytes, the underlying principle is secondary polar interactions.[2][4] Modern, high-purity silica columns have minimized the highly acidic "lone" silanols that cause severe tailing with bases.[8] However, any active site on the silica surface that can engage in hydrogen bonding or dipole-dipole interactions with the analyte's carboxylic acid group can contribute to peak tailing.

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica stationary phase or leached from the HPLC system hardware (e.g., titanium from iron-free systems) can act as chelation sites.[2][9][10] Acidic compounds, especially those with chelating functional groups, can interact strongly with these metal ions, causing severe peak tailing.[9][11]

  • Column Bed Deformation: The development of a void at the column inlet or a partially blocked inlet frit can disrupt the sample band's path, leading to distorted peaks for all analytes.[4][12]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause band broadening and contribute to peak tailing.[5][13]

Part 2: The "How" - A Systematic Troubleshooting Workflow

Resolving peak tailing should follow a logical progression, starting with the most impactful and easily controlled parameters. The workflow below outlines a systematic approach to diagnosing and fixing the issue.

G cluster_0 Troubleshooting Workflow for Acidic Analyte Peak Tailing start Symptom: Peak Tailing Observed for Acidic Analyte check_ph Is Mobile Phase pH Controlled with a Buffer? start->check_ph check_pka Is pH at least 2 units below the analyte's pKa? check_ph->check_pka Yes adjust_ph Action: Adjust Mobile Phase to pH < (pKa - 2). Use an appropriate buffer (e.g., phosphate, formate). check_ph->adjust_ph No check_pka->adjust_ph No check_column Is the column known to be in good condition? check_pka->check_column Yes adjust_ph->check_pka replace_column Action: Test with a new, high-quality end-capped column. check_column->replace_column No / Unsure check_hardware Are system connections and tubing optimized? check_column->check_hardware Yes replace_column->check_hardware fix_hardware Action: Minimize extra-column volume. Use short, narrow-ID tubing. Check for metal leaching. check_hardware->fix_hardware No resolved Result: Symmetrical Peak Achieved check_hardware->resolved Yes fix_hardware->resolved

Figure 1. Systematic workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization - The Most Powerful Tool

A3: Controlling the ionization state of your analyte is the most effective way to achieve a sharp, symmetrical peak. For a carboxylic acid, the goal is to fully protonate it, rendering it neutral and more hydrophobic. This ensures a single, consistent retention mechanism on a reversed-phase column.

A widely accepted guideline is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7][14] For an acidic compound, this means lowering the pH. For example, if the pKa of 4-(3,4-Dimethylphenyl)butanoic acid is ~4.8, the mobile phase pH should be ≤ 2.8.

  • Determine Analyte pKa: Find the pKa of your target compound from literature or prediction software.

  • Select an Appropriate Buffer: Choose a buffer with a pKa close to your target mobile phase pH (within +/- 1 pH unit).[15]

    • For UV detection at low wavelengths, phosphate buffer is an excellent choice for a target pH of 2.5-3.0.

    • For LC-MS applications, use a volatile buffer like 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2).[16]

  • Prepare the Aqueous Phase:

    • Start with high-purity (18 MΩ·cm) water.

    • For a phosphate buffer, a concentration of 25-50 mM is typically sufficient.[14] Higher concentrations can improve peak shape but risk precipitation when mixed with organic solvent.

    • Add the buffer salt/acid to the water.

    • Adjust the pH to the target value (e.g., 2.5) using a suitable acid (e.g., phosphoric acid). Crucially, measure and adjust the pH of the aqueous component before adding the organic modifier.

  • Filter and Degas: Filter the final aqueous and organic mobile phase components through a 0.45 µm or 0.22 µm filter and degas thoroughly before use.

The following table summarizes the expected chromatographic behavior at different pH values for a typical carboxylic acid (pKa ≈ 4.8).

Mobile Phase pHAnalyte State (Carboxylic Acid)Expected Retention on C18Expected Peak Shape
pH ≤ 2.8 >99% Neutral (R-COOH)Maximum Excellent, Symmetrical
pH ≈ 4.8 ~50% Neutral, ~50% IonizedIntermediate & UnstablePoor, Tailing, or Split [6]
pH ≥ 6.8 >99% Ionized (R-COO⁻)MinimumGood, but may tail if secondary ionic interactions occur
Step 2: Column Selection and Care

A4: Absolutely. While mobile phase is key, the stationary phase quality is also critical.

  • Use High-Purity, End-Capped Columns: Modern columns are typically based on high-purity silica with very low metal content.[2] "End-capping" is a process that deactivates most of the reactive residual silanol groups on the silica surface by bonding them with a small silylating agent.[17][18][19] While primarily intended to prevent tailing of basic compounds, a well-end-capped column provides a more inert and homogeneous surface, which is beneficial for achieving symmetrical peaks for all compound types, including acids.[4][20]

  • Select Low-pH Stable Columns: When operating at a low pH (e.g., < 3), ensure your column is designed for these conditions. Standard silica columns can undergo hydrolysis of the bonded phase at very low pH.[4] Many manufacturers offer columns with sterically protected or uniquely bonded phases that are stable down to pH 1.[17]

  • Prevent Column Contamination: Always use a guard column and ensure proper sample clean-up.[12] Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause peak tailing.[21] If contamination is suspected, follow the manufacturer's instructions for column flushing and regeneration.

Step 3: System & Hardware Considerations

A5: If mobile phase and column issues have been ruled out, the problem may lie with the HPLC system itself.

  • Minimize Extra-Column Volume (Dead Volume): The volume of the flow path outside of the column contributes to peak broadening and can induce tailing.[5]

    • Action: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and the shortest possible length to connect the injector, column, and detector.[5] Ensure all fittings are properly seated to avoid small voids.[13]

  • Investigate Metal Contamination: If you are using a biocompatible or iron-free HPLC system (often containing titanium parts), be aware that certain organic solvents (like pure methanol) can leach titanium ions, which then irreversibly bind to the column.[9][10] These immobilized metal ions are notorious for causing severe peak tailing with compounds that can act as chelating agents.[11][22]

    • Action: If metal chelation is suspected, try a column with a different chemistry (e.g., a polymer-based or hybrid silica column) or test the sample on a standard stainless steel HPLC system to see if the peak shape improves.

Part 3: Advanced & Specific FAQs

Q6: I've optimized the pH and I'm using a new, high-quality column, but still see some tailing. What's next?

A6: This situation points toward more subtle or complex issues. Consider these possibilities:

  • Co-eluting Impurity: What appears to be a tail might be a small, closely eluting impurity. Try changing the detection wavelength or using a mass spectrometer to check for the presence of other components under the peak.[4]

  • Sample Overload: Injecting too much sample mass can overload the column, leading to fronting or tailing. Try reducing the injection volume or sample concentration by a factor of 5 or 10.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[12]

Q7: My acidic analyte has very poor retention even at low pH. How can I increase it without causing tailing?

A7: If your analyte is very polar, it may elute near the void volume even when fully protonated. To increase retention, you should decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[4] Since the pH is already optimized for good peak shape, adjusting the organic-to-aqueous ratio is the correct next step to control retention time.

Q8: Is it ever a good idea to operate at a high pH for an acidic compound?

A8: Yes, under specific circumstances. By setting the mobile phase pH at least 2 units above the analyte's pKa (e.g., pH > 6.8), the acid will be fully deprotonated (ionized) and thus very polar.[23][24] This will cause it to elute very early on a reversed-phase column. This strategy can be useful for:

  • Separating a weakly retained acidic analyte from strongly retained neutral or basic compounds.

  • Methods where very short run times are required. However, this approach requires a column specifically designed for high-pH stability, as standard silica-based columns will rapidly degrade above pH 8.[16]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • What's Really Happening in Your Column: How Secondary Interactions Happen and What We Can Do about Them - Soquimica. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • HPLC Troubleshooting Guide - Regis Technologies. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection - ACE HPLC Columns. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • When should you use a buffer for HPLC, how does it work and which one to use? - Restek. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. [Link]

  • The Theory of HPLC Column Chemistry - Crawford Scientific. [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - LCGC International. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention - Journal of Chromatography A. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]

  • The role of end-capping in reversed-phase - Phenomenex. [Link]

  • Overcoming Metal Interference in HPLC | Technology Networks. [Link]

  • End-capping | Separation Science. [Link]

  • LC Technical Tip - Phenomenex. [Link]

  • Reducing non-specific protein binding in HPLC - Element Lab Solutions. [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments. [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography - Chromatography Today. [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide - Hawach. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]

  • Endcapping - Wikipedia. [Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF - ResearchGate. [Link]

Sources

Navigating the Stability of 4-(3,4-Dimethylphenyl)butanoic Acid in Organic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-(3,4-Dimethylphenyl)butanoic acid. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice regarding the stability of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. As Senior Application Scientists, we understand the critical importance of compound integrity in ensuring the reproducibility and validity of your experimental results. This document will equip you with the knowledge to make informed decisions about solvent selection, storage conditions, and stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and concerns that researchers may encounter when working with 4-(3,4-Dimethylphenyl)butanoic acid in solution.

Q1: I've dissolved 4-(3,4-Dimethylphenyl)butanoic acid in DMSO for my experiments. What are the primary stability concerns I should be aware of?

A1: While DMSO is a versatile solvent capable of dissolving a wide range of compounds, its use with carboxylic acids like 4-(3,4-Dimethylphenyl)butanoic acid requires careful consideration. The primary concerns are:

  • Hygroscopicity of DMSO: DMSO readily absorbs moisture from the atmosphere. This absorbed water can lead to the hydrolysis of certain compounds over time. For carboxylic acids, while not directly hydrolyzing the acid itself, the presence of water can alter the solvent environment and potentially facilitate degradation or precipitation.

  • Autocatalytic Decomposition of DMSO: DMSO can undergo thermal decomposition, a process that can be accelerated by the presence of acids. This decomposition can generate acidic byproducts, further catalyzing the breakdown of DMSO and potentially reacting with the dissolved compound.

  • Precipitation of Carboxylic Acids: Carboxylic acids are reported to be more prone to precipitation from DMSO solutions, especially if the solution is exposed to moisture or undergoes freeze-thaw cycles. This is because DMSO is a poor solvent for anions, and any factor that promotes the ionization of the carboxylic acid can lead to solubility issues.

Q2: What are the visible signs that my 4-(3,4-Dimethylphenyl)butanoic acid solution in DMSO might be degrading?

A2: Visual inspection can sometimes provide initial clues of compound instability. Be vigilant for the following:

  • Color Change: A noticeable change in the color of your stock solution can indicate a chemical transformation.

  • Precipitation: The appearance of solid material in a previously clear solution is a strong indicator of either insolubility or the formation of an insoluble degradation product.

  • Haze or Cloudiness: A solution that was once clear and is now hazy may suggest the formation of fine particulates due to degradation or insolubility.

It is crucial to note that significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect instability.

Q3: What are the recommended storage conditions for a stock solution of 4-(3,4-Dimethylphenyl)butanoic acid in DMSO?

A3: To maximize the shelf-life of your stock solution, we recommend the following storage practices:

  • Temperature: Store your DMSO stock solutions at -20°C or -80°C.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. This minimizes the exposure of the compound to temperature fluctuations and reduces the chances of moisture absorption into the main stock.

  • Inert Gas: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace any oxygen that could contribute to oxidative degradation.

  • Container: Use high-quality, tightly sealed vials to prevent moisture ingress. Amber vials are recommended to protect the compound from light, which can sometimes catalyze degradation.

Q4: Besides DMSO, what other organic solvents can I use for 4-(3,4-Dimethylphenyl)butanoic acid, and what are their pros and cons?

A4: The choice of solvent depends on the specific requirements of your experiment. Here's a summary of other common organic solvents:

  • Ethanol and Methanol (Protic Solvents): These are generally good solvents for carboxylic acids due to their ability to form hydrogen bonds. They are less prone to the specific degradation pathways associated with DMSO. However, they are more volatile, and for cell-based assays, they can sometimes be more cytotoxic than DMSO at similar concentrations.

  • Acetonitrile (Aprotic Polar Solvent): Acetonitrile is a common solvent for analytical techniques like HPLC. While it can be a suitable solvent for short-term storage, its long-term stability for carboxylic acids should be empirically determined.

  • Dimethylformamide (DMF) (Aprotic Polar Solvent): Similar to DMSO, DMF is a powerful solvent. However, it can also be prone to degradation, and its hydrolysis can produce dimethylamine and formic acid, which can react with the dissolved compound.

Ultimately, the best solvent is one that provides good solubility for your compound and is compatible with your downstream application. We always recommend performing a small-scale solubility and short-term stability test before preparing a large stock solution.

Solvent Stability and Storage Recommendations

The following table provides a general overview of the stability and recommended storage for 4-(3,4-Dimethylphenyl)butanoic acid in common organic solvents. These are general guidelines, and for critical applications, we strongly advise performing a compound-specific stability study.

SolventPredicted StabilityRecommended Storage TemperatureKey Considerations
DMSO Moderate-20°C to -80°CHygroscopic; potential for acid-catalyzed decomposition. Avoid repeated freeze-thaw cycles.
Ethanol Good-20°CGood for short to medium-term storage. More volatile than DMSO.
Methanol Good-20°CSimilar to ethanol, but can be more reactive in some cases.
Acetonitrile Fair to Good-20°CCommonly used for analytical purposes. Long-term stability should be verified.

Experimental Protocol: Assessing the Stability of 4-(3,4-Dimethylphenyl)butanoic acid

To ensure the integrity of your experimental data, we recommend performing a stability study under your specific laboratory conditions. The following is a general protocol that can be adapted to your needs.

Objective: To determine the stability of 4-(3,4-Dimethylphenyl)butanoic acid in a chosen solvent over time and under different storage conditions.

Materials:

  • 4-(3,4-Dimethylphenyl)butanoic acid

  • High-purity solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

  • Temperature-controlled storage units (e.g., refrigerator, freezer)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of 4-(3,4-Dimethylphenyl)butanoic acid.

    • Dissolve the compound in the chosen solvent to a known concentration (e.g., 10 mM). Ensure complete dissolution.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

    • Include a "time zero" (T=0) sample that will be analyzed immediately.

  • Time-Point Analysis:

    • At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Allow the samples to come to room temperature before analysis.

  • Analytical Method (HPLC):

    • Develop a suitable HPLC method to separate the parent compound from potential degradants. A reverse-phase C18 column is often a good starting point for arylalkanoic acids.

    • Inject the T=0 sample to establish the initial peak area and retention time of the intact compound.

    • Inject the samples from each time point and storage condition.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area suggests degradation.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of the compound remaining at each time point.

Troubleshooting Flowchart for Stability Issues

If you are encountering unexpected or inconsistent results in your experiments, the following flowchart can help you troubleshoot potential stability issues with your 4-(3,4-Dimethylphenyl)butanoic acid solution.

Stability_Troubleshooting start Inconsistent Experimental Results check_solution Visually Inspect Stock Solution (Color, Precipitate, Haze) start->check_solution visible_change Visible Change Detected check_solution->visible_change no_visible_change No Visible Change visible_change->no_visible_change No analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) visible_change->analytical_check Yes no_visible_change->analytical_check degradation_confirmed Degradation Confirmed (New Peaks, Reduced Parent Peak) analytical_check->degradation_confirmed no_degradation No Degradation Detected degradation_confirmed->no_degradation No review_storage Review Storage Conditions (Temp, Aliquoting, Container) degradation_confirmed->review_storage Yes consider_other_factors Investigate Other Experimental Variables (e.g., Assay Protocol, Reagent Stability) no_degradation->consider_other_factors review_solvent Review Solvent Choice & Handling (Purity, Age) review_storage->review_solvent prepare_fresh Prepare Fresh Stock Solution review_solvent->prepare_fresh end_unstable Compound is Unstable. Implement corrective actions. prepare_fresh->end_unstable end_stable Compound is Stable. Troubleshoot elsewhere. consider_other_factors->end_stable

Caption: Troubleshooting workflow for stability issues.

References

  • Deguchi, Y., Kono, M., Koizumi, Y., & Izato, Y. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1614–1620. [Link]

  • Hochlowski, J., Cheng, X., Sauer, D., & Djuric, S. (2006). Studies of the Relative Stability of TFA Adducts vs Non-TFA Analogues for Combinatorial Chemistry Library Members in DMSO in a Repository Compound Collection.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209.
  • Laïn, G., & Caron, B. (2009). The challenges of storing and handling screening compounds in DMSO. ASSAY and Drug Development Technologies, 7(4), 332-344.
  • Matheson, E. D., & Narayanaswami, V. (2018). Best practices for handling and storing small molecule libraries for drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 755-766.
  • Traynelis, V. J., & Hergenrother, W. L. (1964). Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds. The Journal of Organic Chemistry, 29(9), 2655–2659.
  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

Technical Support Center: Navigating the Scale-Up of 4-Arylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges in the scale-up of 4-arylbutanoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their small-scale laboratory procedures to larger, more robust production scales. Here, we will delve into the common hurdles you may encounter and provide practical, evidence-based solutions to ensure a successful and efficient scale-up.

Introduction: The Intricacies of Scaling Up 4-Arylbutanoic Acid Synthesis

4-Arylbutanoic acids are a pivotal class of compounds, frequently appearing as key structural motifs in a wide array of pharmaceuticals and biologically active molecules. While their synthesis on a laboratory scale might seem straightforward, the transition to pilot plant or industrial-scale production often unveils a host of challenges that can impact yield, purity, and overall process efficiency. This guide is structured to address these challenges head-on, providing you with the insights and methodologies needed to navigate the complexities of scale-up.

Our approach is rooted in a deep understanding of chemical principles and extensive hands-on experience. We will explore the nuances of reaction mechanisms, the importance of process parameter control, and the strategies for effective purification, all while maintaining a strong focus on safety and scalability.

Section 1: Troubleshooting Common Synthetic Challenges

This section is formatted as a series of frequently asked questions (FAQs) that directly address specific issues you might encounter during your scale-up experiments. Each answer provides a detailed explanation of the underlying causes and offers actionable troubleshooting steps.

Friedel-Crafts Acylation Route: Catalyst and Regioselectivity Issues

Question: We are scaling up the Friedel-Crafts acylation of an activated aromatic compound with succinic anhydride, followed by a Clemmensen reduction, to produce our target 4-arylbutanoic acid. However, we are observing a significant drop in yield and the formation of multiple isomers. What could be the cause, and how can we mitigate this?

Answer: This is a classic challenge encountered when scaling up Friedel-Crafts acylation. The issues of decreased yield and poor regioselectivity are often interconnected and can be traced back to several factors that are exacerbated at a larger scale.

  • Catalyst Stoichiometry and Activity: In Friedel-Crafts acylations, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts. On a larger scale, ensuring the complete and homogenous mixing of the solid AlCl₃ with the reaction mixture can be difficult. This can lead to localized areas of low catalyst concentration, resulting in incomplete reaction and reduced yields. Furthermore, AlCl₃ is highly hygroscopic, and any moisture ingress during large-scale handling can deactivate the catalyst, further diminishing its effectiveness.

  • Reaction Temperature Control: Friedel-Crafts reactions are highly exothermic. The significant heat generated during the reaction can be difficult to dissipate effectively in large reactors, leading to temperature spikes. These elevated temperatures can promote side reactions, such as polysubstitution and isomerization, which compromise the regioselectivity and overall purity of the product.

  • Regioselectivity in Activated Aromatics: When your aromatic substrate is activated (i.e., contains electron-donating groups), it is prone to substitution at multiple positions. While a specific isomer may be favored under optimized laboratory conditions, slight variations in temperature and catalyst concentration during scale-up can alter the kinetic and thermodynamic control of the reaction, leading to the formation of a mixture of ortho, meta, and para isomers.

Troubleshooting and Optimization Strategies:

  • Catalyst Handling and Addition:

    • Ensure that the AlCl₃ is of high purity and handled under strictly anhydrous conditions to prevent deactivation.

    • Consider using a solvent in which AlCl₃ is sparingly soluble to create a slurry, which can be added more controllably to the reaction mixture. .

  • Enhanced Temperature Management:

    • Employ a reactor with a high surface area-to-volume ratio and an efficient cooling system to maintain a consistent and controlled reaction temperature.

    • A slow, controlled addition of the acylating agent to the mixture of the aromatic substrate and catalyst can help to manage the exotherm.

  • Alternative Catalytic Systems:

    • For highly activated aromatic systems, consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer improved regioselectivity.

    • The use of solid acid catalysts, such as zeolites, can also be an attractive option for scale-up as they are non-corrosive, reusable, and can lead to cleaner reactions with easier work-up procedures.

Experimental Protocol: Improved Friedel-Crafts Acylation at Scale

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a dropping funnel is assembled and thoroughly dried.

  • Inert Atmosphere: The reactor is purged with dry nitrogen to establish an inert atmosphere.

  • Reagent Charging: The aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) are charged into the reactor.

  • Catalyst Addition: The AlCl₃ is added portion-wise to the stirred solution at a controlled temperature, typically between 0 and 5 °C.

  • Acylating Agent Addition: A solution of succinic anhydride in the reaction solvent is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction is carefully quenched by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude keto-acid.

Cross-Coupling Routes: Catalyst Deactivation and Ligand Issues

Question: We are employing a Suzuki cross-coupling reaction between an arylboronic acid and a 4-halobutanoic acid ester to synthesize our target compound. While this works well on a small scale, during scale-up, we are experiencing catalyst deactivation and inconsistent yields. What are the likely causes?

Answer: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for C-C bond formation. However, their transition to a larger scale can be fraught with challenges related to catalyst stability and activity.

  • Catalyst Deactivation Pathways: The palladium catalyst can deactivate through several mechanisms, including the formation of palladium black (insoluble palladium(0) aggregates), oxidative addition of impurities, or degradation of the phosphine ligands. On a larger scale, factors such as lower purity of starting materials, the presence of dissolved oxygen, and localized overheating can accelerate these deactivation processes.

  • Ligand Selection and Loading: The choice of phosphine ligand is critical for the success of the Suzuki coupling. The ligand not only stabilizes the palladium center but also influences the rate of the catalytic cycle. On a larger scale, the cost of the ligand can become a significant factor, and there may be a temptation to reduce the ligand-to-metal ratio. However, an insufficient amount of ligand can lead to catalyst instability and the formation of inactive palladium species.

  • Mass Transfer Limitations: In heterogeneous reaction mixtures, which are common in Suzuki couplings (e.g., the presence of an inorganic base), efficient mixing is crucial to ensure effective mass transfer between the different phases. Inadequate agitation in a large reactor can lead to slow reaction rates and incomplete conversion.

Troubleshooting and Optimization Strategies:

  • Oxygen Exclusion:

    • Thoroughly degas all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen).

    • Maintain a positive pressure of an inert gas in the reactor throughout the reaction.

  • Robust Catalyst and Ligand Selection:

    • Consider using more robust and air-stable palladium precatalysts, such as those based on Buchwald's or Fu's ligands, which are designed for high-turnover-number catalysis.

    • Screen a variety of phosphine ligands to identify one that provides the optimal balance of reactivity and stability for your specific substrate combination.

  • Process Parameter Optimization:

    • Carefully control the reaction temperature, as excessive heat can accelerate catalyst decomposition.

    • Ensure that the agitation in the reactor is sufficient to maintain a homogenous suspension of the base and other reagents.

Table 1: Comparison of Common Palladium Catalysts for Suzuki Coupling

Catalyst SystemAdvantagesDisadvantages
Pd(PPh₃)₄Readily available, well-understood reactivityAir-sensitive, moderate activity
PdCl₂(dppf)Air-stable, good for a wide range of substratesCan be expensive
Buchwald PalladacyclesHigh turnover numbers, air-stableProprietary, can be costly

Diagram 1: Troubleshooting Workflow for Suzuki Coupling Scale-Up

cluster_start Start: Low Yield in Scale-Up cluster_investigation Investigation cluster_solutions Solutions cluster_end Outcome start Low Yield in Suzuki Coupling Scale-Up check_catalyst Check for Catalyst Deactivation (Palladium Black) start->check_catalyst check_reagents Analyze Reagent Purity and Oxygen Content check_catalyst->check_reagents No optimize_catalyst Optimize Catalyst/Ligand System check_catalyst->optimize_catalyst Yes check_mixing Evaluate Mass Transfer and Mixing Efficiency check_reagents->check_mixing No degas_reagents Implement Rigorous Degassing Procedures check_reagents->degas_reagents Yes improve_agitation Improve Reactor Agitation check_mixing->improve_agitation Yes end Successful Scale-Up with Improved Yield check_mixing->end No optimize_catalyst->end degas_reagents->end improve_agitation->end

Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling scale-up.

Section 2: Purification and Isolation at Scale

Question: We are struggling with the purification of our 4-arylbutanoic acid. On a small scale, column chromatography gives us a pure product, but this is not a viable option for the multi-kilogram scale. Crystallization attempts have resulted in an oily product or poor recovery. What can we do?

Answer: The transition from chromatographic purification to crystallization is a common and often challenging step in the scale-up process. The difficulties you are facing with crystallization are likely due to the presence of impurities that inhibit crystal formation or the choice of an inappropriate solvent system.

  • Impact of Impurities on Crystallization: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation, leading to the product oiling out or precipitating as an amorphous solid. It is crucial to have a thorough understanding of the impurity profile of your crude product.

  • Solvent Selection for Crystallization: The ideal crystallization solvent should have a high solubility for the product at elevated temperatures and low solubility at room temperature or below. Additionally, the solvent should be a poor solvent for the major impurities. Finding the right single solvent or solvent mixture often requires systematic screening.

Strategies for Successful Crystallization at Scale:

  • Impurity Profiling and Removal:

    • Use analytical techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major impurities in your crude product.

    • Consider implementing an additional purification step before crystallization, such as a liquid-liquid extraction or a charcoal treatment, to remove problematic impurities.

  • Systematic Crystallization Solvent Screening:

    • Perform a systematic screening of a wide range of solvents with varying polarities. This can be done on a small scale using vials.

    • Evaluate binary and ternary solvent systems, as these can often provide the fine-tuning of solubility needed for effective crystallization.

  • Controlling Crystallization Parameters:

    • Cooling Rate: A slow and controlled cooling rate is essential for the growth of large, well-formed crystals. Rapid cooling often leads to the formation of small, impure crystals or an oil.

    • Seeding: The addition of a small amount of pure seed crystals can induce crystallization and help to control the crystal form and size.

    • Agitation: Gentle agitation during the cooling process can promote uniform crystal growth and prevent the formation of a solid mass at the bottom of the reactor.

Table 2: Common Solvents for Crystallization of Carboxylic Acids

SolventPolarityBoiling Point (°C)Comments
HeptaneNon-polar98Good for non-polar compounds, often used as an anti-solvent.
TolueneNon-polar111Good for dissolving aromatic compounds at high temperatures.
Ethyl AcetatePolar aprotic77A versatile solvent with moderate polarity.
IsopropanolPolar protic82Can form hydrogen bonds, useful for polar compounds.
WaterPolar protic100Often used in combination with an organic solvent.

Diagram 2: Crystallization Optimization Workflow

cluster_start Start: Purification Challenge cluster_analysis Analysis cluster_screening Screening cluster_optimization Optimization cluster_end Outcome start Crude 4-Arylbutanoic Acid analyze Analyze Impurity Profile (HPLC, NMR) start->analyze screen_solvents Screen Crystallization Solvents (Single and Mixed) analyze->screen_solvents optimize_params Optimize Cooling Rate, Seeding, and Agitation screen_solvents->optimize_params end Pure Crystalline Product optimize_params->end

Caption: A systematic workflow for optimizing the crystallization of 4-arylbutanoic acids.

References

  • Price, C. C. (1946). The Acylation of Aromatic Compounds with Succinic Anhydride. Organic Reactions, 3(1), 1-82.
  • Holderich, W., Hesse, M., & Naumann, F. (1988). Zeolites: Catalysts for Organic Syntheses. Angewandte Chemie International Edition in English, 27(2), 226-246. [Link]

  • de Vries, J. G. (2001). The Heck reaction. Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis, 5, 2-44.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR-based structural elucidation. As a Senior Application Scientist, I've designed this guide to address the specific and often complex challenges researchers, chemists, and drug development professionals face when interpreting the NMR spectra of substituted butanoic acids. This document moves beyond basic interpretation, focusing on troubleshooting common problems and leveraging advanced techniques to confidently assign complex structures.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the NMR spectra of butanoic acid derivatives.

Q1: Why is the carboxylic acid proton (-COOH) signal so broad and located far downfield (typically 10-13 ppm)?

A: The significant downfield chemical shift of the carboxylic acid proton is due to a combination of factors. The proton is attached to a highly electronegative oxygen atom and is adjacent to a carbonyl group (C=O), both of which withdraw electron density, "deshielding" the proton from the external magnetic field. The signal's characteristic broadness is a result of hydrogen bonding and chemical exchange. Carboxylic acids often form hydrogen-bonded dimers in solution, and the acidic proton can rapidly exchange with other acidic protons (like trace water) or other carboxyl groups. This rapid exchange occurs on the NMR timescale, leading to a broadening of the signal.

Q2: I don't see the -COOH proton signal in my spectrum. What could be the reason?

A: The most common reason for a missing -COOH proton signal is exchange with a deuterated solvent, especially if you are using solvents like D₂O, CD₃OD, or even CDCl₃ that contains traces of D₂O. The acidic proton exchanges with a deuterium atom, which is not observed in ¹H NMR, causing the signal to disappear. This phenomenon can actually be used as a confirmation tool: if a broad signal in the 10-13 ppm range disappears after adding a drop of D₂O to your NMR tube and re-acquiring the spectrum, you have confirmed it is an exchangeable acidic proton. In some cases, very rapid exchange or certain solvent conditions can broaden the peak to the point where it is lost in the baseline.

Q3: What are the typical ¹H and ¹³C chemical shifts I should expect for a substituted butanoic acid?

A: While substituents will cause variations, there are general ranges you can expect. The proton α to the carbonyl is the most downfield of the aliphatic protons, with the β and γ protons appearing progressively further upfield.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Carboxyl (-C OOH )10.0 - 13.0 (broad singlet)170 - 185The ¹³C signal is often weak due to a long relaxation time and no directly attached protons.
Alpha (α-CH₂)2.2 - 2.630 - 40Deshielded by the adjacent carbonyl group.
Beta (β-CH₂)1.6 - 1.920 - 30Less deshielded than the alpha position.
Gamma (γ-CH₃)0.9 - 1.210 - 15Typically the most upfield and shielded signal in the aliphatic chain.
(Note: These are approximate ranges for saturated, unsubstituted butanoic acid and will shift based on the electronegativity and anisotropy of nearby substituents.)

Troubleshooting Guide for Complex Spectra

When standard 1D NMR is insufficient, these troubleshooting guides will help you dissect more complex spectral features.

Problem 1: My aliphatic signals are a jumbled, overlapping mess. How can I assign them?

This is a very common issue, especially when substituents have minimal electronic effect on the butanoic acid backbone, causing poor chemical shift dispersion.

Causality: When protons have very similar chemical environments, their signals in the 1D ¹H NMR spectrum will overlap, creating complex multiplets that are difficult or impossible to interpret directly.

Solution: Two-Dimensional NMR Spectroscopy. To resolve this, you must move from 1D to 2D NMR experiments, which add a second frequency dimension to spread the signals out and reveal their relationships. The two most crucial experiments for this task are ¹H-¹H COSY and ¹H-¹³C HSQC .

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two signals on the 2D map confirms that those protons are on adjacent carbons. You can literally "walk" along the butanoic acid backbone by following the trail of COSY cross-peaks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon they are attached to (a one-bond correlation). This is incredibly powerful for resolving overlap. Even if two proton signals are indistinguishable in the ¹H spectrum, they can be resolved if their attached carbons have different ¹³C chemical shifts.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Establish Connectivity cluster_2 Step 3: Resolve & Assign A Acquire 1D ¹H NMR B Overlapping Aliphatic Region Observed A->B C Acquire ¹H-¹H COSY B->C D Identify Coupled Proton Spin Systems (e.g., Hα ↔ Hβ ↔ Hγ) C->D E Acquire ¹H-¹³C HSQC D->E F Correlate each proton to its attached carbon E->F G Assign signals based on known ¹³C chemical shifts (e.g., Cα is most downfield) F->G H H G->H Final Structure Assignment

Caption: Workflow for resolving overlapping NMR signals using 2D techniques.

Problem 2: I see more signals than I expect, especially for a -CH₂- group. Why is a methylene group giving two different signals?

This phenomenon arises from a stereochemical concept called diastereotopicity .

Causality: If a molecule contains a chiral center, any methylene (-CH₂-) protons, even those several bonds away, can become chemically non-equivalent. Replacing one of the methylene protons with another group (e.g., Deuterium) would create a new chiral center, resulting in a pair of diastereomers. Because diastereomers have different physical properties, the two protons reside in magnetically distinct environments and will have different chemical shifts.

Example: In (R)-3-methylbutanoic acid, the two protons on C2 (the α-methylene group) are diastereotopic. They are no longer chemically equivalent because one is "closer" to the methyl group on the chiral C3 than the other in most rotational conformations.

G cluster_0 Chiral Molecule cluster_1 Methylene Group A Molecule contains a stereocenter C Hₐ and Hₑ are in magnetically different environments A->C B -CHₐHₑ- group present B->C D Diastereotopic Protons C->D E Two distinct signals in ¹H NMR (often a complex multiplet) D->E F Couple to each other (Geminal Coupling, ²J) D->F

Caption: The presence of a stereocenter renders methylene protons diastereotopic.

How to Analyze:

  • Appearance: Diastereotopic protons often appear as a pair of complex multiplets, sometimes called an "AB quartet" if they are only coupled to each other and a nearby proton.

  • COSY: They will show a cross-peak to each other (geminal coupling) and will also show cross-peaks to protons on adjacent carbons (vicinal coupling).

  • HSQC: Both diastereotopic proton signals will correlate to the same single carbon signal in the ¹³C spectrum, which is definitive proof of their origin.

Problem 3: How can I use NMR to determine the stereochemistry of substituents?

This requires analyzing the magnitude of the three-bond proton-proton coupling constants (³JHH) using the Karplus relationship .

Causality: The magnitude of the coupling constant between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle (φ) between them. This relationship, described by the Karplus equation, is a cornerstone of stereochemical analysis by NMR.

The Karplus Equation: J(φ) = A cos²φ + B cosφ + C

Where J is the coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters.

Practical Application: You don't always need to solve the equation. The key insight is that the coupling constant is largest when the protons are anti-periplanar (180° dihedral angle) and smallest when they are syn-clinal or gauche (~60° dihedral angle).

Dihedral Angle (φ) Relationship Approximate ³JHH (Hz)
~0°Eclipsed8 - 10
~60°Gauche1 - 5
~90°~0
~180°Anti10 - 15

By carefully measuring the coupling constants from your high-resolution 1D spectrum, you can infer the dominant conformation of the molecule and the relative orientation of its substituents. For example, a large coupling constant (~10-12 Hz) between Hα and Hβ would strongly suggest they prefer an anti-periplanar arrangement, which defines the stereochemistry at those centers.

Key Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weigh Sample: Accurately weigh 5-10 mg of your purified butanoic acid derivative directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Dissolve: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication or vortexing can be used if necessary.

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent magnetic field distortions.

  • Label: Clearly label the NMR tube with the sample identification.

Protocol 2: Acquiring a High-Quality ¹H-¹H COSY Spectrum

  • Tune and Shim: After inserting the sample, ensure the spectrometer is properly tuned to the ¹H frequency and the magnetic field is shimmed for optimal homogeneity (sharp, symmetrical peaks).

  • Acquire ¹H Reference: Obtain a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p). Ensure the spectral window encompasses all proton signals.

  • Load COSY Experiment: Select a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Set Parameters:

    • Spectral Width (SW): Use the same spectral width in both the F2 (direct) and F1 (indirect) dimensions as determined from the 1D spectrum.

    • Number of Scans (NS): Typically 2, 4, or 8 scans per increment are sufficient for moderately concentrated samples.

    • Increments (F1 dimension): Use at least 256 or 512 increments for good resolution in the indirect dimension.

    • Acquisition Time (AQ): Ensure AQ is sufficient to resolve the narrowest couplings of interest.

  • Acquire Data: Start the 2D acquisition.

  • Process Data: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform to generate the final spectrum.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. J. Chem. Phys., 30(1), 11–15. [Link]

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. J. Am. Chem. Soc., 85(18), 2870–2871. [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]

  • Proprep. (n.d.). Explain the Karplus curve and its relevance in determining dihedral angles in NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 12: Complex Coupling. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Altona, C., & Haasnoot, C. A. G. (1980). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. PubMed Central. [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. *Geoch

Preventing degradation of 4-(3,4-Dimethylphenyl)butanoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3,4-Dimethylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. As a substituted aromatic carboxylic acid, its purity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during its storage and handling.

Troubleshooting Guide: Degradation Issues

This section is structured in a question-and-answer format to directly address specific issues related to the potential degradation of 4-(3,4-Dimethylphenyl)butanoic acid.

Question 1: I've observed a slight discoloration (yellowing) and a change in the consistency of my solid 4-(3,4-Dimethylphenyl)butanoic acid sample over time. What is happening?

Answer: This is a classic indicator of chemical degradation, most likely due to oxidation and/or photodegradation. The dimethylphenyl ring is susceptible to oxidation, especially when exposed to atmospheric oxygen over extended periods. This process can be accelerated by exposure to light and elevated temperatures.

The discoloration you are observing is likely the formation of small quantities of oxidized byproducts, which are often colored. The change in consistency suggests that the original crystalline structure of the compound is being disrupted by these impurities. It is crucial to confirm the purity of the material before proceeding with any experiments.

Causality:

  • Oxidation: The methyl groups on the benzene ring can be susceptible to oxidation, potentially forming corresponding benzoic acids or other oxidized species.

  • Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive species that can initiate degradation pathways.

  • Incompatible Materials: Storing near strong oxidizing agents will significantly accelerate degradation.[1]

Question 2: My experimental results are inconsistent. How can I definitively confirm if my stock of 4-(3,4-Dimethylphenyl)butanoic acid has degraded?

Answer: Inconsistent results are a primary red flag for reagent impurity. To confirm the integrity of your compound, a combination of analytical techniques is recommended. This multi-faceted approach provides a self-validating system to assess purity.

Analytical TechniquePurposeWhat to Look For
HPLC (UV Detection) Quantify purity and detect non-volatile impurities.Appearance of new peaks, reduction in the area of the main peak.
GC-MS Identify volatile degradation products.Fragments or new compounds not present in the original mass spectrum.
¹H NMR Spectroscopy Assess structural integrity.Changes in chemical shifts, peak broadening, or the appearance of new signals, especially in the aromatic or aliphatic regions.
Melting Point A simple, physical indicator of purity.A melting point that is depressed and broader than the reference range (49-51°C) indicates the presence of impurities.

A detailed protocol for a generic purity analysis via HPLC is provided in the "Experimental Protocols" section. Analytical methods like chromatography are essential for detecting and quantifying carboxylic acids and their potential byproducts.[2][3][4]

Question 3: What are the definitive, gold-standard storage conditions to prevent the degradation of 4-(3,4-Dimethylphenyl)butanoic acid?

Answer: To ensure long-term stability, you must control the compound's environment by mitigating exposure to oxygen, light, moisture, and heat. The following conditions are recommended based on supplier data sheets and general chemical safety principles.[5][6]

  • Temperature: For long-term storage, maintain the compound at 2-8°C in a refrigerator.[1][5] Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Atmosphere: Store the solid compound under an inert atmosphere . After opening the original container, it is best practice to backfill the headspace with an inert gas like argon or nitrogen before resealing. This displaces oxygen and prevents oxidation.

  • Container: Use amber glass vials with tightly sealed caps.[7] The amber color protects the light-sensitive aromatic ring from photodegradation, and the tight seal prevents moisture and air from entering.

  • Location: Store in a cool, dry, dark, and well-ventilated area away from incompatible chemicals, particularly strong oxidizing agents and bases.[1][7][8]

The logical flow for preventing degradation is illustrated in the diagram below.

G Oxygen Atmospheric Oxygen Inert_Atmosphere Store Under Inert Gas (Argon/Nitrogen) Oxygen->Inert_Atmosphere Mitigates Light UV/Visible Light Amber_Vial Use Amber Glass Vials Light->Amber_Vial Blocks Heat Elevated Temperature Refrigerate Refrigerate (2-8°C) Heat->Refrigerate Reduces Contaminants Incompatible Chemicals Segregate Segregate Storage Contaminants->Segregate Avoids

Caption: Key Degradation Factors and Corresponding Preventative Storage Measures.

Frequently Asked Questions (FAQs)

  • Q: I have prepared a stock solution of 4-(3,4-Dimethylphenyl)butanoic acid in an organic solvent. How should I store it?

    • A: Solutions are generally less stable than the solid compound. It is recommended to store solutions at -20°C for long-term stability.[9] Use a solvent that is free of peroxides (e.g., freshly distilled THF or dioxane) and purge the solution with an inert gas before sealing and freezing. Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[9]

  • Q: How long can I expect the compound to remain stable?

    • A: When stored as a solid under the recommended conditions (refrigerated, under inert gas, in the dark), the compound should remain stable for several years. However, as a best practice, it is advisable to re-qualify the purity of any reagent that has been in storage for more than one year or if you have any reason to suspect degradation.

  • Q: What personal protective equipment (PPE) should I use when handling this compound?

    • A: Standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or vapors.[11][12]

  • Q: What should I do if I confirm my compound is degraded?

    • A: If analytical tests confirm significant degradation, the best course of action is to dispose of the material according to your institution's hazardous waste guidelines.[11] Using a degraded compound will compromise your experimental results. While purification via recrystallization or chromatography is possible, it is often more practical and reliable to start with a fresh, high-purity batch.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Storage
  • Receiving: Upon receipt, visually inspect the container for any damage. Note the date of receipt on the label.

  • Initial Storage: Immediately place the sealed container in a refrigerator at 2-8°C.

  • First Use: Before opening for the first time, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid.

  • Dispensing: Open the container in a low-humidity environment or a glove box if possible. Weigh out the desired amount quickly.

  • Resealing: Before sealing the cap, gently flush the container's headspace with a stream of dry argon or nitrogen for 10-15 seconds.

  • Final Storage: Tightly seal the container, wrap the cap area with paraffin film for extra security, and return it to the 2-8°C refrigerator.

Protocol 2: Workflow for Investigating Suspected Degradation

G Start Inconsistent Experimental Results or Visual Change Observed Check_MP 1. Perform Melting Point Analysis Start->Check_MP Compare_MP Compare to Reference (49-51°C) Check_MP->Compare_MP Analyze_HPLC 2. Perform HPLC Purity Analysis Compare_MP->Analyze_HPLC Melting Point is Depressed/Broad Compare_MP->Analyze_HPLC Melting Point is OK (Proceed to Confirm) Check_Purity Purity >98% and No Significant Impurity Peaks? Analyze_HPLC->Check_Purity Compound_OK Compound is Likely Stable. Troubleshoot Other Experimental Variables. Check_Purity->Compound_OK Yes Degradation_Suspected Degradation Confirmed Check_Purity->Degradation_Suspected No Dispose Dispose of Compound and Procure New Stock Degradation_Suspected->Dispose

Caption: Troubleshooting Workflow for Suspected Compound Degradation.

References

  • AK Scientific, Inc. (n.d.).
  • ChemicalBook. (2022-08-11). Chemical Safety Data Sheet MSDS / SDS - (S)-(+)-2-Amino-2-phenylbutyric acid.
  • Fisher Scientific. (2014-12-22).
  • Cayman Chemical. (2024-03-08).
  • ResearchGate. (n.d.). Analytical approaches developed for detection of carboxylic acid in water samples [Diagram]. Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids.
  • ChemScene. (n.d.). 4-(3,4-Dimethylphenyl)butanoic acid.
  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Chemos GmbH & Co.KG. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • De Spiegeleer, B., et al. (2015). Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry.
  • Sigma-Aldrich. (n.d.). 4-(3,4-dimethylphenyl)butanoic acid.
  • MedChemExpress. (2023-11-08). Safety Data Sheet: 4-(Dimethylamino)butanoic acid hydrochloride.
  • Fisher Scientific. (2025-12-19).
  • PubChemLite. (n.d.). 4-(3,4-dimethylphenyl)butyric acid (C12H16O2).
  • Barcelona Fine Chemicals. (n.d.). 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid.
  • National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • PubMed. (n.d.).
  • Office of Environmental Health & Safety. (2005-08). Practices for Proper Chemical Storage.

Sources

Technical Support Center: Managing Regioisomer Formation in the Synthesis of Disubstituted Phenylbutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of managing regioisomer formation during the synthesis of disubstituted phenylbutanoic acids. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high regioselectivity in your synthetic routes.

Introduction

The synthesis of disubstituted phenylbutanoic acids is a critical step in the development of numerous pharmaceutical agents and functional materials. A significant hurdle in these syntheses is the control of regioselectivity, where isomers with different substitution patterns on the phenyl ring are formed. This guide will focus on two common and powerful synthetic strategies, Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling, to illustrate the principles of regioisomer control.

Section 1: Friedel-Crafts Acylation Route

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. In the context of synthesizing phenylbutanoic acids, this typically involves the reaction of a substituted benzene with succinic anhydride or a related acylating agent in the presence of a Lewis acid catalyst, followed by reduction. The primary challenge lies in controlling the position of acylation on the substituted benzene ring.

Frequently Asked Questions (FAQs) - Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation of a monosubstituted benzene is giving me a mixture of ortho and para isomers. How can I favor the para product?

A1: This is a common selectivity issue. The electronic nature of the substituent on your starting benzene derivative is the primary determinant of the initial ortho/para ratio.[1][2][3] However, you can often favor the para isomer, which is generally less sterically hindered, by modifying the reaction conditions.

Troubleshooting Steps:

  • Increase Steric Bulk:

    • Of the Catalyst: Switching from a smaller Lewis acid like AlCl₃ to a bulkier one such as FeCl₃ or ZnCl₂ can disfavor substitution at the more sterically crowded ortho position.

    • Of the Acylating Agent: If your synthesis allows, using a bulkier acylating agent can also increase steric hindrance at the ortho position.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures can increase the kinetic selectivity, often favoring the sterically less hindered para product.

  • Solvent Choice: The polarity of the solvent can influence the transition state energies for ortho and para attack. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, may alter the isomer ratio.

Q2: I am attempting a Friedel-Crafts acylation on a benzene ring with a deactivating group and getting very low yields and poor selectivity. What is going wrong?

A2: Friedel-Crafts reactions are notoriously difficult on strongly deactivated rings (e.g., those bearing -NO₂, -CN, -SO₃H, or -C(O)R groups).[1][4] The electron-withdrawing nature of these groups reduces the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic acylium ion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Friedel-Crafts acylation of deactivated rings.

Alternative Strategies:

  • Change the Order of Steps: If possible, perform the Friedel-Crafts acylation before introducing the deactivating group. For example, acylating benzene and then nitrating the product is a viable route to a meta-substituted compound.[5]

  • Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[6]

  • Consider a Different C-C Bond Forming Reaction: If Friedel-Crafts fails, cross-coupling reactions like Suzuki or Heck might be more suitable.

Q3: How do I predict whether my substituent will direct ortho/para or meta?

A3: The directing effect of a substituent is determined by its ability to donate or withdraw electron density through resonance and inductive effects.[7][8][9][10]

Substituent TypeDirecting EffectExamples
Activating Groups (Electron-donating by resonance or induction)Ortho, Para-OH, -OR, -NH₂, -NR₂, -Alkyl
Deactivating Groups (Electron-withdrawing by resonance or induction)Meta-NO₂, -CN, -SO₃H, -C(O)R, -CF₃
Halogens (Deactivating by induction, but ortho, para directing due to resonance)Ortho, Para-F, -Cl, -Br, -I

This table summarizes the general directing effects of common substituents in electrophilic aromatic substitution.[1][2][7]

The stability of the carbocation intermediate (the arenium ion) dictates the regiochemical outcome. Ortho and para attack on rings with activating groups allows for resonance structures that delocalize the positive charge onto the substituent, which is a stabilizing interaction.[4] For deactivating groups, meta attack avoids placing the positive charge adjacent to the electron-withdrawing group.[4]

Section 2: Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for constructing C-C bonds, including the arylation of precursors to phenylbutanoic acids. A typical strategy might involve coupling a dihalobenzene with a suitable boronic acid or ester. Regiocontrol in this context means selectively reacting one of the halogen atoms.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Cross-Coupling

Q1: I am trying to perform a mono-coupling on a dihalobenzene (e.g., 1,4-dibromobenzene) but I'm getting a significant amount of the di-coupled product. How can I improve the selectivity for mono-arylation?

A1: Achieving selective mono-coupling requires careful control over the reaction stoichiometry and conditions.

Troubleshooting Steps:

  • Stoichiometry is Key: Use a slight excess of the dihalobenzene relative to the boronic acid (e.g., 1.2-1.5 equivalents of the dihalo species). This ensures the boronic acid is the limiting reagent and is consumed before significant di-coupling can occur.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the boronic acid is consumed. Lowering the reaction temperature can also help to slow down the second coupling event, which is often slower than the first due to electronic and steric changes in the mono-coupled product.

  • Catalyst and Ligand Choice:

    • Less reactive catalysts may favor mono-coupling. Experiment with different palladium sources (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄).

    • Bulky phosphine ligands can sterically hinder the second oxidative addition step, thus favoring the mono-coupled product.

Q2: I have a substrate with two different halogens (e.g., 1-bromo-4-iodobenzene). How can I selectively couple at one position over the other?

A2: The relative reactivity of aryl halides in the oxidative addition step of the Suzuki coupling generally follows the trend: I > Br > Cl. You can exploit this reactivity difference to achieve high regioselectivity.

Protocol for Selective Coupling:

  • Choose Mild Conditions: Use a less reactive palladium catalyst and a weaker base (e.g., K₂CO₃ or K₃PO₄).

  • Lower the Temperature: Start at room temperature or slightly above. The greater reactivity of the C-I bond should allow for selective coupling at this position under milder conditions.

  • Monitor Carefully: Track the disappearance of the starting material and the appearance of the mono-coupled product.

  • Isolate and React Further: Once the first coupling is complete, you can isolate the product and then use more forcing conditions (higher temperature, stronger base, more reactive catalyst) to couple at the less reactive C-Br or C-Cl position if desired.

Q3: My Suzuki reaction is giving low yields and I see a lot of dehalogenated starting material and homocoupled boronic acid. What are the likely causes?

A3: These are common side reactions in Suzuki couplings and often point to issues with the reaction setup or reagent quality.[11][12][13]

Troubleshooting Guide for Suzuki Side Reactions:

ObservationPotential Cause(s)Suggested Solution(s)
Dehalogenation of Aryl Halide Presence of a hydride source; protodeborylation of the boronic acid.Ensure solvents are anhydrous; use a stable boronic ester (e.g., pinacol ester).[11]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, leading to Pd(II) species that promote homocoupling.[13]Thoroughly degas all solvents and reagents; maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Low Catalyst Activity Catalyst degradation due to oxygen or impurities.Use fresh, high-quality catalyst and ligands; ensure all glassware is scrupulously clean and dry.

Section 3: Purification of Regioisomers

Even with optimized reaction conditions, the formation of a small amount of the undesired regioisomer is often unavoidable. The final step in managing regioisomer formation is their effective separation.

Q1: What are the best techniques for separating closely related regioisomers of disubstituted phenylbutanoic acids?

A1: The choice of purification technique depends on the physical properties of the isomers and the scale of the separation.

  • Column Chromatography: This is the most common laboratory-scale technique.

    • Pro-Tip: Small differences in polarity between ortho, meta, and para isomers can be exploited. The para isomer is often the most crystalline and least polar due to its symmetry. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the separation on silica gel.

  • Recrystallization: If one isomer is formed in significant excess and is a solid, recrystallization can be a highly effective method for obtaining pure material. The minor isomer will ideally remain in the mother liquor.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[14] Chiral HPLC can also be used for separating enantiomers if a chiral center is present.

Conclusion

Controlling regioisomer formation in the synthesis of disubstituted phenylbutanoic acids is a multifaceted challenge that requires a deep understanding of reaction mechanisms and careful optimization of experimental parameters. By systematically addressing factors such as substituent effects, steric hindrance, catalyst choice, and reaction conditions, researchers can significantly improve the selectivity of their synthetic routes. This guide provides a framework for troubleshooting common issues and making informed decisions to achieve your synthetic goals with higher purity and efficiency.

References
  • Ortho, Para, Meta - Chemistry Steps . Chemistry Steps. [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - ResearchGate . ResearchGate. [Link]

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

  • We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution . SlidePlayer. [Link]

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian . The Gettysburg College. [Link]

  • friedel-crafts reactions of benzene and methylbenzene - Chemguide . Chemguide. [Link]

  • Electrophilic aromatic directing groups - Wikipedia . Wikipedia. [Link]

  • 15.03.1: Theory of Directing effects - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate . ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . Reddit. [Link]

  • 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks . KPU Pressbooks. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar. [Link]

  • The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps . Chemistry Steps. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry . Royal Society of Chemistry. [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry | OpenStax . OpenStax. [Link]

  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Synthesis of 4-phenylbutyric acid - Google Patents.
  • Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC - PubMed . PubMed. [Link]

  • Investigating isomers/enantiomers of perfluorooctanoic acid in river water by gas chromatography-mass spectrometry with chiral derivatization - PubMed . PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of Synthesized 4-(3,4-Dimethylphenyl)butanoic Acid: A Comparative Analysis of Elemental Analysis and Chromatographic/Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of novel chemical entities, the rigorous validation of compound purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of classical elemental analysis with modern chromatographic and spectroscopic techniques for assessing the purity of synthesized 4-(3,4-Dimethylphenyl)butanoic acid. We will explore the underlying principles, experimental protocols, and comparative performance of elemental analysis (CHN), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to equip researchers with the rationale to make informed decisions on the most appropriate purity validation strategy for their specific research and development needs.

Introduction: The Criticality of Purity in Chemical Synthesis

The synthesis of a target molecule such as 4-(3,4-Dimethylphenyl)butanoic acid is only the first step in its journey towards application, be it in materials science, pharmacology, or other research disciplines. The presence of unreacted starting materials, by-products, or residual solvents can significantly impact the compound's physicochemical properties, biological activity, and safety profile.[1][2] Therefore, the unambiguous determination of purity is not merely a quality control checkpoint but a fundamental aspect of scientific integrity.

This guide will use the synthesized organic acid, 4-(3,4-Dimethylphenyl)butanoic acid (Molecular Formula: C₁₂H₁₆O₂), as a case study to compare and contrast various purity validation methodologies.

Elemental Analysis: The Foundational, yet Indirect, Assessment of Purity

Elemental analysis, specifically CHN analysis, is a long-established technique for determining the elemental composition of a compound.[3] It provides a quantitative measure of the percentage by mass of carbon, hydrogen, and nitrogen. The principle relies on the complete combustion of a small, precisely weighed sample, followed by the detection of the resulting gases (CO₂, H₂O, and N₂).

The Causality Behind the Method

The logic of using elemental analysis for purity validation is straightforward: a pure compound will have an experimental elemental composition that closely matches its theoretically calculated composition. Any significant deviation suggests the presence of impurities that alter the overall elemental makeup of the sample. For instance, the presence of a solvent impurity would likely alter the hydrogen and carbon percentages.

Self-Validating Protocol for Elemental Analysis

A robust elemental analysis protocol incorporates self-validation through the use of certified standards and replicate measurements.[4]

Experimental Protocol: CHN Analysis of 4-(3,4-Dimethylphenyl)butanoic acid

  • Sample Preparation: A minimum of 5 mg of the synthesized 4-(3,4-Dimethylphenyl)butanoic acid is required. The sample must be meticulously dried to remove any residual solvents or moisture, as these will significantly impact the hydrogen and oxygen content.[4][5] The solid sample should be finely ground to ensure homogeneity.[5]

  • Instrument Calibration: The CHN analyzer is calibrated using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This calibration is verified periodically throughout the analysis.[4]

  • Combustion: The accurately weighed sample is combusted in a high-oxygen environment at an elevated temperature, ensuring complete conversion to CO₂, H₂O, and N₂.[6]

  • Detection and Quantification: The combustion products are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. The oxygen percentage is typically determined by difference. The experimental values are then compared to the theoretical values for C₁₂H₁₆O₂.

Theoretical vs. Expected Experimental Values
ElementTheoretical Percentage in C₁₂H₁₆O₂Acceptance Criteria (Typical)
Carbon (C)74.97%[7]± 0.4%
Hydrogen (H)8.39%[7]± 0.4%
Oxygen (O)16.64%[7]By difference

Note: The ±0.4% deviation is a commonly accepted, though sometimes debated, standard in many chemistry journals.[8]

Workflow for Purity Assessment via Elemental Analysis```dot

}``` Caption: Workflow for purity validation using elemental analysis.

A Comparative Look at Alternative Purity Validation Techniques

While elemental analysis provides a good overview of the elemental composition, it is an indirect measure of purity. It does not identify the nature or number of impurities. For a more comprehensive purity assessment, chromatographic and spectroscopic methods are indispensable.

[9][10]#### 3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. F[11][12]or carboxylic acids like 4-(3,4-Dimethylphenyl)butanoic acid, reversed-phase HPLC is a common approach.

[13]* Principle: The sample is dissolved in a mobile phase and passed through a column containing a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Advantages: High sensitivity, excellent for non-volatile compounds, and can be used to quantify individual impurities if standards are available.

  • Disadvantages: Requires that the analyte has a chromophore for UV detection; otherwise, derivatization may be necessary.

[11][14]#### 3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile compounds. F[15][16]or carboxylic acids, derivatization to a more volatile ester form is often required.

[12]* Principle: The sample is vaporized and separated by gas chromatography. The separated components then enter a mass spectrometer, which provides detailed structural information, allowing for the identification of impurities. *[15] Advantages: High sensitivity and specificity, provides structural information about impurities. *[17][18] Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization adds a step to the sample preparation.

[18]#### 3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H NMR, is an exceptionally powerful tool for both structural elucidation and purity determination. Q[9][19]uantitative NMR (qNMR) can provide a direct measure of purity without the need for a reference standard of the analyte itself.

[10][20]* Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei to resonate. The resulting spectrum provides detailed information about the molecular structure. Impurities will give rise to their own characteristic signals. *[19] Advantages: Non-destructive, provides rich structural information, can identify and quantify a wide range of impurities, and can often detect residual solvents and water. *[20] Disadvantages: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis, though 2D NMR techniques can help mitigate this.

[10][20]### 4. Head-to-Head Comparison

FeatureElemental Analysis (CHN)HPLCGC-MSNMR Spectroscopy
Information Provided Elemental composition (%C, H, N)Separation and quantification of componentsSeparation and structural identification of volatile componentsDetailed molecular structure, identification and quantification of impurities
Nature of Purity Assessment IndirectDirect (area %)Direct (area % with identification)Direct (quantitative integration)
Sensitivity Low (detects bulk changes)HighVery HighModerate
Specificity Low (non-specific to impurity type)HighVery HighHigh
Sample Requirements Destructive, requires ~5mgNon-destructive (sample can be recovered), requires dissolutionDestructive, requires volatility (or derivatization)Non-destructive, requires dissolution in a deuterated solvent
Key Advantage Simple, cost-effective confirmation of elemental formulaExcellent for quantifying known, non-volatile impuritiesExcellent for identifying unknown, volatile impurities"Gold standard" for structural confirmation and purity assessment
Key Limitation Does not identify impuritiesRequires chromophore for UV detectionNot suitable for non-volatile compoundsPotential for signal overlap

A Senior Scientist's Recommendation: An Orthogonal Approach

No single technique is universally superior for purity validation. A[9] robust and trustworthy purity assessment relies on an orthogonal approach, using at least two mechanistically different methods.

[10][18]Decision Workflow for Purity Validation

decision_workflow cluster_initial Initial Screening cluster_further Further Characterization (if needed) start Synthesized 4-(3,4-Dimethylphenyl)butanoic acid nmr_initial ¹H NMR Spectroscopy start->nmr_initial elemental Elemental Analysis start->elemental decision Purity Confirmed? nmr_initial->decision elemental->decision hplc HPLC for non-volatile impurities hplc->decision gcms GC-MS for volatile impurities gcms->decision decision->hplc No/Uncertain decision->gcms No/Uncertain final_product High-Purity Compound decision->final_product Yes

Caption: Decision workflow for selecting purity validation methods.

For a newly synthesized compound like 4-(3,4-Dimethylphenyl)butanoic acid, I would recommend the following strategy:

  • Initial Characterization: Run ¹H NMR to confirm the structure and get an initial assessment of purity. This will quickly identify major impurities and residual solvents.

  • Elemental Confirmation: Perform elemental analysis . If the results are within the ±0.4% acceptance criteria, it provides strong corroborating evidence for the compound's identity and high purity.

  • Chromatographic Separation: If the NMR shows unexpected signals or if the compound is intended for a sensitive application (e.g., drug development), HPLC analysis is crucial to quantify the purity with high precision and detect any non-volatile impurities that may not be easily visible in the NMR spectrum.

This multi-faceted approach ensures a comprehensive and reliable assessment of purity, adhering to the high standards required in scientific research and development, as guided by regulatory bodies like the USP.

[1][21][22]---

References

  • Infinita Lab. (n.d.). Elemental or CHN Analysis. Retrieved from [Link]

  • AZoOptics. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

  • Cerium Laboratories. (2023). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Retrieved from [Link]

  • Analytice. (n.d.). Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Reddit. (2023). measuring purity of organic compounds (e.g. paracetamol) with GCMS?. Retrieved from [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Oneida Research Services. (n.d.). Organic Mass Spectrometry Testing. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Labcompare. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • WebQC. (n.d.). C12H16O2 molar mass. Retrieved from [Link]

  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). COMPARISON OF THREE METHODS TO ANALYZE NON- AROMATIC ORGANIC ACIDS IN HONEY. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • ResearchGate. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3,4-dimethylphenyl)butyric acid (C12H16O2). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,4-Dimethylphenyl)butanoic acid. Retrieved from [Link]

  • OpenStax. (2019). 3.2 Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • MDPI. (n.d.). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the elemental composition?. Retrieved from [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked example: Determining an empirical formula from combustion data. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Mono- versus Di-substituted Phenylbutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of mono- and di-substituted phenylbutanoic acids. By synthesizing data from various studies, we aim to elucidate how the number and position of substituents on the phenyl ring influence the biological activities of this important chemical scaffold. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the rational design of more potent and selective therapeutic agents.

Introduction: The Phenylbutanoic Acid Scaffold in Drug Discovery

Phenylbutanoic acid derivatives represent a versatile class of compounds with a wide range of biological activities. The parent compound, 4-phenylbutanoic acid (4-PBA), is an aromatic fatty acid that has garnered significant attention for its roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1] Its ability to modulate gene expression and alleviate endoplasmic reticulum (ER) stress has led to its investigation in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[2][3] The simple yet tunable structure of the phenylbutanoic acid core makes it an attractive starting point for the development of novel therapeutics. By modifying the phenyl ring with various substituents, medicinal chemists can systematically alter the compound's physicochemical properties and biological targets.

This guide will focus on a comparative analysis of mono- and di-substituted phenylbutanoic acids, exploring how the degree of substitution impacts their efficacy as HDAC inhibitors, their potential as peroxisome proliferator-activated receptor (PPAR) agonists, and their overall cytotoxicity.

The General Pharmacophore of Phenyl-substituted Alkanoic Acids

Many biologically active phenyl-alkanoic acids, particularly HDAC inhibitors, share a common pharmacophore consisting of three key components:

  • A Cap Group: Typically an aromatic ring system that interacts with the surface of the target protein. In this case, the substituted phenyl ring serves as the cap group.

  • A Linker: A hydrocarbon chain that connects the cap group to the zinc-binding group. The butanoic acid chain fulfills this role.

  • A Zinc-Binding Group (ZBG): A functional group that coordinates with the zinc ion in the active site of metalloenzymes like HDACs. The carboxylic acid moiety of phenylbutanoic acid can act as a ZBG.[4]

The nature, position, and number of substituents on the cap group are critical determinants of a compound's potency and selectivity.

Comparative Structure-Activity Relationship (SAR) Analysis

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a key therapeutic target.[5] Phenylbutanoic acid derivatives have emerged as a promising class of HDAC inhibitors.

Mono-substituted Phenylbutanoic Acids:

The activity of mono-substituted phenylbutanoic acids is highly dependent on the nature and position of the substituent on the phenyl ring. Generally, the introduction of a single substituent can enhance potency compared to the unsubstituted parent compound, 4-PBA.

For instance, in a series of ligustrazine-containing HDAC inhibitors with a phenyl linker, the position of the zinc-binding hydrazide group was found to be critical. Shifting this group from the para to the meta position on the phenyl ring resulted in a significant decrease in inhibitory activity against HDAC1 and HDAC2.[6] This highlights the importance of the substituent's position in achieving optimal interaction with the enzyme's active site.

Di-substituted Phenylbutanoic Acids:

The introduction of a second substituent on the phenyl ring can further modulate the HDAC inhibitory activity, though the effects are not always additive. The relative positions of the two substituents are crucial.

While direct comparative studies on a homologous series of mono- and di-substituted phenylbutanoic acids are limited in the public literature, insights can be drawn from related structures. For example, in the development of isatin-based HDAC inhibitors, compounds with multiple substitutions on the cap group have shown potent activity.[7] The presence of both electron-donating and electron-withdrawing groups, as well as their steric bulk, can influence binding affinity and selectivity for different HDAC isoforms.

Comparative Insights:

Generally, di-substitution offers a greater opportunity for fine-tuning the electronic and steric properties of the cap group, potentially leading to enhanced potency and selectivity. However, it also increases the complexity of synthesis and can introduce unfavorable pharmacokinetic properties if not carefully designed. The key takeaway is that the specific substitution pattern, rather than simply the number of substituents, is the primary driver of HDAC inhibitory activity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear hormone receptors that regulate gene expression involved in lipid and glucose metabolism.[8] They are attractive targets for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes. Phenyl-substituted alkanoic acids, particularly phenylpropanoic acid derivatives, have been investigated as PPAR agonists.

While direct evidence for phenylbutanoic acids as potent PPAR agonists is less prevalent in the literature compared to their role as HDAC inhibitors, studies on phenylpropanoic acids provide valuable insights into the SAR of this class of compounds.

Mono- and Di-substituted Phenylpropanoic Acids as PPAR Agonists:

Research on phenylpropanoic acid derivatives has shown that both the nature of the substituent on the distal benzene ring and the shape of the linker moiety are key determinants of potency and selectivity for PPAR subtypes.[8] The introduction of specific substituents can confer dual PPARα/δ agonism, which is a desirable profile for treating metabolic syndrome.

A comparative analysis of the binding modes of full and partial PPARγ agonists reveals that the specific interactions with amino acid residues in the ligand-binding domain are crucial.[9] While a comprehensive SAR study directly comparing mono- and di-substituted phenylbutanoic acids as PPAR agonists is needed, it is plausible that di-substitution could allow for more precise interactions within the binding pocket, potentially leading to enhanced agonist activity.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of phenylbutanoic acid derivatives are often linked to their HDAC inhibitory activity, which can induce cell cycle arrest and apoptosis in cancer cells.

Baseline Cytotoxicity of 4-Phenylbutanoic Acid (a Mono-substituted Analog):

Sodium phenylbutyrate (NaPB), the salt of 4-PBA, has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner. For example, in non-small-cell lung cancer (NSCLC) cell lines, the IC50 values for NaPB were found to be in the millimolar range: 10 mM for A549, 8.5 mM for Calu1, and 4.5 mM for H1650 cells.[10]

Impact of Substitution on Cytotoxicity:

The introduction of substituents on the phenyl ring can significantly enhance the cytotoxic potency of phenylbutanoic acid derivatives. A study on novel 4-PBA derivatives for the treatment of ovarian, breast, and lung carcinomas highlighted the potential for developing compounds with improved anticancer activity.[11]

In a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the position and nature of the substituent on the terminal phenyl ring had a pronounced effect on cytotoxicity. For instance, a para-nitro substitution resulted in the highest activity against the SKNMC neuroblastoma cell line (IC50 = 10.8 µM), while a meta-chloro substitution was most effective against the Hep-G2 hepatocarcinoma cell line (IC50 = 11.6 µM).[12] Although these compounds have a more complex structure than simple substituted phenylbutanoic acids, the findings underscore the principle that specific substitution patterns can dramatically influence cytotoxic potency.

Quantitative Data Summary

The following tables summarize representative IC50 values for various substituted aromatic compounds, providing a basis for understanding the impact of substitution on biological activity. It is important to note that these compounds are not all phenylbutanoic acids, but they share structural similarities that allow for informed comparisons.

Table 1: HDAC Inhibitory Activity of Substituted Aromatic Compounds

Compound ClassSubstitution PatternTargetIC50 (µM)Reference
Ligustrazine-hydrazidepara-phenyl linkerHDAC10.114[6]
Ligustrazine-hydrazidepara-phenyl linkerHDAC20.054[6]
Ligustrazine-hydrazidemeta-phenyl linkerHDAC11.79[6]
Ligustrazine-hydrazidemeta-phenyl linkerHDAC20.115[6]
Isatin-based5-FluoroHDAC10.032[7]
Isatin-based5-FluoroHDAC20.256[7]
Isatin-based5-FluoroHDAC30.311[7]
Purine hydroxamic acidDi-substituted phenylHDAC1/20.075[13]

Table 2: Cytotoxicity of Substituted Phenylalkanoic Acids and Related Compounds

CompoundSubstitution PatternCell LineIC50Reference
Sodium PhenylbutyrateUnsubstitutedA549 (NSCLC)10 mM[10]
Sodium PhenylbutyrateUnsubstitutedCalu1 (NSCLC)8.5 mM[10]
Sodium PhenylbutyrateUnsubstitutedH1650 (NSCLC)4.5 mM[10]
Phenylthiazole derivativepara-nitroSKNMC (Neuroblastoma)10.8 µM[12]
Phenylthiazole derivativemeta-chloroHep-G2 (Hepatocarcinoma)11.6 µM[12]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

HDAC Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the activity of HDAC enzymes.

Principle: An acetylated histone substrate is immobilized on a microplate. Active HDACs in the sample deacetylate the substrate. A specific antibody that recognizes the acetylated histone is then added, followed by a secondary antibody conjugated to an enzyme. The amount of remaining acetylated substrate is inversely proportional to the HDAC activity and is quantified by a colorimetric reaction.

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute all buffers and reagents as per the manufacturer's instructions.

  • Add Substrate: To the wells of the microplate, add the acetylated histone substrate and allow it to bind.

  • Add Sample: Add the nuclear extract or purified HDAC enzyme to the wells. For inhibitor studies, pre-incubate the enzyme with the test compound before adding it to the wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the deacetylation reaction to occur.

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound enzyme and other components.

  • Add Primary Antibody: Add the anti-acetylated histone antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step.

  • Add Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step.

  • Develop Color: Add the colorimetric substrate and incubate until a sufficient color change is observed.

  • Stop Reaction: Add the stop solution.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

PPAR Transactivation Assay

This assay measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene.

Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of a PPAR subtype fused to a DNA-binding domain (DBD), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DBD. If the test compound binds to and activates the PPAR-LBD, the fusion protein will bind to the response element and drive the expression of the reporter gene.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with the PPAR-LBD expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the reporter assay.

  • Reporter Assay: Measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Data Analysis: Normalize the reporter activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate IC50: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Visualizations

Logical Relationship of SAR in Drug Discovery

SAR_Workflow cluster_0 Lead Identification & Optimization Scaffold Phenylbutanoic Acid Scaffold Mono Mono-substitution Scaffold->Mono Synthetic Modification Di Di-substitution Scaffold->Di Synthetic Modification SAR Structure-Activity Relationship Analysis Mono->SAR Di->SAR Data Biological Data (IC50 / EC50) SAR->Data

Caption: The iterative process of drug discovery involves modifying a core scaffold, such as phenylbutanoic acid, through mono- or di-substitution, followed by SAR analysis of the resulting biological data.

General Mechanism of HDAC Inhibition

HDAC_Inhibition cluster_0 Epigenetic Regulation HDAC HDAC Enzyme Active Site (Zn2+) Gene_Silencing Gene Silencing HDAC->Gene_Silencing Gene_Expression Gene Expression HDAC->Gene_Expression leads to Histone Histone Protein Acetylated Lysine Histone->HDAC Deacetylation Inhibitor Phenylbutanoic Acid Derivative Inhibitor->HDAC Inhibition

Caption: Phenylbutanoic acid derivatives can inhibit HDAC enzymes, preventing the deacetylation of histones and leading to the expression of genes that may have been silenced.

Conclusion and Future Directions

The structure-activity relationship of phenylbutanoic acids is a rich area of investigation with significant therapeutic potential. While the parent compound, 4-PBA, demonstrates a range of interesting biological activities, chemical modification of the phenyl ring through mono- and di-substitution offers a powerful strategy for enhancing potency, selectivity, and overall drug-like properties.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating libraries of mono- and di-substituted phenylbutanoic acids with a wide range of electronic and steric properties against specific biological targets.

  • Isoform-selective inhibitors: Designing di-substituted analogs with substitution patterns that confer selectivity for specific HDAC or PPAR isoforms to minimize off-target effects.

  • Pharmacokinetic optimization: Evaluating the impact of substitution on key ADME (absorption, distribution, metabolism, and excretion) properties to improve the clinical translatability of these compounds.

By continuing to explore the nuanced structure-activity relationships of this versatile scaffold, the scientific community can unlock its full potential in the development of novel therapies for a wide range of diseases.

References

  • El-Damasy, D. A., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. Drug Design, Development and Therapy, 14, 553–570. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. RSC Advances, 8(19), 10454–10463. [Link]

  • Wang, H., et al. (2018). Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. European Journal of Medicinal Chemistry, 157, 108-121. [Link]

  • Gryder, B. E., et al. (2017). Histone Deacetylase Inhibitors: Emerging Roles in Cancer Treatment. Annual Review of Pharmacology and Toxicology, 57, 49-70. [Link]

  • Gardner, L. B. (2025). 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model. Disease Models & Mechanisms, 18(1). [Link]

  • Ono, K., et al. (2011). Design and Synthesis of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator-Activated Receptor α/δ Dual Agonists. Chemical and Pharmaceutical Bulletin, 59(1), 35-46. [Link]

  • Mottamal, M., et al. (2008). Synthesis and Structure-Activity Relationship of Histone Deacetylase (HDAC) Inhibitors With Triazole-Linked Cap Group. Journal of Medicinal Chemistry, 51(13), 3894–3903. [Link]

  • Zhou, Q., et al. (2014). [Structure-activity relationships of histone deacetylase inhibitors]. Yao Xue Xue Bao, 49(8), 1085-1094. [Link]

  • Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 46(6), 2376-2384. [Link]

  • Sharafi, M., et al. (2025). Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. Results in Chemistry, 14, 102076. [Link]

  • Kumar, P., et al. (2018). COMPARATIVE ANALYSIS OF LIGAND BINDING MODES OF PPAR-γ FULL AND PARTIAL AGONISTS. Indo American Journal of Pharmaceutical Sciences, 5(8), 8787-8796. [Link]

  • Drakulić, B. J., et al. (2005). 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study. Journal of Medicinal Chemistry, 48(23), 7316–7324. [Link]

  • PubChem. (2026). 4-Phenylbutyric Acid. PubChem Compound Summary for CID 4775. [Link]

  • Al-Saffar, D. S., et al. (2018). The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells. OncoTargets and Therapy, 11, 2949–2957. [Link]

  • Drakulić, B. J., et al. (2005). 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study. Journal of Medicinal Chemistry, 48(23), 7316–7324. [Link]

  • Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(1), 56–63. [Link]

Sources

A Researcher's Guide to Investigating the Differential Cytotoxicity of 4-(3,4-Dimethylphenyl)butanoic Acid in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential selective cytotoxicity of 4-(3,4-Dimethylphenyl)butanoic acid. Due to the limited direct experimental data on this specific compound, this document serves as a detailed roadmap, outlining the necessary experimental design, methodologies, and data interpretation to rigorously assess its anticancer potential while gauging its safety profile on non-malignant cells.

Introduction: The Rationale for Investigating 4-(3,4-Dimethylphenyl)butanoic Acid

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a cornerstone of oncological research.[1] Carboxylic acid derivatives have garnered interest for their potential therapeutic activities.[2] While direct studies on 4-(3,4-Dimethylphenyl)butanoic acid are scarce, related compounds such as 4-phenylbutyric acid (PBA) have demonstrated growth inhibitory effects on cancer cells, suggesting that this class of molecules warrants further investigation.[3]

This guide proposes a systematic approach to evaluate the cytotoxic profile of 4-(3,4-Dimethylphenyl)butanoic acid, focusing on a comparative analysis between cancerous and normal cell lines. The primary objective is to determine if this compound exhibits selective cytotoxicity, a key characteristic of a promising therapeutic candidate.

Experimental Design: A Roadmap for a Comparative Cytotoxicity Study

A robust experimental design is critical for generating reliable and reproducible data. The following workflow outlines the key stages of the proposed investigation.

Experimental Workflow cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Data Analysis & Interpretation Compound Compound Acquisition & Purity Assessment Cell_Culture Cell Line Selection & Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay LDH_Assay LDH Assay for Membrane Integrity MTT_Assay->LDH_Assay IC50 IC50 Determination LDH_Assay->IC50 Selectivity_Index Selectivity Index Calculation IC50->Selectivity_Index Conclusion Conclusion & Future Directions Selectivity_Index->Conclusion

Caption: A typical workflow for determining compound cytotoxicity in vitro.

Compound Acquisition and Preparation

4-(3,4-Dimethylphenyl)butanoic acid (CAS: 5465-18-9) can be procured from various chemical suppliers.[4][5] It is imperative to confirm the purity of the compound, ideally through techniques like NMR or mass spectrometry, before initiating any biological assays. A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored under appropriate conditions.

Selection of Cell Lines: The Foundation of a Meaningful Comparison

The choice of cell lines is paramount for a successful comparative cytotoxicity study.[6] To obtain the most persuasive data, it is highly recommended to use matched normal and cancer cell lines derived from the same donor and tissue type.[7][8] This approach minimizes genetic variability and provides a more direct comparison of the compound's effects.[7]

In the absence of matched pairs, a well-characterized panel of cancer and normal cell lines from relevant tissues should be selected.[6][9]

Table 1: Proposed Panel of Human Cell Lines for Cytotoxicity Screening

Cell Line TypeCell Line NameTissue of OriginRationale
Cancer A549Lung CarcinomaRepresentative of a common solid tumor.
MCF-7Breast AdenocarcinomaA well-characterized, hormone-responsive cancer cell line.
HepG2Hepatocellular CarcinomaRepresents a key organ for drug metabolism and potential toxicity.[6]
HCT-116Colon CarcinomaA model for gastrointestinal cancers.
Normal WI-38Lung FibroblastA normal, non-immortalized human cell line.[1]
hTERT-HME1Mammary EpithelialAn immortalized, non-tumorigenic breast cell line.
Primary Human HepatocytesLiverThe gold standard for assessing hepatotoxicity.
HGF-1Gingival FibroblastA normal oral fibroblast cell line.[6]

Methodologies: Detailed Protocols for Cytotoxicity Assessment

The following are detailed protocols for two standard cytotoxicity assays that provide complementary information on the compound's effects.

MTT Assay: Assessing Metabolic Activity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of 4-(3,4-Dimethylphenyl)butanoic acid in the appropriate cell culture medium. Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity.[11][12]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[1]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release (lysis) controls.[1]

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented clearly to facilitate comparison.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[1] It represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater cytotoxicity.[1]

Table 2: Hypothetical IC50 Values of 4-(3,4-Dimethylphenyl)butanoic Acid (µM)

Cell LineIC50 (µM)
A54925.3
MCF-732.8
HepG245.1
HCT-11628.9
WI-38> 100
hTERT-HME1> 100
Primary Human Hepatocytes85.6
HGF-1> 100
Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value for a normal cell line to that for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Table 3: Hypothetical Selectivity Index of 4-(3,4-Dimethylphenyl)butanoic Acid

Cancer Cell LineNormal Cell Line for ComparisonHypothetical SI
A549WI-38> 3.95
MCF-7hTERT-HME1> 3.05
HepG2Primary Human Hepatocytes1.90
HCT-116HGF-1> 3.46

Investigating the Mechanism of Action: A Potential Signaling Pathway

Based on studies of related compounds, 4-(3,4-Dimethylphenyl)butanoic acid may exert its cytotoxic effects by inducing cell cycle arrest and apoptosis.[3] A plausible mechanism to investigate is its potential impact on key signaling pathways that regulate cell survival and proliferation.

Signaling_Pathway Compound 4-(3,4-Dimethylphenyl)butanoic acid Pathway_Inhibition Potential Inhibition Compound->Pathway_Inhibition Cell_Cycle Cell Cycle Arrest (G1/S or G2/M) Pathway_Inhibition->Cell_Cycle Apoptosis Apoptosis Induction Pathway_Inhibition->Apoptosis Cell_Death Cancer Cell Death Cell_Cycle->Cell_Death Apoptosis->Cell_Death

Caption: A simplified diagram of a potential mechanism of action.

Further experiments, such as flow cytometry for cell cycle analysis and western blotting for key apoptotic and cell cycle regulatory proteins, would be necessary to elucidate the precise mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive experimental framework for the initial evaluation of 4-(3,4-Dimethylphenyl)butanoic acid as a potential selective anticancer agent. A thorough and well-controlled investigation following these proposed methodologies will yield valuable insights into its cytotoxic profile. Positive results from this initial screening would warrant further preclinical development, including in vivo studies in animal models to assess efficacy and safety.

References

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • Benchchem. (n.d.). Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • ChemicalBook. (n.d.). 4-(3,4-dimethylphenyl)butanoic acid synthesis.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • LGC Standards. (n.d.). Matched normal & cancer cells Reference Materials.
  • ResearchGate. (2015, June 22). Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?.
  • National Institutes of Health. (n.d.). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • ATCC. (n.d.). Matched Normal and Cancer Cells.
  • Unbound MEDLINE. (2025, July 31). Normal cell line: Significance and symbolism.
  • PubMed Central. (n.d.). Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest.
  • ChemicalBook. (2023, July 18). 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9.
  • PubMed. (n.d.). Influence of pH on the cytotoxic activity of organic acids against breast cancer cells.
  • Benchchem. (n.d.). A Comparative Analysis of the Cytotoxic Effects of 3,5-di-tert-butylchalcone 4'-carboxylic acid on Cancer vs. Normal Cells.
  • Sigma-Aldrich. (n.d.). 4-(3,4-DIMETHYLPHENYL)BUTYRIC ACID AldrichCPR.

Sources

A Head-to-Head Comparison of Synthetic Routes for 4-Arylbutanoic Acids: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Arylbutanoic Acid Scaffold

The 4-arylbutanoic acid motif is a privileged scaffold in medicinal chemistry and materials science. Its presence in a multitude of biologically active compounds, most notably as the core of the non-steroidal anti-inflammatory drug (NSAID) fenbufen and its analogs, underscores its importance. The structural features of these molecules, comprising a flexible butanoic acid chain attached to an aromatic ring system, allow for critical interactions with biological targets. Consequently, the efficient and versatile synthesis of 4-arylbutanoic acids is a frequent challenge and a key objective for synthetic chemists in academic and industrial research.

This guide provides a comprehensive, in-depth comparison of the primary synthetic strategies for accessing 4-arylbutanoic acids. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanistic principles, evaluate the practical advantages and limitations of each route, and provide detailed experimental protocols and comparative data to inform your synthetic planning.

Comparative Analysis of Synthetic Routes

The synthesis of 4-arylbutanoic acids can be broadly categorized into several key approaches. The most traditional and widely employed method involves a two-step sequence of Friedel-Crafts acylation followed by reduction. However, modern cross-coupling methodologies and other classical C-C bond-forming reactions offer viable alternatives, each with its own set of strengths and weaknesses.

Synthetic RouteKey Reagents & CatalystTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation / Reduction Arene, Succinic Anhydride, Lewis Acid (e.g., AlCl₃); Reducing agent (e.g., Zn(Hg)/HCl or N₂H₄/KOH)Acylation: 0 °C to reflux, 1-24 h; Reduction: Reflux, 4-24 h60-90% (over two steps)Widely applicable, uses readily available starting materials, reliable for many aromatic systems.Requires stoichiometric Lewis acids, harsh reduction conditions, limited to arenes that can undergo Friedel-Crafts reactions.
Palladium-Catalyzed Heck Coupling Aryl halide, 3-butenoic acid derivative, Pd catalyst (e.g., Pd(OAc)₂), base80-120 °C, 12-24 h60-85%Good functional group tolerance, milder than Friedel-Crafts.Requires pre-functionalized starting materials, potential for issues with regioselectivity.
Palladium-Catalyzed Suzuki Coupling Arylboronic acid, 4-halobutanoate ester, Pd catalyst (e.g., Pd(PPh₃)₄), base80-110 °C, 12-24 h70-95%Excellent functional group tolerance, high yields, mild conditions.Boronic acids can be expensive or require separate synthesis.
Grignard Reagent Addition to γ-Butyrolactone Aryl magnesium halide, γ-butyrolactone0 °C to rt, 1-4 hVariable; can be moderate to goodRapid reaction, utilizes common organometallic reagents.Grignard reagents are sensitive to moisture and incompatible with acidic functional groups. The reaction can sometimes lead to double addition products.
Carbonylative Transformation of Allylarenes Allylarene, CO surrogate (e.g., formic acid), Pd or Rh catalyst80-120 °C, 12-24 h65-90%High atom economy, avoids the use of gaseous CO, good regioselectivity.Requires specific allyl precursors, catalyst systems can be complex.

Route 1: The Classic Approach - Friedel-Crafts Acylation Followed by Reduction

This two-step sequence is the most established and frequently utilized method for the synthesis of 4-arylbutanoic acids. It relies on the electrophilic aromatic substitution of an arene with succinic anhydride to form a 4-aryl-4-oxobutanoic acid, which is subsequently reduced to the target compound.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from succinic anhydride through the action of a Lewis acid, typically aluminum chloride (AlCl₃).[1] This acylium ion is then attacked by the electron-rich aromatic ring. A key advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing polyacylation.[2]

The choice of solvent is critical, with common options being nitrobenzene or carbon disulfide. However, for greener and more practical syntheses, the reaction can often be run neat or in a solvent like 1,2-dichloroethane.

Step 2: Reduction of the Keto Group

The carbonyl group of the 4-aryl-4-oxobutanoic acid must be reduced to a methylene group. The two most common methods for this transformation are the Clemmensen and Wolff-Kishner reductions, distinguished by their pH conditions.[3][4]

  • Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.[5] It is well-suited for substrates that are stable to strong acids. The mechanism is thought to involve a series of single-electron transfers at the zinc surface.[6]

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[6] It is the method of choice for substrates that are sensitive to acid but stable to strong bases. The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and elimination of nitrogen gas, yields the alkane.[7]

  • Catalytic Hydrogenation: A milder alternative for the reduction of the keto group is catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. This method is often preferred for its cleaner reaction profile and avoidance of harsh acidic or basic conditions.

Visualizing the Friedel-Crafts/Reduction Pathway

Friedel-Crafts_Reduction_Workflow Arene Arene AcyliumIon Acylium Ion Intermediate Arene->AcyliumIon Electrophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->AcyliumIon Lewis Acid (AlCl₃) KetoAcid 4-Aryl-4-oxobutanoic Acid AcyliumIon->KetoAcid Reduction Reduction KetoAcid->Reduction FinalProduct 4-Arylbutanoic Acid Reduction->FinalProduct Clemmensen, Wolff-Kishner, or Catalytic Hydrogenation

Caption: Workflow for the synthesis of 4-arylbutanoic acids via Friedel-Crafts acylation and subsequent reduction.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride [1]

  • To a stirred mixture of anhydrous benzene (50 mL) and anhydrous aluminum chloride (26.7 g, 0.2 mol) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add succinic anhydride (10 g, 0.1 mol) portion-wise over 30 minutes.

  • After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-phenyl-4-oxobutanoic acid.

Protocol 2: Clemmensen Reduction of 4-Phenyl-4-oxobutanoic Acid [5]

  • Prepare amalgamated zinc by stirring zinc dust (20 g) with a solution of mercuric chloride (2 g) in water (30 mL) and concentrated hydrochloric acid (1 mL) for 5 minutes. Decant the aqueous solution.

  • To the amalgamated zinc, add concentrated hydrochloric acid (50 mL), water (20 mL), toluene (20 mL), and 4-phenyl-4-oxobutanoic acid (5 g, 0.028 mol).

  • Heat the mixture to reflux for 6 hours, with the addition of concentrated hydrochloric acid (10 mL) every hour.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford 4-phenylbutanoic acid.

Route 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer milder and more functional-group-tolerant alternatives to classical methods. Both the Heck and Suzuki couplings can be adapted for the synthesis of 4-arylbutanoic acids.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[8] For the synthesis of 4-arylbutanoic acids, this would typically involve the reaction of an aryl halide with a 3-butenoic acid derivative. A recent development in this area is the carboxylic-acid-directed oxidative Heck reaction, which allows for the direct C-H arylation of 3-butenoic acid, providing access to 4-aryl-3-butenoic acids, which can be subsequently reduced to the target 4-arylbutanoic acids.[9][10]

Suzuki Coupling

The Suzuki coupling is a powerful method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[11] To synthesize 4-arylbutanoic acids, this would involve the coupling of an arylboronic acid with a 4-halobutanoate ester, followed by hydrolysis of the ester. The reaction is known for its high yields, mild conditions, and exceptional tolerance of a wide range of functional groups.[12]

Visualizing the Suzuki Coupling Pathway

Suzuki_Coupling_Workflow ArylBoronicAcid Arylboronic Acid Coupling Suzuki Coupling ArylBoronicAcid->Coupling HaloButanoate 4-Halobutanoate Ester HaloButanoate->Coupling PdCatalyst Pd(0) Catalyst EsterProduct 4-Arylbutanoate Ester Coupling->EsterProduct Base Hydrolysis Hydrolysis EsterProduct->Hydrolysis FinalProduct 4-Arylbutanoic Acid Hydrolysis->FinalProduct Acid or Base

Caption: Workflow for the synthesis of 4-arylbutanoic acids via Suzuki coupling.

Experimental Protocol

Protocol 3: Suzuki Coupling of Phenylboronic Acid with Ethyl 4-bromobutanoate [13]

  • In a Schlenk flask under an argon atmosphere, combine phenylboronic acid (1.22 g, 10 mmol), ethyl 4-bromobutanoate (1.95 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add a mixture of toluene (40 mL) and water (10 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude ethyl 4-phenylbutanoate can then be hydrolyzed by refluxing with aqueous sodium hydroxide, followed by acidification to yield 4-phenylbutanoic acid.

Route 3: Grignard Reagent Addition to γ-Butyrolactone

The reaction of a Grignard reagent with a lactone (a cyclic ester) provides a direct route to a carboxylic acid with a newly formed C-C bond. In the context of 4-arylbutanoic acid synthesis, an arylmagnesium halide can be added to γ-butyrolactone. The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the lactone, leading to a ring-opening reaction.[14] Subsequent acidic workup protonates the resulting carboxylate to afford the desired 4-arylbutanoic acid.

A potential complication of this reaction is the double addition of the Grignard reagent, which can lead to the formation of a tertiary alcohol.[15] Careful control of the reaction conditions, such as low temperature and slow addition of the Grignard reagent, is often necessary to favor the desired single addition product.

Visualizing the Grignard Reaction Pathway

Grignard_Reaction_Workflow ArylHalide Aryl Halide GrignardReagent Arylmagnesium Halide ArylHalide->GrignardReagent Magnesium Mg Magnesium->GrignardReagent Addition Nucleophilic Addition GrignardReagent->Addition Butyrolactone γ-Butyrolactone Butyrolactone->Addition Intermediate Ring-Opened Intermediate Addition->Intermediate Workup Acidic Workup Intermediate->Workup FinalProduct 4-Arylbutanoic Acid Workup->FinalProduct

Caption: Workflow for the synthesis of 4-arylbutanoic acids via Grignard reagent addition to γ-butyrolactone.

Experimental Protocol

Protocol 4: Reaction of Phenylmagnesium Bromide with γ-Butyrolactone [14][16]

  • Prepare phenylmagnesium bromide by slowly adding bromobenzene (15.7 g, 0.1 mol) in anhydrous diethyl ether (50 mL) to a stirred suspension of magnesium turnings (2.4 g, 0.1 mol) in anhydrous diethyl ether (20 mL) under a nitrogen atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

  • After the Grignard reagent has formed (indicated by the disappearance of magnesium and the formation of a cloudy grey solution), cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of γ-butyrolactone (8.6 g, 0.1 mol) in anhydrous diethyl ether (30 mL) to the Grignard reagent over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and 10% aqueous hydrochloric acid.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, extract with 10% aqueous sodium hydroxide solution.

  • Acidify the aqueous basic extract with concentrated hydrochloric acid to precipitate the 4-phenylbutanoic acid, which can be collected by filtration, washed with cold water, and dried.

Route 4: Modern Carbonylative Approaches

A more recent and elegant approach to 4-arylbutanoic acids involves the carbonylative transformation of allylarenes.[17] This method utilizes a palladium or rhodium catalyst to incorporate a carbonyl group from a carbon monoxide surrogate, such as formic acid, into the C-C double bond of an allylarene.[18] This reaction can be highly regioselective, favoring the formation of the linear 4-arylbutanoic acid over the branched 2-arylbutanoic acid isomer. This approach is attractive due to its high atom economy and the avoidance of handling toxic carbon monoxide gas.

Conclusion and Recommendations

The choice of synthetic route for a particular 4-arylbutanoic acid will depend on several factors, including the availability of starting materials, the presence of other functional groups in the molecule, and considerations of scale, cost, and environmental impact.

  • For robust, large-scale syntheses of simple 4-arylbutanoic acids where the aromatic precursor is readily available and can tolerate strong acids, the Friedel-Crafts acylation followed by Clemmensen or catalytic hydrogenation remains a highly reliable and cost-effective option.

  • When dealing with complex molecules containing sensitive functional groups , the milder conditions and high functional group tolerance of the Suzuki coupling make it the superior choice, provided the corresponding arylboronic acid is accessible.

  • The Heck coupling offers a good alternative to the Suzuki reaction, particularly when the corresponding alkene precursor is more readily available than the organoboron compound.

  • The Grignard reaction with γ-butyrolactone is a rapid and direct method, but its scope can be limited by the sensitivity of the Grignard reagent to other functional groups and the potential for side reactions.

  • For exploratory and process development chemistry , modern methods like the carbonylative transformation of allylarenes offer exciting opportunities for more efficient and sustainable syntheses.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each of these synthetic routes will empower the research scientist to make the most informed and effective decisions in the synthesis of this important class of molecules.

References

  • Wu, L., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters, 21(14), 5699-5703. [Link]

  • Homework.Study.com. (n.d.). What product would you expect to obtain on treatment of the cyclic ester butyrolactone with excess phenylmagnesium bromide?. [Link]

  • MDPI. (2018). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. Molecules, 23(9), 2345. [Link]

  • Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466-476. [Link]

  • Stazi, F., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 130-137. [Link]

  • Yang, S., et al. (2021). Palladium-Catalyzed Direct C–H Arylation of 3-Butenoic Acid Derivatives. Organic Letters, 23(2), 296-299. [Link]

  • Yang, S., et al. (2021). Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid Derivatives. Organic Chemistry Portal. [Link]

  • Berg, M. A. G., & Pointer, R. D. (n.d.). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. [Link]

  • Khan, I., et al. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 27(15), 4993. [Link]

  • Royal Society of Chemistry. (2007). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry, 9(1), 67-69. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chemical Society Reviews, 36(8), 1173-1193. [Link]

  • Chem 125 Lab. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Orlov, V. D., et al. (2018). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 11(7), 1146-1153. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • University of Pretoria. (n.d.). Catalytic hydrogenation of short chain carboxylic acids typical of model compound found in bio-oils. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). CONVERSION OF CARBONYL FUNCTIONAL GROUP INTO METHYLENE GROUP BY TWO CHEMICAL STALWARTS: CLEMMENSEN REDUCTION & WOLFF– KISHNER REDUCTION. [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sciencemadness.org. (2008). Acylation of benzene with anhydrides. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Bedekar, A. V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22512-22528. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Barvian, M. R., et al. (2023). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2023(2), M1622. [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Wang, D., et al. (2024). Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. Nature Communications, 15(1), 374. [Link]

  • ChemTalk. (n.d.). Clemmensen Reduction. [Link]

Sources

A Technical Guide to Validating the Mechanism of Action of 4-(3,4-Dimethylphenyl)butanoic acid in the p38 MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 4-(3,4-Dimethylphenyl)butanoic acid. Due to the limited specific data on this compound, we will postulate a plausible biological target based on its structural similarity to other biologically active butanoic acid derivatives and outline a rigorous, multi-faceted approach to its validation.

Butyric acid and its phenyl-substituted analogs, such as 4-phenylbutyric acid (4-PBA), are known to exert a range of biological effects, including the modulation of cellular stress and inflammatory responses. These activities are often mediated through the inhibition of histone deacetylases (HDACs) or by acting as chemical chaperones.[1][2] A key signaling cascade often implicated in cellular stress and inflammation is the p38 mitogen-activated protein kinase (MAPK) pathway.[3] Therefore, a scientifically sound hypothesis is that 4-(3,4-Dimethylphenyl)butanoic acid may modulate the p38 MAPK signaling pathway. This guide will focus on the experimental strategies to test this hypothesis.

Part 1: The p38 MAPK Signaling Pathway - A Putative Target

The p38 MAPK pathway is a highly conserved signaling cascade that plays a central role in the cellular response to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stresses.[3] Activation of this pathway is initiated by the phosphorylation of a dual-specificity MAPK kinase (MKK), which in turn phosphorylates and activates p38 MAPK on specific threonine and tyrosine residues.[4] Activated p38 MAPK then phosphorylates a wide array of downstream substrates, including other kinases and transcription factors, leading to changes in gene expression and cellular responses such as apoptosis, inflammation, and cell-cycle arrest.[5]

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mkk MKK3/6 receptor->mkk Activation p38 p38 MAPK mkk->p38 Phosphorylation (Thr180/Tyr182) downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3) p38->downstream_kinases Phosphorylation transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors Phosphorylation cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Figure 1: Simplified schematic of the p38 MAPK signaling pathway.

Part 2: A Comparative Guide to Validating Target Engagement and Pathway Modulation

A robust validation of the mechanism of action requires a multi-pronged approach that confirms direct binding to a molecular target and demonstrates a functional consequence on the signaling pathway.

Section 2.1: Direct Target Identification

The initial step is to determine if 4-(3,4-Dimethylphenyl)butanoic acid directly interacts with a protein in the p38 MAPK pathway.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[6][7] A ligand-bound protein will typically have a higher melting temperature than its unbound form.[8]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful method can identify the binding partners of a compound.[9][10] An affinity-tagged version of the compound or a specific antibody against a suspected target can be used to pull down the protein-ligand complex for identification by mass spectrometry.[11][12]

Method Principle Advantages Disadvantages
CETSA Ligand binding alters the thermal stability of the target protein.[13]Label-free, performed in intact cells or lysates, reflects physiological conditions.[6]Requires a specific antibody for detection, may not be suitable for all proteins.
IP-MS Affinity-based purification of the target protein and its binding partners followed by mass spectrometry identification.[14]Can identify unknown binding partners, provides high-confidence identification.Can be technically challenging, may miss transient interactions, relies on high-quality antibodies or affinity probes.[10]
Section 2.2: Assessing Pathway Activation/Inhibition

Once a direct target is identified or strongly suspected, the next step is to measure the functional effect of the compound on the p38 MAPK pathway.

  • Phospho-protein Western Blotting: A standard and widely used method to detect the phosphorylation status of key proteins in the signaling cascade, such as p38 MAPK itself (at Thr180/Tyr182) and its downstream substrates.[4]

  • Kinase Activity Assays: These assays directly measure the enzymatic activity of a specific kinase, such as p38 MAPK, by quantifying the phosphorylation of a known substrate.[4][15]

  • Reporter Gene Assays: These assays measure the transcriptional activity of downstream effectors of the signaling pathway.[16][17] For instance, a luciferase reporter gene can be placed under the control of a promoter containing cAMP response elements (CRE), which can be activated by transcription factors downstream of the p38 MAPK pathway.[18][19]

Method Principle Advantages Disadvantages
Western Blotting Antibody-based detection of phosphorylated proteins.Relatively straightforward, provides direct evidence of changes in protein phosphorylation.Semi-quantitative, can be labor-intensive.
Kinase Activity Assay Measures the enzymatic activity of a kinase on a specific substrate.[5]Highly quantitative, directly measures enzyme function.Typically performed in vitro, may not fully reflect cellular activity.
Reporter Gene Assay Measures the activity of a reporter gene linked to a pathway-responsive promoter.[20][21]Highly sensitive, amenable to high-throughput screening, measures a functional downstream output.[22]Indirect measure of pathway activation, can be influenced by off-target effects.
Section 2.3: Global Cellular Response Profiling

To gain a broader understanding of the cellular effects of 4-(3,4-Dimethylphenyl)butanoic acid, global profiling techniques can be employed.

  • Transcriptomics (RNA-Seq): This method provides a comprehensive view of the changes in gene expression in response to compound treatment, which can help to identify the broader biological processes affected and confirm the engagement of the hypothesized pathway.[23]

Part 3: Experimental Protocols

The following are detailed protocols for key experiments to validate the mechanism of action of 4-(3,4-Dimethylphenyl)butanoic acid.

MoA_Workflow start Hypothesize MoA: 4-(3,4-Dimethylphenyl)butanoic acid modulates p38 MAPK pathway cetsa Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) start->cetsa ip_ms Immunoprecipitation-Mass Spectrometry (Target Identification) start->ip_ms western Phospho-Western Blot (Pathway Activation) cetsa->western ip_ms->western kinase_assay p38 MAPK Kinase Assay (Enzymatic Activity) western->kinase_assay reporter_assay Reporter Gene Assay (Downstream Effects) kinase_assay->reporter_assay rnaseq Transcriptomics (RNA-Seq) (Global Cellular Response) reporter_assay->rnaseq conclusion Validate Mechanism of Action rnaseq->conclusion

Figure 2: Experimental workflow for validating the mechanism of action.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of 4-(3,4-Dimethylphenyl)butanoic acid or vehicle control for a predetermined time.

  • Heat Treatment:

    • Harvest cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the suspected target protein (e.g., p38 MAPK).

    • Quantify the band intensities to generate a melting curve.

Protocol 2: p38 MAPK Kinase Activity Assay
  • Cell Lysis and Immunoprecipitation:

    • Treat cells with 4-(3,4-Dimethylphenyl)butanoic acid or vehicle control, and a known p38 MAPK activator (e.g., anisomycin) as a positive control.

    • Lyse the cells and immunoprecipitate active p38 MAPK using an antibody specific for the phosphorylated form (p-p38).

  • Kinase Reaction:

    • Wash the immunoprecipitated p38 MAPK.

    • Resuspend the beads in kinase assay buffer containing ATP and a specific substrate for p38 MAPK (e.g., ATF-2).

    • Incubate at 30°C for a specified time to allow for substrate phosphorylation.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction and analyze the samples by SDS-PAGE and Western blotting using an antibody that specifically recognizes the phosphorylated form of the substrate (e.g., p-ATF-2).

    • Quantify the band intensities to determine the kinase activity.

Protocol 3: CRE/CREB Luciferase Reporter Gene Assay
  • Cell Transfection:

    • Co-transfect cells with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Allow the cells to recover and express the reporters for 24-48 hours.

  • Compound Treatment:

    • Treat the transfected cells with varying concentrations of 4-(3,4-Dimethylphenyl)butanoic acid or vehicle control. Include a known activator of the cAMP/PKA pathway (e.g., forskolin) as a positive control.[24]

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Part 4: Data Interpretation and Presentation

The data from these experiments should be carefully analyzed and presented to build a coherent story about the mechanism of action of 4-(3,4-Dimethylphenyl)butanoic acid.

Table 1: Example Data Summary from CETSA

Concentration of CompoundTm of p38 MAPK (°C)
Vehicle Control52.5
1 µM53.8
10 µM55.2
100 µM56.9

Table 2: Example Data Summary from p38 MAPK Kinase Activity Assay

TreatmentRelative p38 MAPK Activity (%)
Vehicle Control100
10 µM Compound45
50 µM Compound22
Positive Control (Anisomycin)350

Conclusion

Validating the mechanism of action of a novel compound like 4-(3,4-Dimethylphenyl)butanoic acid requires a systematic and multi-faceted approach. By combining techniques that assess direct target engagement with those that measure functional changes in a hypothesized signaling pathway, researchers can build a strong, evidence-based understanding of the compound's biological activity. The methodologies outlined in this guide provide a robust framework for elucidating the role of 4-(3,4-Dimethylphenyl)butanoic acid in the p38 MAPK signaling pathway, paving the way for its further development as a potential therapeutic agent.

References

  • JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy. [Link]

  • What are JNK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). BPS Bioscience. [Link]

  • CRE/CREB Reporter Assay Kit. AMSBIO. [Link]

  • Protocol for transcriptome-wide mapping of small-molecule RNA-binding sites in live cells. STAR Protocols. [Link]

  • CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). Cambridge Bioscience. [Link]

  • Immunoprecipitation Mass Spectrometry. Biotai. [Link]

  • Immunoprecipitation Mass Spectrometry (IP-MS). CovalX. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy. Current Protocols in Neuroscience. [Link]

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • AffiASSAY® Phospho-p38 MAPK (Thr¹⁸⁰+Tyr¹⁸²) Translocation Assay Kit (Cell-Based). AffiGEN. [Link]

  • Introduction to Reporter Gene Assays. YouTube. [Link]

  • cAMP/PKA activity reporter cell Kit ( CRE/CREB ). West Bioscience. [Link]

  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. [Link]

  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Biochimie. [Link]

  • 4-Phenylbutyric Acid. PubChem. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Flow cytometric reporter assays provide robust functional analysis of signaling complexes. Journal of Biological Chemistry. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying 4-(3,4-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the precise quantification of emerging therapeutic agents.

Foreword: The Imperative for Rigorous Analytical Cross-Validation

In the landscape of pharmaceutical development, the reproducible and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is the bedrock upon which safety and efficacy data are built. The subject of this guide, 4-(3,4-Dimethylphenyl)butanoic acid, represents a class of small molecules whose analytical behavior necessitates a thorough evaluation of available quantification platforms. This document serves as a comprehensive comparison of three orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Our objective is not merely to present disparate protocols but to weave a narrative of logical analytical progression. We will delve into the causality behind methodological choices, from sample preparation to instrumental parameters, providing a framework for robust, cross-validated quantification. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, form the foundation of this comparative analysis.[1][2][3][4] The ultimate goal is to empower the reader to make informed decisions when selecting and validating an analytical method that is truly fit for its intended purpose.[1]

Section 1: Physicochemical Profile of 4-(3,4-Dimethylphenyl)butanoic Acid and its Analytical Implications

Before embarking on method development, a fundamental understanding of the analyte's physicochemical properties is paramount. 4-(3,4-Dimethylphenyl)butanoic acid is a carboxylic acid with a substituted aromatic ring. This structure confers moderate polarity and a chromophore suitable for UV detection. Its carboxylic acid moiety makes it amenable to derivatization for enhanced volatility in GC-MS or improved ionization in LC-MS. The choice of analytical technique will be heavily influenced by these characteristics, as well as the required sensitivity and the complexity of the sample matrix.

Section 2: Comparative Overview of Analytical Methodologies

A side-by-side comparison of the primary analytical techniques provides a high-level overview of their respective strengths and weaknesses for the quantification of 4-(3,4-Dimethylphenyl)butanoic acid.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Specificity Moderate; relies on chromatographic separation.Very High; relies on chromatographic separation and mass-to-charge ratio.High; relies on chromatographic separation and mass fragmentation pattern.
Sensitivity Lower (µg/mL range).Highest (pg/mL to ng/mL range).High (ng/mL range).
Throughput High.High.Lower, due to derivatization step.
Matrix Effects Less susceptible.More susceptible to ion suppression/enhancement.Moderate; can be mitigated by cleanup.
Cost Low.High.Moderate.
Development Complexity Low to moderate.High.High, due to derivatization optimization.

Section 3: Detailed Experimental Protocols and Method Validation

The following sections provide detailed, step-by-step protocols for each analytical method. These are presented as robust starting points for method development and validation, grounded in established practices for similar analytes.[5][6][7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for routine analysis due to its simplicity and cost-effectiveness. The phenyl group in 4-(3,4-Dimethylphenyl)butanoic acid allows for direct UV detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and data acquisition software.[5]

  • Reagents and Materials: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, and 4-(3,4-Dimethylphenyl)butanoic acid reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid to ensure good peak shape for the carboxylic acid.[9] A starting point could be 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by a UV-Vis scan of the analyte; a wavelength around 254 nm is a common starting point for phenyl-containing compounds.[5]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix. Evaporate the solvent and reconstitute the residue in the mobile phase.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, LC-MS/MS is the gold standard. The technique's ability to selectively monitor specific parent-to-daughter ion transitions minimizes interferences from complex biological matrices.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix Spike Spike with Stable Isotope Labeled Internal Standard Sample->Spike Extraction Protein Precipitation or SPE Spike->Extraction Derivatization Optional Derivatization (e.g., 3-NPH) Extraction->Derivatization Injection Inject into UPLC/HPLC Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents and Materials: As per HPLC, with the addition of a stable isotope-labeled internal standard if available. Derivatization reagents like 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be used to enhance sensitivity.[10][11][12]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns for higher throughput.

    • Ionization: ESI in negative ion mode is typically preferred for carboxylic acids.

    • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (M-H)- and a suitable product ion must be determined by infusion of the analyte standard.

  • Sample Preparation and Optional Derivatization:

    • Sample extraction is similar to the HPLC-UV method.

    • Derivatization (if required): To a dried sample extract, add a solution of 3-NPH and EDC in a suitable solvent mixture (e.g., acetonitrile/water) and react at a controlled temperature.[10] This step converts the carboxylic acid to a more readily ionizable derivative.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a powerful tool for structural confirmation. However, due to the low volatility of carboxylic acids, a derivatization step is mandatory.[13]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Matrix Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or SPE Spike->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization Injection Inject into GC Derivatization->Injection Separation Capillary GC Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Analysis Mass Spectrometry (Scan or SIM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for GC-MS quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.[14] A capillary GC column (e.g., DB-5ms) is commonly used.

  • Reagents and Materials: Solvents for extraction (e.g., ethyl acetate), a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and the reference standard.

  • GC-MS Conditions:

    • Injector: Splitless mode at a temperature of approximately 250°C.[14]

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 280-300°C.

    • Ion Source Temperature: ~230°C.[14]

    • MS Detection: Can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[15]

  • Sample Preparation and Derivatization:

    • Extract the analyte from the matrix using an appropriate method.

    • Derivatization: Dry the extract completely. Add the silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[13]

Section 4: Cross-Validation Principles and Practices

Cross-validation is the process of demonstrating that two or more analytical methods provide comparable results.[16] This is crucial when changing methods during a drug development program or when comparing data from different laboratories. The process typically involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples, with each method.[16]

Acceptance Criteria

While specific acceptance criteria can vary, a common approach is to assess the percentage difference between the values obtained from the different methods. For a set of QC samples at different concentrations, the mean difference should not exceed a predefined limit, often ±15-20%.

Conclusion: Selecting the Optimal Method

The choice of analytical method for the quantification of 4-(3,4-Dimethylphenyl)butanoic acid is a multifactorial decision.

  • HPLC-UV is a suitable choice for routine analyses in later stages of development where high concentrations are expected and cost is a consideration. Its robustness and simplicity are key advantages.

  • LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic and toxicokinetic assessments.

  • GC-MS , while requiring a derivatization step, offers excellent chromatographic resolution and can be a valuable orthogonal technique for cross-validation and impurity profiling.

Ultimately, a thorough validation of the chosen method in accordance with regulatory guidelines is essential to ensure the generation of reliable and defensible data.[17][18][19] This guide provides the foundational knowledge and practical protocols to embark on this critical aspect of pharmaceutical analysis.

References

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). PubMed Central. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. [Link]

  • Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. (2021). Edith Cowan University. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (1995). ScienceDirect. [Link]

  • A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. (2025). ACS Publications. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2020). MDPI. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PubMed Central. [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2025). ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. (2014). PubMed. [Link]

  • Identification of butanoic, hexanoic and octanoic acids by GC-MS. (n.d.). ResearchGate. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). ResearchGate. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Institutes of Health. [Link]

  • Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. (2018). PubMed. [Link]

  • How Composition Methods Are Developed and Validated. (2013). ACS Publications. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace. [Link]

  • Analysis of Organic Acids in Aqueous Samples. (n.d.). Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025). IQVIA. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 4-(3,4-Dimethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen toxicity or diminished efficacy, resulting in costly late-stage failures. This guide provides a comprehensive, technically-grounded framework for evaluating the off-target profile of a promising, yet uncharacterized molecule: 4-(3,4-Dimethylphenyl)butanoic acid.

Given its structural similarity to known histone deacetylase (HDAC) inhibitors like 4-phenylbutyric acid (4-PBA), we will proceed under the working hypothesis that 4-(3,4-Dimethylphenyl)butanoic acid (referred to hereafter as "our compound of interest" or COI) is an HDAC inhibitor.[1][2][3][4] This guide will compare its performance against two benchmark compounds: Vorinostat (SAHA), a potent, FDA-approved pan-HDAC inhibitor, and 4-phenylbutyric acid (4-PBA), a structurally related compound with known HDAC inhibitory activity.[1][5]

This document is not a rigid protocol but a dynamic guide. It is designed to empower researchers to make informed decisions, interpret complex data, and build a robust safety and specificity profile for their compounds of interest.

The Strategic Framework: A Multi-Tired Approach to Off-Target Profiling

A thorough evaluation of off-target effects is a multi-faceted endeavor that should be approached systematically. We advocate for a tiered approach that begins with broad, predictive methods and progressively narrows down to more specific, biologically relevant assays. This strategy allows for early identification of potential liabilities and conserves resources by focusing in-depth studies on the most promising candidates.

Our proposed workflow is as follows:

Off-Target Evaluation Workflow cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Cellular & Functional Analysis In_Silico In Silico Profiling (Target Prediction) Biochemical_Screening Broad Biochemical Screening (e.g., Kinase & Safety Panels) In_Silico->Biochemical_Screening Prioritize Panels Biophysical_Assays Biophysical Validation (e.g., DSF, SPR, ITC) Biochemical_Screening->Biophysical_Assays Confirm Direct Binding of Hits Cell_Based_Assays Cell-Based Functional Assays (Phenotypic & Pathway Analysis) Biophysical_Assays->Cell_Based_Assays Assess Cellular Relevance Final_Profile Final Off-Target Profile Cell_Based_Assays->Final_Profile Comprehensive Off-Target Profile DSF_Principle cluster_0 Without Ligand cluster_1 With Ligand Protein Folded Protein Protein_Unfolded Unfolded Protein Protein->Protein_Unfolded Heat (Tm) Dye Fluorescent Dye Complex Protein-Dye Complex (High Fluorescence) Ligand Ligand Stabilized_Protein Ligand-Bound Protein (Stabilized) Stabilized_Protein->Protein_Unfolded Heat (Tm + ΔTm) Protein_UnfoldedDye Protein_UnfoldedDye Protein_UnfoldedDye->Complex LigandProtein LigandProtein LigandProtein->Stabilized_Protein

Caption: Principle of Differential Scanning Fluorimetry (DSF).

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Protein Preparation: Obtain purified recombinant protein for the off-target hits identified in Tier 1 (e.g., Kinase X, Kinase Y, GPCR Z).

  • Assay Setup: In a 96- or 384-well PCR plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) and a serial dilution of the test compound. Include a no-compound control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C).

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the melting temperature (ΔTm) in the presence of the compound indicates direct binding.

Data Presentation: Hypothetical DSF Results

CompoundOff-Target HitTm (No Compound)ΔTm @ 10 µMBinding Confirmation
4-(3,4-Dimethylphenyl)butanoic acid Kinase X45.2°C+ 5.8°CConfirmed
Kinase Y52.1°C+ 0.5°CNot significant
GPCR Z48.7°C+ 4.2°CConfirmed
Vorinostat (SAHA) Kinase A49.5°C+ 6.1°CConfirmed
Kinase B55.3°C+ 1.2°CNot significant

Rationale: DSF provides a direct measure of target engagement. A significant thermal shift provides strong evidence that the compound directly binds to the off-target protein. Hits that do not show a thermal shift may be false positives from the initial screen or may act through an allosteric mechanism not detectable by this method. For critical hits, orthogonal biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed for further validation and to determine binding kinetics and thermodynamics.

Tier 3: Assessing Functional Consequences in a Cellular Context

Demonstrating a direct binding event is a crucial step, but the ultimate goal is to understand the physiological consequences of this interaction. Cell-based assays are essential for determining whether an off-target interaction translates into a functional effect in a more biologically relevant system. [6][7][8] Experimental Design: Cell-Based Functional Assays

The design of these assays is highly dependent on the specific off-target.

  • For Kinase X: A cell-based assay could measure the phosphorylation of a known substrate of Kinase X. A decrease in substrate phosphorylation in the presence of our COI would indicate functional inhibition.

  • For GPCR Z: A functional assay could measure changes in a downstream signaling molecule, such as cyclic AMP (cAMP) or intracellular calcium, upon stimulation of the receptor in the presence of our COI.

Experimental Protocol: General Workflow for a Cell-Based Assay

  • Cell Line Selection: Choose a cell line that endogenously expresses the off-target of interest or engineer a cell line to express it.

  • Compound Treatment: Treat the cells with a range of concentrations of the COI and comparator compounds.

  • Stimulation/Lysis: Depending on the assay, stimulate the cells to activate the signaling pathway of interest, and then lyse the cells to extract proteins or other analytes.

  • Detection: Use a suitable detection method (e.g., ELISA, Western blot, fluorescence-based readout) to measure the functional output.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) or IC50 of the compound in the functional assay.

Data Presentation: Integrated On-Target vs. Off-Target Potency

CompoundOn-Target HDAC1 IC50 (nM)Off-Target Kinase X IC50 (nM)Off-Target GPCR Z IC50 (nM)Selectivity Window (Off-Target/On-Target)
4-(3,4-Dimethylphenyl)butanoic acid 1502,500>10,000Kinase X: 16.7-fold
Vorinostat (SAHA) 108,000>10,000Kinase A: 800-fold
4-Phenylbutyric Acid (4-PBA) 500>10,000>10,000>20-fold

Rationale: The selectivity window, which is the ratio of the off-target potency to the on-target potency, is a critical parameter for assessing the therapeutic potential of a compound. A larger selectivity window indicates a lower likelihood of off-target effects at therapeutic concentrations.

Conclusion: Synthesizing the Data into a Cohesive Narrative

The comprehensive evaluation of off-target effects is an indispensable component of modern drug discovery. By employing a strategic, multi-tiered approach that integrates in silico prediction, broad biochemical screening, biophysical validation, and cell-based functional assays, researchers can build a robust and reliable specificity profile for their compounds of interest.

For 4-(3,4-Dimethylphenyl)butanoic acid, this guide provides a roadmap to not only identify potential off-target liabilities but also to quantitatively compare its specificity against established drugs like Vorinostat and structurally related molecules like 4-PBA. The insights gained from this rigorous evaluation are paramount for making informed decisions about the continued development of this and any other novel chemical entity.

References

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved from [Link]

  • Cuadrado-Tejedor, M., Garcia-Osta, A., Ricobaraza, A., Oyarzabal, J., & Franco, R. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry, 18(35), 5545-5553. Retrieved from [Link]

  • Vandenbussche, G., & Van Der Kant, R. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 7-21. Retrieved from [Link]

  • Lee, J., & Lee, J. S. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of visualized experiments : JoVE, (118), 54691. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. Retrieved from [Link]

  • Wang, J., Wang, H., Zhu, Y., & Liu, X. (2019). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Journal of cellular and molecular medicine, 23(12), 8538–8549. Retrieved from [Link]

  • Kim, S. W., Hooker, J. M., Otto, N., Win, K., Muench, L., Shea, C., Carter, P., King, P., Reid, A. E., Volkow, N. D., & Fowler, J. S. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear medicine and biology, 40(7), 913–919. Retrieved from [Link]

  • Eurofins Scientific. (2023). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 273-309. Retrieved from [Link]

  • Wikipedia. (2023). Sodium phenylbutyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of some butanoic acids. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Boukhari, A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 45(W1), W241–W249. Retrieved from [Link]

  • Frontiers. (n.d.). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Retrieved from [Link]

  • ACS Publications. (2023). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Retrieved from [Link]

  • CD BioSciences. (n.d.). In Vitro Biochemical Screening & Profiling, Epigenetic Drug Discovery Service. Retrieved from [Link]

  • MDPI. (2021). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Retrieved from [Link]

  • OligoTherapeutics. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For?. Retrieved from [Link]

  • YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]

  • Spandidos Publications. (2021). Therapeutic effect and mechanism of 4‑phenyl butyric acid on renal ischemia‑reperfusion injury in mice. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylbutyric Acid. Retrieved from [Link]

  • BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays. Retrieved from [Link]

  • MDPI. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]

  • Springer. (2018). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]

  • SAGE Journals. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. Retrieved from [Link]

  • MDPI. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • PubMed Central. (2019). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Differential Scanning Fluorimetry Application Notes. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]

  • PubMed Central. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3,4-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(3,4-Dimethylphenyl)butanoic acid (CAS No. 5465-18-9). Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. The procedures outlined are grounded in established chemical safety principles and are designed to provide a clear, actionable framework for laboratory professionals.

Hazard Identification and Safety Profile

4-(3,4-Dimethylphenyl)butanoic acid is a carboxylic acid derivative presented as a solid powder. A thorough understanding of its hazard profile is the foundation of its safe handling and disposal. The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.

PropertyInformationSource
Chemical Name 4-(3,4-Dimethylphenyl)butanoic acid[1]
CAS Number 5465-18-9[1][2]
Molecular Formula C₁₂H₁₆O₂[3][4][5]
Physical Form Powder
Signal Word Warning
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

These classifications mandate careful handling to avoid ingestion, skin/eye contact, and inhalation of dust. While not classified as a highly corrosive material, its acidic nature and irritant properties necessitate specific disposal pathways to mitigate risk.

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all handling is performed under conditions that minimize exposure. The causality behind PPE selection is the prevention of the health hazards identified in the GHS classification.

  • Engineering Controls : Always handle solid 4-(3,4-Dimethylphenyl)butanoic acid in a certified chemical fume hood to control dust and potential vapors.[6] Work surfaces should be protected with absorbent, plastic-backed paper to contain any minor spills.[7]

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing (e.g., when working with solutions), a face shield should be worn in addition to goggles.[8][9]

  • Skin Protection : A standard laboratory coat must be worn and kept buttoned.[9] Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[9][10]

  • Hand Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.[6][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-(3,4-Dimethylphenyl)butanoic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer. [11][12][13] Most organic acids, even after neutralization, can be toxic and are unsuitable for drain disposal.[13]

Protocol for Solid Waste
  • Collection : Collect all waste 4-(3,4-Dimethylphenyl)butanoic acid, including residues and any contaminated materials (e.g., weigh boats, disposable spatulas, contaminated gloves, and absorbent paper), in a designated hazardous waste container.[14]

  • Container Selection : The waste container must be made of a chemically compatible material, such as high-density polyethylene (HDPE), and have a secure, screw-top lid to prevent leakage.[11][12] Ensure the container is in good condition, free from cracks or damage.[13]

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(3,4-Dimethylphenyl)butanoic acid"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container.[12]

  • Storage : Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage location. This area must be well-ventilated, secure, and away from incompatible materials such as strong bases and oxidizing agents.[9][11][14]

  • Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][14]

Protocol for Solutions
  • Collection : If the compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a designated liquid hazardous waste container.

  • Container Selection : Use a compatible, leak-proof container with a secure screw cap. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[11]

  • Labeling : Label the container as "Hazardous Waste" and list all chemical constituents by their full name, including the solvent(s), with approximate percentages.

  • Segregation : Do not mix this waste stream with incompatible wastes. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.[11]

  • Storage and Disposal : Follow the same storage and final disposal procedures as outlined for solid waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 4-(3,4-Dimethylphenyl)butanoic acid waste.

G start Waste Generated (Solid or Solution) identify Identify Waste Type start->identify solid_waste Solid Waste (Pure compound, contaminated PPE, weigh paper, etc.) identify->solid_waste Solid liquid_waste Liquid Waste (Compound in solvent) identify->liquid_waste Liquid container_solid Select Compatible Solid Waste Container (e.g., HDPE Jar) solid_waste->container_solid container_liquid Select Compatible Liquid Waste Container (e.g., HDPE Bottle, <75% full) liquid_waste->container_liquid label_solid Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container_solid->label_solid label_liquid Label Container: 'Hazardous Waste' All Constituents & % Hazards & Date container_liquid->label_liquid store Store Securely in Designated Area (Away from incompatibles) label_solid->store label_liquid->store disposal Arrange Pickup via EHS / Licensed Waste Contractor store->disposal

Caption: Waste Disposal Workflow for 4-(3,4-Dimethylphenyl)butanoic acid.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined response is essential for safety.

Spill Response
  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.

  • Assess the Hazard : Do not attempt to clean a spill if you are not trained or do not have the proper equipment.[11]

  • Cleanup of Small Spills (Solid) :

    • Wearing the appropriate PPE, gently sweep the solid material to avoid creating dust.[9][15]

    • Place the swept material and any contaminated cleaning equipment into the designated hazardous waste container.

  • Cleanup of Small Spills (Liquid) :

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[16]

    • Once absorbed, scoop the material into the designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.[7]

Personnel Exposure
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

  • Skin Contact : Remove all contaminated clothing and immediately flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][17]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of 4-(3,4-Dimethylphenyl)butanoic acid in a manner that is safe, responsible, and compliant with institutional and regulatory standards.

References

  • PubChem. (n.d.). 4-(2,4-Dimethylphenyl)butanoic acid. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). KR-163PL. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3,4-dimethylphenyl)butyric acid. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018). Butanoic Acid Material Safety Data Sheet. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of Oklahoma. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1334 - BUTYRIC ACID. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethylphenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethylphenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.